molecular formula C46H82N7O18P3S B15599871 3-Oxo-23-methyltetracosanoyl-CoA

3-Oxo-23-methyltetracosanoyl-CoA

货号: B15599871
分子量: 1146.2 g/mol
InChI 键: XDIQWMWAEFSRMT-KAMODKEKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Oxo-23-methyltetracosanoyl-CoA is a useful research compound. Its molecular formula is C46H82N7O18P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C46H82N7O18P3S

分子量

1146.2 g/mol

IUPAC 名称

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 23-methyl-3-oxotetracosanethioate

InChI

InChI=1S/C46H82N7O18P3S/c1-33(2)22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-34(54)28-37(56)75-27-26-48-36(55)24-25-49-44(59)41(58)46(3,4)30-68-74(65,66)71-73(63,64)67-29-35-40(70-72(60,61)62)39(57)45(69-35)53-32-52-38-42(47)50-31-51-43(38)53/h31-33,35,39-41,45,57-58H,5-30H2,1-4H3,(H,48,55)(H,49,59)(H,63,64)(H,65,66)(H2,47,50,51)(H2,60,61,62)/t35-,39-,40-,41+,45-/m0/s1

InChI 键

XDIQWMWAEFSRMT-KAMODKEKSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biochemical Pathway of 3-Oxo-23-methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biochemical pathway of 3-Oxo-23-methyltetracosanoyl-CoA, a 25-carbon, omega-1 methyl-branched 3-oxoacyl-CoA. Due to the limited direct research on this specific molecule, this guide extrapolates its metabolic fate based on established principles of very long-chain and branched-chain fatty acid oxidation. The primary degradation of such fatty acids occurs within the peroxisome, involving a series of enzymatic reactions including oxidation, hydration, dehydrogenation, and thiolytic cleavage. This document details the proposed enzymatic steps, presents available quantitative data for related enzymes, outlines relevant experimental protocols for studying this pathway, and provides visualizations of the metabolic process and experimental workflows.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids are metabolized primarily in peroxisomes, as their structures are often not suitable substrates for mitochondrial β-oxidation enzymes.[1][2] 23-methyltetracosanoic acid is a C25 fatty acid with a methyl group at the penultimate carbon (omega-1 position). Its metabolism is crucial for understanding lipid homeostasis and related metabolic disorders. The activation of 23-methyltetracosanoic acid to its CoA ester, 23-methyltetracosanoyl-CoA, is the prerequisite for its entry into the peroxisomal β-oxidation pathway. This guide focuses on the subsequent steps of its degradation, culminating in the formation and processing of this compound.

Proposed Biochemical Pathway of this compound

The degradation of 23-methyltetracosanoyl-CoA is proposed to occur via the peroxisomal β-oxidation pathway. The formation of this compound is a key intermediate step in the first cycle of this pathway.

Step 1: Activation 23-methyltetracosanoic acid is activated to 23-methyltetracosanoyl-CoA by a very long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane.[3] This reaction requires ATP and Coenzyme A.

Step 2: Oxidation 23-methyltetracosanoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to form 2,3-dehydro-23-methyltetracosanoyl-CoA.[4] This step introduces a double bond between the alpha and beta carbons.

Step 3: Hydration and Dehydrogenation The resulting enoyl-CoA is then hydrated and subsequently dehydrogenated by a peroxisomal multifunctional enzyme (MFE), also known as D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[5][6] This two-step process converts 2,3-dehydro-23-methyltetracosanoyl-CoA into the central molecule of this guide, This compound .

Step 4: Thiolytic Cleavage this compound undergoes thiolytic cleavage catalyzed by a peroxisomal 3-oxoacyl-CoA thiolase. For branched-chain fatty acids, sterol carrier protein X (SCPx), which contains a thiolase domain, is the primary enzyme responsible for this step.[7][8] This reaction yields acetyl-CoA and 21-methyltricosanoyl-CoA.

The resulting 21-methyltricosanoyl-CoA would then undergo further rounds of peroxisomal β-oxidation. As the carbon chain shortens, the methyl branch will be closer to the carboxyl end. Standard β-oxidation is likely to be sterically hindered when the methyl group is at the β-position (C3). At this stage, the fatty acid would likely undergo α-oxidation, a process that removes a single carbon from the carboxyl end, to bypass the methyl block.[9][10] Pristanic acid, a 2-methyl branched fatty acid, is a known substrate for peroxisomal beta-oxidation.[11] The final products of the complete oxidation would be a mixture of acetyl-CoA and propionyl-CoA.

Signaling Pathway Diagram

Peroxisomal Beta-Oxidation of 23-methyltetracosanoic Acid cluster_peroxisome Peroxisome 23-methyltetracosanoic_acid 23-methyltetracosanoic acid 23-methyltetracosanoyl_CoA 23-methyltetracosanoyl-CoA 23-methyltetracosanoic_acid->23-methyltetracosanoyl_CoA VLC-ACS (ATP, CoA) 2_3_dehydro_CoA 2,3-dehydro-23-methyl- tetracosanoyl-CoA 23-methyltetracosanoyl_CoA->2_3_dehydro_CoA ACOX (O2 -> H2O2) 3_hydroxy_CoA 3-Hydroxy-23-methyl- tetracosanoyl-CoA 2_3_dehydro_CoA->3_hydroxy_CoA MFE/DBP (Hydratase) 3_oxo_CoA This compound 3_hydroxy_CoA->3_oxo_CoA MFE/DBP (Dehydrogenase, NAD+ -> NADH) acetyl_CoA_1 Acetyl-CoA 3_oxo_CoA->acetyl_CoA_1 SCPx Thiolase (CoA) 21_methyltricosanoyl_CoA 21-methyltricosanoyl-CoA 3_oxo_CoA->21_methyltricosanoyl_CoA further_beta_oxidation Further β-oxidation cycles 21_methyltricosanoyl_CoA->further_beta_oxidation alpha_oxidation α-oxidation (when methyl group is at C3) further_beta_oxidation->alpha_oxidation final_products Acetyl-CoA + Propionyl-CoA alpha_oxidation->final_products

Caption: Proposed peroxisomal β-oxidation pathway for 23-methyltetracosanoic acid.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the metabolism of this compound are not directly available. The following tables summarize known kinetic parameters for homologous enzymes acting on similar, albeit shorter, branched-chain or very long-chain fatty acyl-CoAs. These values provide an estimate of the enzymatic efficiencies that might be expected in the pathway of interest.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
Rat liver branched-chain acyl-CoA oxidase2-methylpalmitoyl-CoAN/A~2x palmitoyl-CoA[12]
Rat liver branched-chain acyl-CoA oxidasePristanoyl-CoAN/A~1x palmitoyl-CoA[12]
General Acyl-CoA OxidaseDec-4-cis-enoyl-CoAN/AN/A[13]

Table 2: Kinetic Parameters of Peroxisomal 3-Oxoacyl-CoA Thiolases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
Rat liver SCPx3-oxopristanoyl-CoAReadily reactsN/A[7]
Conventional peroxisomal thiolase3-oxopristanoyl-CoAPoor reactivityN/A[7]

N/A: Not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biochemical pathway.

Synthesis of 23-methyltetracosanoic acid

The synthesis of very long-chain branched fatty acids can be a complex process. A general approach involves the coupling of two smaller fragments.[14][15][16]

Protocol: Synthesis of 23-methyltetracosanoic acid

  • Preparation of the two main fragments:

    • One fragment would be a long-chain aldehyde or acid chloride.

    • The second fragment would be a shorter chain organometallic reagent (e.g., a Grignard or organozinc reagent) containing the omega-1 methyl branch.

  • Coupling Reaction:

    • Perform a cross-coupling reaction (e.g., Negishi coupling for an organozinc reagent and an acid chloride) to form the carbon skeleton of 23-methyltetracosanoic acid.[15]

  • Functional Group Manipulation:

    • The coupled product may require further chemical modifications, such as reduction of a ketone or oxidation of an alcohol to the final carboxylic acid.

  • Purification:

  • Characterization:

    • Confirm the structure and purity of the synthesized 23-methyltetracosanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in isolated peroxisomes or cell homogenates.

Protocol: In Vitro Peroxisomal β-Oxidation Assay

  • Isolation of Peroxisomes:

    • Isolate peroxisomes from rat liver or cultured cells using differential centrifugation followed by a density gradient centrifugation.[17]

  • Synthesis of Radiolabeled Substrate:

    • Synthesize [1-¹⁴C]-23-methyltetracosanoic acid.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • Isolated peroxisomes

      • [1-¹⁴C]-23-methyltetracosanoic acid

      • ATP

      • Coenzyme A

      • NAD+

      • A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.

  • Separation of Products:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Separate the water-soluble radioactive products (acetyl-CoA and other short-chain acyl-CoAs) from the unreacted fatty acid substrate using a suitable method, such as solid-phase extraction.

  • Quantification:

    • Measure the radioactivity in the aqueous phase using liquid scintillation counting. The amount of radioactivity is proportional to the rate of β-oxidation.

LC-MS/MS Analysis of Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[18][19][20]

Protocol: LC-MS/MS for this compound

  • Sample Preparation:

    • Quench metabolic activity in cell or tissue samples by rapid freezing in liquid nitrogen.

    • Extract acyl-CoAs using a suitable solvent system, often containing an acid (e.g., perchloric acid or sulfosalicylic acid) to precipitate proteins and an internal standard (e.g., an odd-chain acyl-CoA).[21]

    • Centrifuge to remove precipitated proteins and collect the supernatant.

  • LC Separation:

    • Inject the extracted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase containing an ion-pairing agent or at a high pH to achieve good separation of the highly polar acyl-CoA molecules.[19]

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in positive ion mode.

    • Employ Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the [M+H]⁺ of this compound, and the product ion would be a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine moiety.[18]

  • Quantification:

    • Generate a standard curve using synthesized this compound.

    • Quantify the amount of the target molecule in the sample by comparing its peak area to that of the internal standard and the standard curve.

Experimental Workflow Diagram

Experimental Workflow for Studying this compound Pathway cluster_synthesis Substrate Synthesis cluster_invitro_assay In Vitro Oxidation Assay cluster_lcms LC-MS/MS Analysis synthesis Synthesize 23-methyl- tetracosanoic acid radiolabeling Radiolabeling ([¹⁴C]) synthesis->radiolabeling incubation Incubate with radiolabeled substrate and cofactors radiolabeling->incubation peroxisome_isolation Isolate Peroxisomes peroxisome_isolation->incubation quantification Quantify β-oxidation rate incubation->quantification extraction Extract Acyl-CoAs from cells/tissues lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantify_intermediate Quantify 3-Oxo-23-methyl- tetracosanoyl-CoA ms_detection->quantify_intermediate

Caption: General experimental workflow for investigating the pathway.

Conclusion

The biochemical pathway of this compound is integral to the peroxisomal β-oxidation of the parent fatty acid, 23-methyltetracosanoic acid. While direct experimental evidence for this specific molecule is scarce, a robust pathway can be proposed based on the well-characterized metabolism of other very long-chain and branched-chain fatty acids. This guide provides a framework for understanding this metabolic route, including the key enzymes, potential regulatory points, and detailed experimental approaches for its investigation. Further research, particularly in obtaining kinetic data for the involved enzymes with the specific substrate and in vivo metabolic flux analysis, is necessary to fully elucidate the physiological significance of this pathway. The provided protocols and diagrams serve as a valuable resource for researchers aiming to explore this area of lipid metabolism, which may have implications for various metabolic diseases.

References

The Enigmatic Intermediate: A Technical Guide to the Putative Role of 3-Oxo-23-methyltetracosanoyl-ACP in Mycobacterium tuberculosis Mycolic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are indispensable components of the Mycobacterium tuberculosis cell wall, contributing significantly to its impermeability and the pathogen's virulence. The biosynthesis of these complex lipids involves a type II fatty acid synthase (FAS-II) system that elongates acyl chains to produce the long meromycolic acid backbone. This technical guide delves into the putative role of a specific, yet not explicitly characterized, intermediate in this pathway: 3-oxo-23-methyltetracosanoyl-acyl carrier protein (ACP) . While direct evidence for this molecule is scarce, its structure suggests a critical position within the FAS-II elongation and modification cycle. This document synthesizes current knowledge on mycolic acid biosynthesis to propose a scientifically grounded function for this intermediate, detail the enzymatic machinery involved, and outline experimental strategies for its detection and characterization. This exploration offers valuable insights for researchers targeting the mycolic acid pathway for novel anti-tubercular drug development.

Introduction: The Mycolic Acid Biosynthesis Pathway

The mycobacterial cell wall is a formidable barrier, largely due to the presence of mycolic acids, which are very long α-alkyl, β-hydroxy fatty acids.[1][2] Their biosynthesis is a multi-step process involving two distinct fatty acid synthase systems: FAS-I and FAS-II.[1][3] The FAS-I system is responsible for the de novo synthesis of shorter fatty acids, producing acyl-CoA primers.[1] These primers are then transferred to the FAS-II system for elongation into the long meromycolic acid chain.[1][3]

The FAS-II system is a multi-enzyme complex where the growing acyl chain is attached to an Acyl Carrier Protein (ACP), specifically AcpM in M. tuberculosis.[2] The elongation cycle consists of four key reactions:

  • Condensation: A β-ketoacyl-ACP synthase (KasA or KasB) catalyzes the condensation of an acyl-ACP with malonyl-ACP.[4]

  • Reduction: A β-ketoacyl-ACP reductase (MabA) reduces the resulting 3-oxoacyl-ACP to a 3-hydroxyacyl-ACP.[4]

  • Dehydration: A β-hydroxyacyl-ACP dehydratase (HadAB or HadBC) removes a water molecule to form a trans-2-enoyl-ACP.

  • Reduction: An enoyl-ACP reductase (InhA) reduces the double bond to yield an elongated acyl-ACP.[4]

This cycle is repeated to extend the acyl chain to its final length. Concurrently, the growing meromycolic chain undergoes various modifications, including the introduction of methyl branches, cyclopropane (B1198618) rings, and oxygenated functional groups, by a series of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[2][3]

Proposed Function and Position of 3-Oxo-23-methyltetracosanoyl-ACP

Based on its chemical structure, 3-oxo-23-methyltetracsanoyl-ACP is proposed to be a key intermediate in the M. tuberculosis FAS-II pathway at the intersection of chain elongation and modification.

  • 3-Oxo: The "3-oxo" designation places this molecule immediately after the condensation step catalyzed by a β-ketoacyl-ACP synthase (KasA or KasB) in the FAS-II cycle. At this stage, a two-carbon unit from malonyl-ACP has been added to a 22-carbon acyl-ACP precursor.

  • Tetracosanoyl: This indicates a total chain length of 24 carbons.

  • 23-Methyl: The methyl group at the penultimate carbon (C23) signifies a modification event that has occurred on the precursor acyl chain.

  • ACP: The growing fatty acid is attached to an Acyl Carrier Protein (AcpM), not Coenzyme A, within the FAS-II system.

Therefore, 3-oxo-23-methyltetracosanoyl-ACP is likely formed from a 22-carbon, 21-methylated acyl-ACP precursor that undergoes condensation with malonyl-ACP. Alternatively, a 24-carbon 3-oxoacyl-ACP could be methylated at the C23 position. However, methylation typically occurs on the growing saturated acyl-ACP chain.

The following diagram illustrates the proposed position of this intermediate in the mycolic acid biosynthesis pathway.

Mycolic_Acid_Biosynthesis FAS_I FAS-I Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA FabH FabH Acyl_CoA->FabH Acyl_ACP_start Acyl-ACP FabH->Acyl_ACP_start FAS_II_cycle FAS-II Elongation Cycles Acyl_ACP_start->FAS_II_cycle Methylated_C22_ACP 21-Methyl-docosanoyl-ACP (C22-methyl) FAS_II_cycle->Methylated_C22_ACP Methyltransferase Methyltransferase (e.g., MmaA4/UmaA) FAS_II_cycle->Methyltransferase KasAB KasA/KasB Methylated_C22_ACP->KasAB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasAB Target_Intermediate 3-Oxo-23-methyl- tetracosanoyl-ACP KasAB->Target_Intermediate MabA MabA (Reduction) Target_Intermediate->MabA Hydroxy_Intermediate 3-Hydroxy-23-methyl- tetracosanoyl-ACP MabA->Hydroxy_Intermediate HadABC HadABC (Dehydration) Hydroxy_Intermediate->HadABC Enoyl_Intermediate trans-2,3-Enoyl-23-methyl- tetracosanoyl-ACP HadABC->Enoyl_Intermediate InhA InhA (Reduction) Enoyl_Intermediate->InhA Elongated_Methylated_ACP 23-Methyl-tetracosanoyl-ACP InhA->Elongated_Methylated_ACP Further_Elongation Further Elongation & Modification Elongated_Methylated_ACP->Further_Elongation Meromycolate Meromycolyl-ACP Further_Elongation->Meromycolate Pks13 Pks13 Meromycolate->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Alpha_branch α-branch (C24-C26 Acyl-CoA) Alpha_branch->Pks13 Methyltransferase->FAS_II_cycle SAM S-adenosyl- methionine (SAM) SAM->Methyltransferase

Caption: Proposed pathway for the formation of 3-oxo-23-methyltetracosanoyl-ACP.

Key Enzymes in the Formation of 3-Oxo-23-methyltetracosanoyl-ACP

The synthesis of this putative intermediate involves the coordinated action of several key enzymes of the FAS-II system and a methyltransferase.

Enzyme ClassSpecific Enzyme(s) in M. tuberculosisGeneFunction in the Context of 3-Oxo-23-methyltetracosanoyl-ACP Formation
β-Ketoacyl-ACP Synthase KasA, KasBkasA, kasBCatalyzes the condensation of a 21-methyl-docosanoyl-ACP with malonyl-ACP to form 3-oxo-23-methyltetracosanoyl-ACP. KasA is thought to be involved in the earlier elongation cycles.
SAM-dependent Methyltransferase MmaA4 (Hma), UmaAmmaA4 (Rv0642c), umaA (Rv0469)MmaA4 is known to be involved in the synthesis of keto- and methoxy-mycolic acids by introducing a methyl group and an adjacent hydroxyl group.[5][6][7] UmaA is another methyltransferase with substrate specificity for olefinic fatty acids.[8][9] One of these is the likely candidate for the methylation of the acyl-ACP precursor.
β-Ketoacyl-ACP Reductase MabAmabA (Rv1483)Reduces the 3-oxo group of 3-oxo-23-methyltetracosanoyl-ACP to a 3-hydroxy group, continuing the elongation cycle.[4]
β-Hydroxyacyl-ACP Dehydratase HadAB, HadBChadA, hadB, hadCDehydrates the 3-hydroxyacyl-ACP intermediate.
Enoyl-ACP Reductase InhAinhA (Rv1484)Reduces the trans-2-enoyl-ACP intermediate to a saturated acyl-ACP.[4]

Experimental Protocols for the Investigation of 3-Oxo-23-methyltetracosanoyl-ACP

The transient nature of FAS-II intermediates makes their detection and characterization challenging. A combination of genetic, biochemical, and analytical techniques is required.

General Workflow for Acyl-ACP Analysis

The following workflow outlines a general approach for the analysis of acyl-ACP intermediates from M. tuberculosis cultures.

Experimental_Workflow Culture M. tuberculosis Culture (e.g., wild-type, methyltransferase mutant) Harvest Cell Harvesting and Lysis Culture->Harvest Extraction Protein Extraction Harvest->Extraction Enrichment AcpM/Acyl-AcpM Enrichment (e.g., Affinity Chromatography) Extraction->Enrichment Digestion Proteolytic Digestion (e.g., with Asp-N) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Structure Elucidation LC_MS->Data_Analysis

Caption: General workflow for the analysis of acyl-ACP intermediates.

Detailed Methodologies

4.2.1. Culturing and Isotope Labeling

  • M. tuberculosis strains (wild-type and relevant methyltransferase knockout mutants) would be cultured in a suitable medium (e.g., Middlebrook 7H9).

  • For metabolic labeling, the culture medium can be supplemented with stable isotope-labeled precursors such as [¹³C]-acetate or [¹³C-methyl]-L-methionine. This aids in tracking the incorporation of carbon atoms and methyl groups into the mycolic acid precursors.[10]

4.2.2. Extraction and Enrichment of Acyl-ACPs

  • Bacterial cells are harvested by centrifugation, washed, and lysed (e.g., by bead beating or sonication) in a buffer containing protease inhibitors.

  • The cell lysate is subjected to ultracentrifugation to separate the soluble protein fraction containing AcpM and its acylated forms.

  • AcpM can be enriched using affinity chromatography if a tagged version is expressed.

4.2.3. Sample Preparation for Mass Spectrometry

  • A recently developed method for acyl-ACP analysis involves the proteolytic digestion of the enriched protein fraction.[11][12][13]

  • The protease Asp-N can be used to cleave the AcpM protein, leaving the acyl chain attached to a small, conserved peptide fragment. This reduces the complexity of the sample and improves ionization efficiency for mass spectrometry.[11][12]

4.2.4. LC-MS/MS Analysis

  • The digested sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Liquid Chromatography: A reverse-phase C18 column is typically used to separate the acyl-peptide fragments based on their hydrophobicity (chain length and modifications).[11][12][14]

  • Mass Spectrometry:

    • Full Scan MS: To identify the molecular ions corresponding to the predicted mass of the 3-oxo-23-methyltetracosanoyl-peptide fragment.

    • Tandem MS (MS/MS): To fragment the parent ion and obtain structural information. The fragmentation pattern can confirm the presence of the 3-oxo group and the methyl branch. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.[11][12]

4.2.5. In Vitro Reconstitution Assays

  • To definitively establish the biosynthetic pathway, in vitro reconstitution assays can be performed.[15]

  • This involves purifying the recombinant enzymes (KasA/B, the candidate methyltransferase, MabA, HadABC, and InhA) and AcpM.

  • The enzymes are incubated with the necessary substrates (e.g., a 21-methyl-docosanoyl-ACP precursor, malonyl-CoA, SAM, NADPH, and NADH) and the reaction products are analyzed by LC-MS/MS. This would provide direct evidence for the formation of the target intermediate.

Significance for Drug Development

The mycolic acid biosynthesis pathway is a well-established target for several anti-tubercular drugs, including isoniazid.[3] A detailed understanding of all the intermediates and enzymes involved is crucial for the development of novel inhibitors.

  • Novel Drug Targets: The enzymes responsible for the specific methylation of the meromycolic chain, such as MmaA4 or UmaA, represent potential drug targets.[5][9] Inhibiting these enzymes could disrupt the fine structure of mycolic acids, leading to a loss of cell wall integrity and virulence.[2]

  • Structure-Based Drug Design: Characterization of the substrate-binding pockets of these methyltransferases would enable structure-based design of specific inhibitors.

  • Mechanism of Action Studies: Understanding the precise sequence of events in mycolic acid biosynthesis can aid in elucidating the mechanism of action of new and existing drugs that target this pathway.

Conclusion

While "3-oxo-23-methyltetracosanoyl-ACP" has not been explicitly identified in the existing literature, its proposed structure places it at a critical juncture in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Based on our current understanding of the FAS-II system and the associated modifying enzymes, this molecule is a plausible, albeit transient, intermediate. The experimental strategies outlined in this guide provide a roadmap for its potential detection and characterization. Further investigation into the substrate specificities of the mycolic acid methyltransferases is paramount to confirming the existence and functional significance of this and other modified intermediates. A deeper understanding of the intricacies of mycolic acid biosynthesis will undoubtedly pave the way for the development of new and more effective anti-tubercular therapies.

References

The Enigmatic Role of 3-Oxo-23-methyltetracosanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the putative role of 3-Oxo-23-methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, within the intricate landscape of fatty acid metabolism. In the absence of direct empirical data for this specific molecule, this document constructs a scientifically grounded, hypothetical metabolic pathway based on established principles of fatty acid oxidation. We provide a detailed examination of its likely synthesis from 23-methyltetracosanoic acid and its subsequent catabolism through a modified beta-oxidation spiral. This guide also outlines detailed experimental protocols, adapted from established methodologies for analogous long-chain and branched-chain fatty acids, to facilitate future research into this molecule. Furthermore, we present key metabolic pathways and experimental workflows as diagrams generated using the DOT language for enhanced clarity. This document is intended to serve as a foundational resource to stimulate and guide further investigation into the metabolic significance of this compound and its potential implications in health and disease.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing a significant source of ATP through the process of beta-oxidation. While the metabolism of straight-chain fatty acids is well-characterized, the pathways governing the breakdown of branched-chain fatty acids are more complex and varied. These branches, typically methyl groups, can present steric hindrances to the enzymatic machinery of beta-oxidation, often necessitating alternative catabolic strategies such as alpha-oxidation.

This guide focuses on a specific, yet understudied, molecule: This compound . This molecule is the CoA ester of 23-methyltetracosanoic acid, a 25-carbon very-long-chain fatty acid with a methyl group at the omega-1 position. Its "3-oxo" designation indicates that it is a ketoacyl-CoA, a key intermediate in the beta-oxidation pathway. Due to the position of the methyl group, it is hypothesized that 23-methyltetracosanoic acid can undergo several cycles of beta-oxidation before the methyl branch influences the final catabolic steps. Understanding the metabolism of such molecules is crucial, as accumulations of atypical fatty acids are implicated in several metabolic disorders.

Proposed Metabolic Pathway of 23-Methyltetracosanoic Acid

Given the lack of direct research on this compound, we propose a metabolic pathway based on the known mechanisms of very-long-chain and branched-chain fatty acid oxidation.

Activation and Transport

Initially, 23-methyltetracosanoic acid is activated to its CoA ester, 23-methyltetracosanoyl-CoA, in the cytoplasm. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLCAD). Due to its chain length, it is likely transported into the peroxisome for initial chain shortening, a common fate for fatty acids exceeding 22 carbons in length.

Peroxisomal Beta-Oxidation

Inside the peroxisome, 23-methyltetracosanoyl-CoA would undergo cycles of beta-oxidation. Each cycle consists of four enzymatic steps:

  • Dehydrogenation: Catalyzed by a peroxisomal acyl-CoA oxidase, introducing a double bond.

  • Hydration: Addition of water across the double bond by a peroxisomal enoyl-CoA hydratase.

  • Dehydrogenation: Oxidation of the hydroxyl group to a keto group by a peroxisomal L-3-hydroxyacyl-CoA dehydrogenase. This step forms a 3-oxoacyl-CoA intermediate.

  • Thiolysis: Cleavage of the 3-oxoacyl-CoA by a peroxisomal thiolase, releasing acetyl-CoA and a shortened acyl-CoA.

This process would repeat, shortening the carbon chain by two carbons in each cycle. This compound would be the specific 3-ketoacyl-CoA intermediate generated during the first cycle of beta-oxidation of 23-methyltetracosanoyl-CoA.

The Final Beta-Oxidation Cycle and Branched-Chain Products

After several cycles of beta-oxidation, the remaining acyl-CoA would be a short-chain branched acyl-CoA. The final thiolytic cleavage of a five-carbon branched-chain 3-oxoacyl-CoA (3-oxo-2-methylvaleryl-CoA) would yield acetyl-CoA and 2-methylpropionyl-CoA .

Metabolism of 2-Methylpropionyl-CoA

2-Methylpropionyl-CoA is a known intermediate in the catabolism of the amino acid valine. It is further metabolized to succinyl-CoA, which can then enter the citric acid cycle. This conversion involves a series of enzymatic reactions, including carboxylation and rearrangement.

Fatty_Acid_Metabolism cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 23-Methyltetracosanoic_Acid 23-Methyltetracosanoic_Acid 23-Methyltetracosanoyl_CoA 23-Methyltetracosanoyl_CoA 23-Methyltetracosanoic_Acid->23-Methyltetracosanoyl_CoA VLCAD Beta_Oxidation_Cycles Beta_Oxidation_Cycles This compound This compound 23-Methyltetracosanoyl_CoA->this compound Acyl-CoA Oxidase, Enoyl-CoA Hydratase, L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA_Peroxisome Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA_Peroxisome Short_Chain_Branched_Acyl_CoA Short_Chain_Branched_Acyl_CoA Beta_Oxidation_Cycles->Short_Chain_Branched_Acyl_CoA This compound->Beta_Oxidation_Cycles Thiolase 2-Methylpropionyl_CoA 2-Methylpropionyl_CoA Short_Chain_Branched_Acyl_CoA->2-Methylpropionyl_CoA Further Beta-Oxidation Succinyl_CoA Succinyl_CoA 2-Methylpropionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Citric_Acid_Cycle Citric_Acid_Cycle Succinyl_CoA->Citric_Acid_Cycle Experimental_Workflow Substrate_Synthesis Synthesis of 23-Methyltetracosanoic Acid and its CoA Ester Assay_Setup Enzyme Assay Setup Substrate_Synthesis->Assay_Setup Enzyme_Source Preparation of Enzyme Source (Recombinant or Cellular Extract) Enzyme_Source->Assay_Setup Data_Acquisition Spectrophotometric Data Acquisition Assay_Setup->Data_Acquisition Data_Analysis Calculation of Kinetic Parameters (Km, Vmax) Data_Acquisition->Data_Analysis

The Role of 3-Oxo-23-methyltetracosanoyl-CoA in Cholesterol Catabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol catabolism is a critical physiological process for maintaining cholesterol homeostasis, primarily achieved through its conversion to bile acids in the liver. This technical guide provides a comprehensive overview of the core pathways of cholesterol breakdown, with a specific focus on the hypothetical role of intermediates such as 3-Oxo-23-methyltetracosanoyl-CoA. While direct evidence for the involvement of this specific molecule in mammalian cholesterol catabolism is not established in current literature, its structure suggests a potential role in the peroxisomal β-oxidation of the cholesterol side chain. This document details the established enzymatic steps, presents quantitative data for key enzymes, outlines relevant experimental protocols, and visualizes the intricate signaling pathways that regulate this metabolic network.

Introduction to Cholesterol Catabolism

The primary route for the elimination of cholesterol from the body is its conversion into bile acids in the hepatocytes. This multi-step process involves a series of enzymatic reactions that modify the steroid nucleus and shorten the C-27 sterol side chain. Two main pathways contribute to bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.

  • The Classic (Neutral) Pathway: This is the major pathway for bile acid synthesis, initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum. This pathway is responsible for the synthesis of both cholic acid and chenodeoxycholic acid.

  • The Alternative (Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). It primarily contributes to the synthesis of chenodeoxycholic acid. While it is a minor pathway in humans under normal physiological conditions, it can become more significant in certain pathological states.

Enzymology of Cholesterol Catabolism

The conversion of cholesterol to bile acids is a complex process involving numerous enzymes. The initial steps involve modifications to the steroid nucleus, followed by the oxidative cleavage of the side chain.

Key Enzymes in Steroid Nucleus Modification

The initial hydroxylation and subsequent modifications of the cholesterol molecule are crucial for the formation of primary bile acids.

EnzymeAbbreviationLocationFunction
Cholesterol 7α-hydroxylaseCYP7A1Endoplasmic ReticulumCatalyzes the rate-limiting step in the classic pathway: cholesterol to 7α-hydroxycholesterol.
Sterol 27-hydroxylaseCYP27A1MitochondriaInitiates the alternative pathway by hydroxylating the sterol side chain.
3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductaseHSD3B7Endoplasmic ReticulumCatalyzes the conversion of 7α-hydroxylated sterols to their 3-oxo-Δ⁴-steroid precursors.
Sterol 12α-hydroxylaseCYP8B1Endoplasmic ReticulumDetermines the ratio of cholic acid to chenodeoxycholic acid synthesis.
Oxysterol 7α-hydroxylaseCYP7B1Endoplasmic ReticulumHydroxylates 27-hydroxycholesterol (B1664032) in the alternative pathway.
Side-Chain Shortening and the Hypothetical Role of this compound

The degradation of the cholesterol side chain is believed to occur via a process analogous to the β-oxidation of fatty acids, primarily within the peroxisomes. This is particularly relevant for the breakdown of the methyl-branched side chain of cholesterol.

While the precise intermediates in the peroxisomal β-oxidation of the cholesterol side chain are not all fully characterized, a molecule with the structure of This compound would be a plausible intermediate. The "3-oxo" designation suggests it is a substrate for a thiolase enzyme in the final step of a β-oxidation cycle, and the "23-methyltetracosanoyl" structure is consistent with a partially degraded cholesterol side chain.

The proposed pathway for the formation and subsequent breakdown of such an intermediate would involve the following steps:

  • Initial hydroxylation of the cholesterol side chain by CYP27A1.

  • Further oxidation to a carboxylic acid.

  • Activation to its coenzyme A (CoA) thioester.

  • Transport into the peroxisome.

  • One or more cycles of β-oxidation, leading to the formation of intermediates like this compound. Each cycle would shorten the acyl-CoA chain by two or three carbons (in the case of α-methyl branches), producing acetyl-CoA or propionyl-CoA.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in cholesterol catabolism are crucial for understanding the flux through the bile acid synthesis pathways. The following table summarizes available data for some of the key enzymes.

EnzymeSubstrateK_m_ (µM)V_max_ (pmol/min/mg protein)Source
CYP7A1Cholesterol~50-100~20-50Varies by study
CYP27A1Cholesterol~150-400Not widely reported[1]
HSD3B77α-hydroxycholesterol17.424.7 (k_cat_ min⁻¹)[2]
HSD3B77α,27-dihydroxycholesterol3.827.8 (k_cat_ min⁻¹)[2]

Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as the source of the enzyme (e.g., purified, microsomal fractions), substrate presentation (e.g., in detergents, liposomes), and assay methodology.

Experimental Protocols

Assay for Peroxisomal Acyl-CoA Oxidase Activity

This protocol is adapted from methods used to measure the activity of peroxisomal acyl-CoA oxidases, which would be involved in the degradation of the cholesterol side chain.[3][4]

Principle: The activity of acyl-CoA oxidase is determined by measuring the rate of hydrogen peroxide (H₂O₂) production. The H₂O₂ is coupled to the oxidation of a fluorogenic or chromogenic substrate by horseradish peroxidase (HRP).

Materials:

  • Tissue homogenate or purified peroxisomal fraction

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Substrate: Lauroyl-CoA (or another suitable long-chain acyl-CoA), 10 mM stock in water

  • Horseradish Peroxidase (HRP): 1 mg/mL in Reaction Buffer

  • Fluorogenic/Chromogenic Substrate: e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red), 10 mM stock in DMSO, or 4-hydroxyphenylacetic acid.

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a reaction master mix containing Reaction Buffer, HRP, and the fluorogenic/chromogenic substrate.

  • Add the tissue homogenate or peroxisomal fraction to the wells of a microplate.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately measure the increase in fluorescence or absorbance over time in a kinetic mode at the appropriate wavelength (e.g., Ex/Em = 571/585 nm for Amplex Red).

  • Calculate the rate of reaction from the linear portion of the curve.

  • A standard curve using known concentrations of H₂O₂ should be prepared to convert the rate of change in signal to the rate of H₂O₂ production.

Analysis of Acyl-CoA Esters by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of acyl-CoA esters, including potential intermediates like this compound, from liver tissue.[5][6]

Principle: Acyl-CoA esters are extracted from tissue, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry based on their specific precursor and product ion masses.

Materials:

  • Liver tissue

  • Homogenization Buffer: e.g., 10 mM ammonium (B1175870) acetate (B1210297) in 2:2:1 acetonitrile/methanol (B129727)/water

  • Internal Standards: A mixture of stable isotope-labeled acyl-CoA standards

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Extraction:

    • Homogenize frozen liver tissue in ice-cold Homogenization Buffer containing internal standards.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant.

  • Solid Phase Extraction (for cleanup and concentration):

    • Condition the SPE cartridge with methanol and then equilibrate with an appropriate buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoA esters with an appropriate organic solvent mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the acyl-CoA esters using a gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile).

    • Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) or specific precursor-to-product ion transitions for each acyl-CoA species.

  • Quantification:

    • Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.

    • Calculate the concentration of each acyl-CoA in the tissue sample.

Signaling Pathways Regulating Cholesterol Catabolism

The expression of genes encoding the enzymes of bile acid synthesis is tightly regulated by a network of nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR).

Farnesoid X Receptor (FXR) Signaling

FXR acts as a bile acid sensor. When bile acid levels are high, they bind to and activate FXR, which in turn initiates a negative feedback loop to suppress bile acid synthesis.

FXR_Signaling cluster_liver Hepatocyte cluster_intestine Enterocyte High Bile Acids High Bile Acids FXR FXR High Bile Acids->FXR activates SHP SHP FXR->SHP induces LRH1 LRH1 SHP->LRH1 inhibits CYP7A1_Gene CYP7A1_Gene LRH1->CYP7A1_Gene activates Bile Acid Synthesis Bile Acid Synthesis CYP7A1_Gene->Bile Acid Synthesis encodes enzyme for Bile Acid Synthesis->High Bile Acids Bile Acids Bile Acids FXR_intestinal FXR Bile Acids->FXR_intestinal activates FGF19 FGF19 FXR_intestinal->FGF19 induces FGF19_blood FGF19 (blood) FGF19->FGF19_blood FGFR4 FGFR4 FGF19_blood->FGFR4 activates FGFR4->CYP7A1_Gene represses

Caption: FXR-mediated regulation of bile acid synthesis.

Liver X Receptor (LXR) Signaling

LXR is activated by oxysterols, which are hydroxylated forms of cholesterol. When cellular cholesterol levels are high, LXR activation promotes cholesterol efflux and can also influence bile acid synthesis.

LXR_Signaling High Cholesterol High Cholesterol Oxysterols Oxysterols High Cholesterol->Oxysterols leads to LXR LXR Oxysterols->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR ABCA1_Gene ABCA1_Gene LXR_RXR->ABCA1_Gene induces CYP7A1_Gene CYP7A1_Gene LXR_RXR->CYP7A1_Gene induces Cholesterol Efflux Cholesterol Efflux ABCA1_Gene->Cholesterol Efflux promotes Bile Acid Synthesis Bile Acid Synthesis CYP7A1_Gene->Bile Acid Synthesis

Caption: LXR signaling in cholesterol homeostasis.

Conclusion

The catabolism of cholesterol to bile acids is a complex and tightly regulated process essential for maintaining lipid homeostasis. While the major pathways and key enzymes are well-established, the precise molecular intermediates in the peroxisomal degradation of the cholesterol side chain remain an active area of research. The hypothetical involvement of molecules such as this compound underscores the need for further investigation using advanced analytical techniques like LC-MS/MS. A deeper understanding of these pathways and their regulation will be instrumental for the development of novel therapeutic strategies for managing hypercholesterolemia and related metabolic diseases.

References

Technical Guide: The Putative Intermediate "3-Oxo-23-methyltetracosanoyl-CoA" in Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of "3-Oxo-23-methyltetracosanoyl-CoA," a theoretical intermediate in the metabolic pathway of branched-chain fatty acids. Direct discovery and isolation of this specific molecule are not documented in the current scientific literature. Therefore, this document focuses on its metabolic context, the enzymatic reactions leading to its formation, and the experimental methodologies used to study such transient molecules. The guide details the beta-oxidation of 23-methyltetracosanoic acid, outlines protocols for enzyme assays and mass spectrometry-based detection of acyl-CoA intermediates, and presents representative quantitative data.

Introduction to this compound

"this compound" is a presumed intermediate in the mitochondrial beta-oxidation of 23-methyltetracosanoic acid, a long-chain branched fatty acid. Its structure consists of a 24-carbon fatty acyl chain with a methyl group at the 23rd position and a ketone group at the 3rd (beta) position, esterified to coenzyme A. As a transient species in a metabolic pathway, it is rapidly converted to its subsequent product, making its isolation and characterization challenging. Its significance lies in its role within the catabolism of branched-chain fatty acids, a process crucial for energy production.

The Metabolic Pathway: Beta-Oxidation of 23-Methyltetracosanoic Acid

The breakdown of 23-methyltetracosanoyl-CoA follows the general principles of fatty acid beta-oxidation, a cyclical four-step process that shortens the fatty acyl chain by two carbons in each cycle.[1][2][3][4]

The four key enzymatic reactions are:

  • Dehydrogenation: Catalyzed by an acyl-CoA dehydrogenase (ACAD), this step introduces a double bond between the alpha and beta carbons of the acyl-CoA, producing an enoyl-CoA.[5][6]

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.[1]

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group at the beta-carbon to a keto group, yielding the 3-oxoacyl-CoA intermediate, in this case, "this compound".[1]

  • Thiolytic Cleavage: A thiolase enzyme cleaves the 3-oxoacyl-CoA, releasing an acetyl-CoA molecule and a new acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid is completely broken down.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix cluster_1 *Final cleavage of an odd-chain fatty acid yields Propionyl-CoA. 23_Methyltetracosanoyl_CoA 23-Methyltetracosanoyl-CoA Enoyl_CoA trans-Δ²-23-Methyltetracosenoyl-CoA 23_Methyltetracosanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-23-methyltetracosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA 21-Methyltricosanoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Propionyl-CoA* Oxoacyl_CoA->Acetyl_CoA β-Ketothiolase note

Beta-oxidation of 23-methyltetracosanoic acid.

Data Presentation

As direct experimental data for the enzymatic conversion of "this compound" is unavailable, the following table presents representative kinetic parameters for enzymes involved in branched-chain fatty acid metabolism. This data provides an insight into the efficiency of these enzymes with non-standard substrates.

EnzymeSubstrateKm (µM)kcat (s-1)Source
Metazoan Fatty Acid Synthase (mFAS) - Ketoacyl Synthase DomainDecanoyl-ACP1.5 ± 0.40.08 ± 0.003[7][8][9]
Metazoan Fatty Acid Synthase (mFAS) - Ketoacyl Synthase DomainMethylmalonyl-ACP2.3 ± 0.70.04 ± 0.002[7][8][9]
(S)-3-hydroxyacyl-CoA dehydrogenase (FadB')Acetoacetyl-CoAN/AN/A[10]
(S)-3-hydroxyacyl-CoA dehydrogenase (FadB')trans-Crotonyl-CoAN/AN/A[10]

Note: The data for mFAS is for the synthesis, not degradation, of branched-chain fatty acids but is illustrative of enzyme kinetics with branched substrates.

Experimental Protocols

Purification of 3-Hydroxyacyl-CoA Dehydrogenase (HAD)

This protocol is a generalized procedure for the purification of HAD, an essential step for its in vitro characterization.[11][12][13][14]

  • Cell Lysis: Tissues or cells (e.g., E. coli expressing a recombinant HAD) are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM β-mercaptoethanol, and protease inhibitors).

  • Centrifugation: The lysate is centrifuged at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant containing the soluble proteins is collected.

  • Affinity Chromatography: If the protein is expressed with a tag (e.g., His-tag), the supernatant is loaded onto an appropriate affinity column (e.g., Ni-NTA resin). The column is washed with a buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole). The tagged protein is then eluted with a high concentration of the eluting agent (e.g., 250 mM imidazole).

  • Ion-Exchange Chromatography: Further purification can be achieved by ion-exchange chromatography. Based on the protein's isoelectric point, an anion or cation exchange column is chosen. The protein is eluted using a salt gradient (e.g., 0-1 M NaCl).

  • Size-Exclusion Chromatography: The final purification step involves separating proteins based on their size. The partially purified protein is loaded onto a size-exclusion column to remove any remaining contaminants and protein aggregates.

  • Purity Analysis: The purity of the final protein sample is assessed by SDS-PAGE.

Enzyme Activity Assay for 3-Hydroxyacyl-CoA Dehydrogenase

The activity of 3-hydroxyacyl-CoA dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance of NAD⁺ or NADH at 340 nm.[10]

  • Reaction Mixture: A reaction mixture is prepared in a quartz cuvette containing a buffer (e.g., 100 mM Tris-HCl, pH 7.0), the substrate (e.g., 0.1 mM 3-hydroxyacyl-CoA), and NAD⁺ (e.g., 0.2 mM).

  • Initiation of Reaction: The reaction is initiated by adding a small amount of the purified enzyme to the reaction mixture.

  • Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the reduction of NAD⁺ to NADH, is monitored over time using a spectrophotometer.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Analysis of Acyl-CoA Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of low-abundance acyl-CoA intermediates.[15][16][17][18][19]

  • Sample Preparation:

    • Quenching and Extraction: Biological samples (e.g., cell pellets or tissue homogenates) are rapidly quenched in a cold solvent (e.g., a mixture of acetonitrile, methanol, and water) to halt metabolic activity.

    • Protein Precipitation: Proteins are precipitated by the organic solvent and removed by centrifugation.

    • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified and concentrated using a solid-phase extraction column.

  • Liquid Chromatography (LC) Separation:

    • The extracted acyl-CoAs are separated on a reverse-phase C18 column.

    • A gradient elution is typically used, with mobile phases consisting of an aqueous solution with a volatile salt (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Selected Reaction Monitoring (SRM): For targeted quantification, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each acyl-CoA of interest. This provides high sensitivity and specificity.

    • Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of a known amount of an internal standard (e.g., a stable isotope-labeled acyl-CoA).

LCMS_Workflow Sample Biological Sample (Cells/Tissue) Quench Metabolic Quenching & Acyl-CoA Extraction Sample->Quench Cleanup Protein Precipitation & SPE Cleanup Quench->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS1 Mass Spectrometer (Precursor Ion Selection) LC->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Spectrometer (Product Ion Detection) Collision->MS2 Data Data Analysis (Quantification) MS2->Data

Workflow for Acyl-CoA analysis by LC-MS/MS.

Conclusion

While "this compound" has not been directly isolated or discovered, its existence is strongly implied by our understanding of fatty acid metabolism. This technical guide provides researchers and drug development professionals with the necessary theoretical framework and experimental approaches to investigate this and other transient metabolic intermediates. The detailed protocols for enzyme purification, activity assays, and advanced mass spectrometry techniques serve as a practical resource for studying the intricacies of branched-chain fatty acid oxidation and its potential role in various physiological and pathological conditions.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 3-Oxo-23-methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a critical intermediate in the biosynthesis of mycolic acids, the hallmark lipid components of the cell wall of Mycobacterium tuberculosis and other related species. These exceptionally long, branched-chain fatty acids are indispensable for the structural integrity, impermeability, and virulence of these pathogenic bacteria. The enzymatic machinery responsible for the synthesis of this compound and its subsequent elongation and modification into mature mycolic acids represents a promising target for the development of novel anti-tubercular drugs. This technical guide provides a comprehensive overview of the enzymatic synthesis of this key intermediate, detailing the involved enzymes, their mechanisms, relevant quantitative data, and experimental protocols.

The Mycolic Acid Biosynthesis Pathway: An Overview

The formation of mycolic acids is a complex process that involves the coordinated action of two distinct fatty acid synthase (FAS) systems: the cytosolic FAS-I and the membrane-associated FAS-II. FAS-I is responsible for the de novo synthesis of shorter fatty acids, typically in the range of C16 to C26. These fatty acids serve as precursors for the FAS-II system, which elongates them to produce the very long meromycolate chain (up to C60).

The synthesis of the α-alkyl β-ketoacyl precursor of mycolic acids, which includes this compound, occurs through a crucial Claisen-type condensation reaction. This reaction joins a long-chain fatty acid (the α-branch, in this case, a 23-methyltetracosanoyl moiety) with the even longer meromycolate chain. This pivotal condensation is catalyzed by the polyketide synthase Pks13.

Core Enzymatic Players and their Roles

The synthesis of this compound as a precursor for mycolic acid condensation involves a cohort of essential enzymes:

  • Fatty Acid Synthase I (FAS-I): This multi-enzyme complex synthesizes the initial C24-C26 straight-chain fatty acyl-CoA, which will be modified to form the α-branch.

  • Acyl-CoA Carboxylases (AccD4 and AccD5): These enzymes are responsible for the carboxylation of the C24-C26 acyl-CoA at the α-position, a critical activation step for the subsequent condensation reaction.[1] The resulting product is a 2-carboxyacyl-CoA.

  • Methyltransferases (e.g., MmaA4): The introduction of the methyl group at the 23rd position of the tetracosanoyl chain is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. The MmaA4 enzyme is known to be involved in introducing methyl and adjacent hydroxy groups on the meromycolate chain.[2][3][4] While the precise enzyme for the α-branch modification is a subject of ongoing research, MmaA4's role in methyl branching is well-established.[2][3][4]

  • Fatty Acyl-AMP Ligase (FadD32): This enzyme activates the long-chain meromycolic acid by converting it to a meromycoloyl-AMP intermediate. This activation is essential for its subsequent transfer to Pks13.[5]

  • Polyketide Synthase 13 (Pks13): This large, multi-domain enzyme is the central player in the final condensation step. It orchestrates the Claisen condensation between the activated meromycolate chain and the carboxylated α-branch (2-carboxy-23-methyltetracosanoyl-CoA) to form the α-alkyl β-ketoacyl product.[5]

Enzymatic Synthesis Workflow

The enzymatic synthesis of the mycolic acid precursor involving this compound can be conceptually broken down into the following key stages:

G cluster_alpha_branch α-Branch Synthesis & Modification cluster_meromycolate_activation Meromycolate Activation cluster_condensation Condensation FAS_I FAS-I C24_CoA Tetracosanoyl-CoA FAS_I->C24_CoA synthesizes methyl_C24_CoA 23-Methyltetracosanoyl-CoA C24_CoA->methyl_C24_CoA SAM carboxy_methyl_C24_CoA 2-Carboxy-23-methyltetracosanoyl-CoA methyl_C24_CoA->carboxy_methyl_C24_CoA ATP, HCO3- Pks13 Pks13 carboxy_methyl_C24_CoA->Pks13 loads onto AT domain carboxy_methyl_C24_CoA->Pks13 Methyltransferase Methyltransferase (e.g., MmaA4) Methyltransferase->methyl_C24_CoA AccD4_AccD5 AccD4/AccD5 AccD4_AccD5->carboxy_methyl_C24_CoA Meromycolate Meromycolic Acid (from FAS-II) Meromycoloyl_AMP Meromycoloyl-AMP Meromycolate->Meromycoloyl_AMP ATP FadD32 FadD32 FadD32->Meromycoloyl_AMP Meromycoloyl_AMP->Pks13 loads onto ACP domain Meromycoloyl_AMP->Pks13 Ketoacyl_product 3-Oxo-mycoloyl-ACP Pks13->Ketoacyl_product Claisen Condensation

Fig. 1: Enzymatic synthesis of the mycolic acid precursor.

Quantitative Data

Quantitative understanding of the enzymatic reactions is crucial for inhibitor design and pathway modeling. The following table summarizes available kinetic parameters for some of the key enzymes. It is important to note that kinetic data for these enzymes with their long-chain, native substrates are often challenging to obtain and may vary depending on the experimental conditions.

EnzymeSubstrateKm (µM)kcat (min-1)Vmax (µM·min-1)Reference
FadD32 (M. tuberculosis)Lauric Acid (C12)~ comparable to dephosphorylated form~30-50% decrease compared to dephosphorylated formReduced for phosphorylated form[2]
AccD5 (M. tuberculosis)Propionyl-CoA70--[6]
AccD4/AccD5 Complex (M. smegmatis)Heptadecanoyl-CoA (C17)---[7]
Pks13 AT domain (M. tuberculosis)Malonyl-CoA---[8]
Pks13 AT domain (M. tuberculosis)Methylmalonyl-CoA---[8]
Pks13 AT domain (M. tuberculosis)Palmitoyl-CoA--Significantly higher affinity than shorter substrates[8]

Note: Comprehensive kinetic data for all enzymes with their specific long-chain substrates is an active area of research. The provided data represents a snapshot of currently available information.

Experimental Protocols

Expression and Purification of Recombinant Pks13 from E. coli

Objective: To obtain purified, active Pks13 for in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a Pks13 expression vector (e.g., pET vector with an N-terminal His6-MBP tag).

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

  • TEV protease for tag cleavage.

  • Size-exclusion chromatography column (e.g., Superdex 200).

  • Storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Protocol:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a large volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

    • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Purification:

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged Pks13 with elution buffer.

    • (Optional) Cleave the affinity tag by incubating the eluted protein with TEV protease overnight during dialysis against a low-imidazole buffer.

    • Pass the cleaved protein solution back through the Ni-NTA column to remove the tag and any uncleaved protein.

    • Further purify the protein by size-exclusion chromatography to remove aggregates and other impurities.

    • Pool the fractions containing pure Pks13, concentrate, and store at -80°C in storage buffer.

In Vitro Enzymatic Assay for Pks13 Activity

Objective: To measure the condensation activity of Pks13.

Materials:

  • Purified Pks13.

  • Purified FadD32.

  • Purified Acyl-CoA Carboxylase (AccD4/AccD5 complex).

  • Meromycolic acid (or a suitable long-chain fatty acid substrate).

  • C24-C26 acyl-CoA (or a suitable α-branch precursor).

  • ATP, MgCl2, NaHCO3.

  • Radioactively labeled substrate (e.g., [14C]malonyl-CoA or a 14C-labeled fatty acid).

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Quenching solution (e.g., 10% SDS).

  • TLC plates and developing solvent system.

  • Phosphorimager or liquid scintillation counter.

Protocol:

  • Activation of Substrates:

    • In a reaction mixture, combine the C24-C26 acyl-CoA, AccD4/AccD5, ATP, and NaHCO3 to generate the carboxylated α-branch.

    • In a separate reaction, combine the meromycolic acid, FadD32, and ATP to generate the meromycoloyl-AMP.

  • Condensation Reaction:

    • Combine the activated substrates with purified Pks13 in the reaction buffer.

    • Incubate the reaction at 37°C for a defined period.

    • Quench the reaction by adding the quenching solution.

  • Product Analysis:

    • Extract the lipid products from the reaction mixture.

    • Spot the extracted lipids onto a TLC plate and develop the chromatogram.

    • Visualize the radioactive product by phosphorimaging or scrape the corresponding spot and quantify by liquid scintillation counting.

Signaling Pathways and Regulation

The biosynthesis of mycolic acids is a highly regulated process to ensure the integrity of the mycobacterial cell wall under various environmental conditions. Protein phosphorylation has emerged as a key regulatory mechanism.

G STPK Ser/Thr Protein Kinases (e.g., PknB) MabA MabA (β-ketoacyl-ACP reductase) STPK->MabA Phosphorylation of Thr191 FAS_II FAS-II Elongation MabA->FAS_II Inhibition of activity Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Decreased precursor supply

Fig. 2: Regulation of mycolic acid biosynthesis by phosphorylation.

Several Ser/Thr protein kinases (STPKs) in M. tuberculosis, such as PknB, have been shown to phosphorylate key enzymes in the mycolic acid biosynthesis pathway. For instance, the phosphorylation of MabA, a β-ketoacyl-ACP reductase in the FAS-II system, at threonine 191 leads to a significant decrease in its enzymatic activity.[1][9] This, in turn, reduces the supply of meromycolate precursors for the final condensation step, thereby downregulating mycolic acid synthesis.[1] This regulatory mechanism allows the bacterium to modulate its cell wall composition in response to environmental cues and stresses.

Conclusion

The enzymatic synthesis of this compound is a cornerstone of mycolic acid biosynthesis in Mycobacterium tuberculosis. A thorough understanding of the enzymes involved, their catalytic mechanisms, and their regulation is paramount for the development of novel therapeutic strategies against tuberculosis. This technical guide has provided a detailed overview of the current knowledge in this field, offering valuable information for researchers and drug development professionals. Further research focusing on the precise kinetic characterization of these enzymes with their native substrates and the elucidation of the complete regulatory networks will undoubtedly pave the way for the design of highly specific and potent inhibitors of this essential metabolic pathway.

References

3-Oxo-23-methyltetracosanoyl-CoA: A Potential Biomarker in the Mycolic Acid Biosynthesis Pathway of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The unique and complex cell wall of Mtb, rich in mycolic acids, is a key factor in its virulence and resilience. The biosynthesis of these mycolic acids presents a rich source of potential biomarkers and drug targets. This technical guide focuses on 3-Oxo-23-methyltetracosanoyl-CoA , an intermediate in the mycolic acid biosynthesis pathway, as a potential biomarker for TB. While direct quantitative data on this specific molecule in clinical samples is not yet available in published literature, its central role in a pathway essential for Mtb survival makes it and other related precursors promising candidates for diagnostic and therapeutic research. This document provides a detailed overview of the mycolic acid biosynthesis pathway, highlights the significance of its intermediates, outlines relevant experimental protocols for their analysis, and discusses the future potential of these molecules in the fight against tuberculosis.

Introduction: The Significance of Mycolic Acids and Their Precursors

Mycolic acids are very-long-chain fatty acids that are major components of the Mtb cell wall, forming a thick, waxy barrier that protects the bacterium from the host immune system and antibiotics.[1] The biosynthesis of these complex lipids is a multi-step enzymatic process involving two main fatty acid synthase systems: FAS-I and FAS-II.[2] The FAS-II system is responsible for elongating fatty acid precursors to produce the long meromycolate chain, a key component of the final mycolic acid.[2] Intermediates in this pathway, such as 3-oxo-acyl-CoAs, represent potential biomarkers as they are unique to mycobacteria and essential for their viability.

This compound is a specific 3-oxoacyl-CoA intermediate formed during the elongation cycles of the meromycolate chain. Its detection and quantification could serve as a direct indicator of active Mtb metabolism and, therefore, active infection.

The Mycolic Acid Biosynthesis Pathway: A Source of Biomarkers

The synthesis of mycolic acids is a complex and highly regulated process. Understanding this pathway is crucial for identifying potential biomarkers and drug targets.

Overview of the Mycolic Acid Biosynthesis Pathway

The pathway can be broadly divided into the following key stages:

  • Initiation by FAS-I: The multifunctional FAS-I enzyme synthesizes medium-chain fatty acyl-CoAs (typically C16-CoA to C26-CoA).[2]

  • Elongation by FAS-II: The dissociated FAS-II system elongates the acyl-CoA primers from FAS-I. This is a cyclical process where a two-carbon unit from malonyl-ACP is added in each cycle.[2] The key enzymes in this cycle are:

    • β-ketoacyl-ACP synthase (KasA/KasB): Catalyzes the initial condensation reaction.

    • β-ketoacyl-ACP reductase (MabA): Reduces the 3-oxoacyl-ACP intermediate.

    • β-hydroxyacyl-ACP dehydratase (HadA/B/C): Dehydrates the β-hydroxyacyl-ACP.

    • Enoyl-ACP reductase (InhA): Reduces the trans-2-enoyl-ACP.

  • Formation of the Meromycolate Chain: Multiple cycles of the FAS-II system lead to the formation of the long meromycolate chain. This compound is an intermediate in one of these elongation cycles.

  • Final Condensation by Pks13: The polyketide synthase Pks13 catalyzes the final Claisen-type condensation of the mature meromycolate chain with a C24-C26 fatty acid (the α-branch) from FAS-I to form a β-keto mycolate precursor.[3][4]

  • Reduction and Transport: The β-keto group is subsequently reduced to a hydroxyl group, and the mature mycolic acid is transported to the cell wall.

The following diagram illustrates the core steps of the mycolic acid biosynthesis pathway.

Mycolic_Acid_Biosynthesis cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Elongation Cycles) cluster_Final_Condensation Final Condensation & Maturation Acetyl-CoA Acetyl-CoA FAS_I FAS-I Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I C16-C26 Acyl-CoA C16-C26 Acyl-CoA FAS_I->C16-C26 Acyl-CoA FabH FabH C16-C26 Acyl-CoA->FabH 3-Ketoacyl-ACP 3-Ketoacyl-ACP FabH->3-Ketoacyl-ACP MabA MabA (Reductase) 3-Ketoacyl-ACP->MabA 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP MabA->3-Hydroxyacyl-ACP HadABC HadABC (Dehydratase) 3-Hydroxyacyl-ACP->HadABC trans-2-Enoyl-ACP trans-2-Enoyl-ACP HadABC->trans-2-Enoyl-ACP InhA InhA (Reductase) trans-2-Enoyl-ACP->InhA Acyl-ACP Acyl-ACP InhA->Acyl-ACP KasAB KasA/B Acyl-ACP->KasAB Meromycolate_precursor Meromycolate Precursor (e.g., 3-Oxo-23-methyl- tetracosanoyl-CoA) Acyl-ACP->Meromycolate_precursor KasAB->3-Ketoacyl-ACP n cycles Malonyl-ACP Malonyl-ACP Malonyl-ACP->KasAB Pks13 Pks13 Meromycolate_precursor->Pks13 beta-Keto Mycolate beta-Keto Mycolate Pks13->beta-Keto Mycolate alpha-branch (C24-C26) alpha-branch (C24-C26) alpha-branch (C24-C26)->Pks13 Reducer Reducer beta-Keto Mycolate->Reducer Mature Mycolic Acid Mature Mycolic Acid Reducer->Mature Mycolic Acid

Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Quantitative Data: The Search for a Definitive Biomarker Signal

A critical requirement for any biomarker is the presence of a quantifiable and significant difference in its concentration between healthy and diseased states. While mycolic acids themselves have been detected in the sputum of TB patients, there is currently a lack of published quantitative data specifically for This compound or other specific acyl-CoA intermediates in clinical samples.

The table below summarizes the type of quantitative data that would be necessary to establish this molecule as a viable biomarker. This serves as a template for future research in this area.

AnalyteSample MatrixPatient Cohort (n)Control Cohort (n)Mean Concentration ± SD (Patient)Mean Concentration ± SD (Control)p-valueReference
This compound SputumTBDTBDTBDTBDTBDN/A
PlasmaTBDTBDTBDTBDTBDN/A
Other Mycolic Acid Precursors SputumTBDTBDTBDTBDTBDN/A
PlasmaTBDTBDTBDTBDTBDN/A

TBD: To be determined. N/A: Not available in current literature.

Experimental Protocols: Detecting and Quantifying Long-Chain Acyl-CoAs

The detection and quantification of long-chain acyl-CoAs like This compound in complex biological matrices is challenging due to their low abundance and amphipathic nature. Mass spectrometry-based methods are the most promising approaches.

General Workflow for Acyl-CoA Analysis

The following diagram outlines a general experimental workflow for the analysis of long-chain acyl-CoAs from biological samples.

Experimental_Workflow Sample_Collection Sample Collection (Sputum, Plasma, etc.) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample_Collection->Lipid_Extraction SPE Solid Phase Extraction (SPE) (for enrichment of acyl-CoAs) Lipid_Extraction->SPE LC_MS_Analysis LC-MS/MS Analysis (Targeted or Untargeted) SPE->LC_MS_Analysis Data_Analysis Data Analysis (Quantification, Statistical Analysis) LC_MS_Analysis->Data_Analysis Biomarker_Validation Biomarker Validation Data_Analysis->Biomarker_Validation

Caption: General workflow for acyl-CoA biomarker analysis.

Detailed Methodologies

4.2.1. Sample Preparation and Lipid Extraction

  • Objective: To extract lipids, including long-chain acyl-CoAs, from the biological matrix while minimizing degradation.

  • Protocol:

    • Homogenize the sample (e.g., sputum, tissue) in a suitable buffer.

    • Perform a biphasic liquid-liquid extraction using a chloroform/methanol (B129727)/water mixture (e.g., Folch or Bligh-Dyer method).

    • The lower organic phase containing the lipids is collected.

    • The solvent is evaporated under a stream of nitrogen.

    • The dried lipid extract is reconstituted in a suitable solvent for further analysis.

4.2.2. Solid Phase Extraction (SPE) for Acyl-CoA Enrichment

  • Objective: To selectively isolate and concentrate acyl-CoAs from the total lipid extract.

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted lipid extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove unbound contaminants.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in a solvent compatible with LC-MS analysis.

4.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate, detect, and quantify the target acyl-CoA.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile/methanol containing a small amount of an ion-pairing agent or acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection:

      • Targeted Analysis (Multiple Reaction Monitoring - MRM): This is a highly sensitive and specific method for quantifying known analytes. Specific precursor-to-product ion transitions for the target acyl-CoA are monitored.

      • Untargeted Analysis (Full Scan or Data-Dependent Acquisition): This approach is used for biomarker discovery to identify a broad range of lipids that are differentially expressed between sample groups.

Future Directions and Conclusion

The mycolic acid biosynthesis pathway of Mycobacterium tuberculosis is a largely untapped resource for the discovery of novel biomarkers for tuberculosis. Intermediates like This compound hold significant promise due to their specificity to the pathogen and their essential role in its survival.

Future research should focus on:

  • Developing targeted LC-MS/MS methods for the sensitive and specific quantification of This compound and other mycolic acid precursors in clinical samples.

  • Conducting large-scale clinical studies to validate the diagnostic and prognostic potential of these biomarkers in diverse patient populations.

  • Investigating the correlation between the levels of these biomarkers and disease severity, treatment response, and the development of drug resistance.

References

Metabolic Fate of 3-Oxo-23-methyltetracosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Oxo-23-methyltetracosanoyl-CoA is a C24, methyl-branched, 3-oxoacyl-CoA. Its structure strongly suggests it is an intermediate in the β-oxidation of 23-methyltetracosanoic acid. Due to its very-long-chain nature and the distal position of the methyl group, its initial metabolic processing is anticipated to occur in the peroxisomes. The key metabolic step for this compound is a thiolytic cleavage catalyzed by a 3-ketoacyl-CoA thiolase. This reaction will yield acetyl-CoA and 21-methyldocosanoyl-CoA. The latter will likely undergo further cycles of peroxisomal β-oxidation until the methyl-branched acyl-CoA is short enough to be transported to the mitochondria for the final stages of degradation. The metabolism of this molecule is analogous to the later stages of pristanic acid degradation, a well-characterized 2-methyl-branched fatty acid.

Proposed Metabolic Pathway

The metabolic fate of this compound is predicted to proceed through the final step of a β-oxidation cycle, followed by subsequent rounds of β-oxidation.

Initial Thiolytic Cleavage

The presence of the oxo group at the C-3 position makes this compound a substrate for 3-ketoacyl-CoA thiolase. This enzyme catalyzes the thiolytic cleavage of the C2-C3 bond, utilizing a free Coenzyme A (CoA) molecule.

Reaction:

This compound + CoA-SH → 21-Methyldocosanoyl-CoA + Acetyl-CoA

This initial step shortens the carbon chain by two carbons, releasing acetyl-CoA which can then enter the citric acid cycle or other metabolic pathways.

Subsequent Peroxisomal β-Oxidation

The resulting 21-methyldocosanoyl-CoA is a C22 very-long-chain fatty acyl-CoA with a distal methyl branch. Very-long-chain fatty acids are primarily metabolized in the peroxisomes[1][2]. Therefore, 21-methyldocosanoyl-CoA is expected to undergo further cycles of peroxisomal β-oxidation. Each cycle consists of four enzymatic reactions:

  • Acyl-CoA Oxidase: Introduction of a double bond between C-2 and C-3.

  • Enoyl-CoA Hydratase: Hydration of the double bond to form a 3-hydroxyacyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group to a keto group.

  • 3-Ketoacyl-CoA Thiolase: Thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA.

This process will continue until the acyl chain is sufficiently shortened.

Handling of the Distal Methyl Branch

The methyl group at the 23-position (which becomes the 21-position after the first cycle, and so on) is far from the reactive thioester end of the molecule. As such, it is not expected to interfere with the initial cycles of β-oxidation. As the chain is shortened, the methyl group will approach the carboxyl end. The metabolism will then likely proceed similarly to that of other methyl-branched fatty acids like pristanic acid[3][4][5].

Once the methyl group is at the C-3 position (forming a 3-methyl-acyl-CoA), it will block the standard β-oxidation pathway. At this point, the metabolic route will likely involve an α-oxidation step, which removes a single carbon atom, to bypass the methyl block[3][4]. Alternatively, specialized enzymes capable of handling branched-chain acyl-CoAs will be involved. The final products of the complete oxidation would be a combination of acetyl-CoA and propionyl-CoA, with the latter being generated from the three-carbon unit containing the methyl group.

Subcellular Localization and Transport

The initial degradation of the C24 this compound and the subsequent β-oxidation of the resulting very-long-chain acyl-CoAs are expected to occur in the peroxisomes [1][2]. Peroxisomal β-oxidation is a chain-shortening process and does not typically proceed to complete degradation[1]. Once the fatty acyl chain is shortened to a medium-chain length, it is often transported to the mitochondria for the final stages of β-oxidation to acetyl-CoA and propionyl-CoA[4][6]. This transport is typically facilitated by carnitine conjugation.

Key Enzymes and Their Roles

Enzyme ClassSpecific Enzyme (Likely Involved)Role in the Metabolism of this compound and its MetabolitesSubcellular Location
Thiolase Peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1) or Sterol Carrier Protein-x (SCPx)Catalyzes the initial thiolytic cleavage of this compound to yield 21-methyldocosanoyl-CoA and acetyl-CoA. Also involved in subsequent β-oxidation cycles. SCPx has been shown to have thiolase activity towards branched-chain lipids[7][8][9].Peroxisome
Acyl-CoA Oxidase Peroxisomal Acyl-CoA Oxidase (e.g., ACOX1 for straight-chain portions, potentially a branched-chain specific oxidase as the chain shortens)Catalyzes the first step of each subsequent β-oxidation cycle on the shortened acyl-CoA.Peroxisome
Bifunctional/Multifunctional Protein Peroxisomal Multifunctional Protein 2 (MFP-2)Provides both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for the second and third steps of peroxisomal β-oxidation of branched-chain fatty acids[10][11].Peroxisome
Carnitine Acyltransferases Carnitine octanoyltransferase (CROT) and Carnitine acetyltransferase (CRAT)Facilitate the transport of shortened acyl-CoAs and acetyl-CoA out of the peroxisome, potentially for further mitochondrial metabolism[11].Peroxisome

Experimental Protocols

While no specific protocols for this compound have been identified, the following are standard methodologies for investigating the metabolism of novel fatty acids, which would be applicable.

In Vitro Enzyme Assays
  • Objective: To confirm the activity of candidate enzymes (e.g., 3-ketoacyl-CoA thiolase) with this compound as a substrate.

  • Methodology:

    • Synthesize radiolabeled or fluorescently tagged this compound.

    • Purify or obtain commercially available recombinant candidate enzymes (e.g., peroxisomal thiolases).

    • Incubate the substrate with the enzyme in a suitable buffer system containing necessary cofactors (e.g., Coenzyme A).

    • Monitor the reaction progress by measuring the formation of products (e.g., acetyl-CoA and the shortened acyl-CoA) over time.

    • Analyze the products using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell-Based Metabolic Studies
  • Objective: To trace the metabolic fate of this compound in a cellular context.

  • Methodology:

    • Culture relevant cell lines, such as human skin fibroblasts or hepatocytes, which are active in fatty acid metabolism.

    • Incubate the cells with a stable isotope-labeled version (e.g., ¹³C or ²H) of 23-methyltetracosanoic acid or this compound.

    • After a defined incubation period, harvest the cells and extract metabolites.

    • Analyze the cell lysates and culture medium for labeled downstream metabolites using LC-MS or GC-MS to identify the metabolic products and elucidate the pathway.

    • Use cell lines with known genetic defects in fatty acid oxidation (e.g., from patients with peroxisomal biogenesis disorders) to confirm the involvement of specific pathways[12].

Subcellular Fractionation
  • Objective: To determine the subcellular localization of the metabolic pathway.

  • Methodology:

    • Homogenize cells or tissues (e.g., liver) that have been incubated with labeled this compound.

    • Perform differential centrifugation to separate the homogenate into subcellular fractions (e.g., cytosol, mitochondria, and peroxisomes).

    • Analyze each fraction for the presence of the parent compound and its metabolites to determine where the metabolic conversions are occurring.

Visualizations

Proposed Metabolic Pathway of this compound

Metabolic_Fate_of_3_Oxo_23_methyltetracosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion sub This compound (C24) coa CoA-SH prod1 21-Methyldocosanoyl-CoA (C22) sub->prod1 Thiolytic Cleavage beta_ox Peroxisomal β-Oxidation (Multiple Cycles) prod1->beta_ox acetylcoa1 Acetyl-CoA prod2 Medium-Chain Methyl-Branched Acyl-CoA beta_ox->prod2 acetylcoa2 Acetyl-CoA beta_ox->acetylcoa2 transport Carnitine Shuttle prod2->transport mito_beta_ox Mitochondrial β-Oxidation transport->mito_beta_ox final_prod1 Acetyl-CoA mito_beta_ox->final_prod1 final_prod2 Propionyl-CoA mito_beta_ox->final_prod2 enzyme1 3-Ketoacyl-CoA Thiolase (Peroxisomal) enzyme1->sub

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Elucidating the Metabolic Pathway

Experimental_Workflow start Synthesize Labeled 23-methyltetracosanoic acid or This compound cell_culture Incubate with Cultured Cells (e.g., Hepatocytes, Fibroblasts) start->cell_culture enzyme_assay In Vitro Enzyme Assays with Purified Enzymes start->enzyme_assay extraction Metabolite Extraction (Cell Lysate and Supernatant) cell_culture->extraction subcellular Subcellular Fractionation (Mitochondria, Peroxisomes, Cytosol) cell_culture->subcellular analysis LC-MS / GC-MS Analysis extraction->analysis pathway_id Identify Labeled Metabolites and Elucidate Pathway analysis->pathway_id fraction_analysis Analyze Metabolites in Each Fraction subcellular->fraction_analysis localization Determine Subcellular Location of Metabolic Steps fraction_analysis->localization kinetics Determine Enzyme Kinetics (Km, Vmax) enzyme_assay->kinetics enzyme_confirm Confirm Enzyme Specificity kinetics->enzyme_confirm

Caption: A logical workflow for the experimental investigation of the metabolic fate.

Conclusion

The metabolic fate of this compound is most likely initiated by a peroxisomal 3-ketoacyl-CoA thiolase, leading to the production of acetyl-CoA and 21-methyldocosanoyl-CoA. The latter is then expected to undergo further cycles of peroxisomal β-oxidation, with the resulting medium-chain branched acyl-CoAs being shuttled to the mitochondria for the completion of their degradation. This proposed pathway is based on the well-established principles of very-long-chain and branched-chain fatty acid metabolism. Experimental validation using modern analytical and biochemical techniques is required to definitively confirm this proposed metabolic route. Understanding the metabolism of such molecules is crucial for researchers in the fields of inborn errors of metabolism and drug development, where off-target effects on lipid metabolism are a concern.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Oxo-23-methyltetracosanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and as donors for protein acylation. The analysis of specific acyl-CoA species is essential for understanding metabolic pathways and the mechanism of action of drugs targeting lipid metabolism. This application note describes a robust and sensitive method for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Significance

This compound is an intermediate in the beta-oxidation of branched-chain fatty acids. The presence of a methyl group at the 23rd position indicates its origin from phytanic acid or similar branched-chain fatty acids. The 3-oxo functional group signifies that it has undergone the first two steps of a beta-oxidation cycle. Its accurate quantification can provide insights into the flux through this metabolic pathway and may be relevant in the study of metabolic disorders.

cluster_peroxisome Peroxisomal Beta-Oxidation Branched_Chain_Fatty_Acid 23-Methyltetracosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Branched_Chain_Fatty_Acid->Acyl_CoA_Synthetase 23_Methyltetracosanoyl_CoA 23-Methyltetracosanoyl-CoA Acyl_CoA_Synthetase->23_Methyltetracosanoyl_CoA ATP -> AMP + PPi Acyl_CoA_Oxidase Acyl-CoA Oxidase 2_Enoyl_CoA trans-2-Enoyl-23-methyltetracosanoyl-CoA Acyl_CoA_Oxidase->2_Enoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 3_Hydroxyacyl_CoA 3-Hydroxy-23-methyltetracosanoyl-CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA H2O Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Target_Molecule This compound Hydroxyacyl_CoA_Dehydrogenase->Target_Molecule NAD+ -> NADH + H+ Thiolase Thiolase Shortened_Acyl_CoA Propionyl-CoA + Docosanoyl-CoA Thiolase->Shortened_Acyl_CoA CoA-SH 23_Methyltetracosanoyl_CoA->Acyl_CoA_Oxidase 2_Enoyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Target_Molecule->Thiolase Sample Biological Sample (Tissue or Cells) Extraction Extraction with 80% Methanol + IS Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Application Note: Quantitative Analysis of 3-Oxo-23-methyltetracosanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) derivative. The analysis of specific acyl-CoA species is critical for understanding cellular metabolism, particularly in the context of fatty acid oxidation and lipid biosynthesis. Dysregulation of acyl-CoA metabolism is implicated in various metabolic diseases. This application note details a robust and sensitive method for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain and very-long-chain acyl-CoAs, employing reversed-phase chromatography for separation and tandem mass spectrometry for sensitive and specific detection.

Experimental Protocols

1. Sample Preparation

The extraction of acyl-CoAs from biological samples is a critical step due to their low abundance and susceptibility to degradation. A solid-phase extraction (SPE) method is recommended for optimal recovery and sample cleanup.[1][2][3]

Materials and Reagents:

  • Internal Standard (IS): Heptadecanoyl-CoA or another suitable odd-chain acyl-CoA not present in the sample.

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[4]

  • Organic Solvents: Acetonitrile (B52724) (ACN), Isopropanol (B130326) (IPA), Methanol (B129727) (MeOH) - all LC-MS grade.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cartridges.[3]

  • Reconstitution Solution: 50% Methanol in water.

Procedure:

  • Tissue Homogenization: Homogenize approximately 50-100 mg of frozen tissue powder in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[4][5]

  • Protein Precipitation & Lipid Extraction: Add 2 mL of isopropanol to the homogenate and vortex thoroughly. Follow this with the addition of 4 mL of acetonitrile and vortex for 5 minutes.[4][5]

  • Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes. The acyl-CoAs will be in the upper aqueous-organic phase.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium (B1175870) acetate.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of 50% methanol/water for LC-MS/MS analysis.[6]

2. Liquid Chromatography

A reversed-phase chromatographic method is employed to separate this compound from other acyl-CoAs and matrix components. A C4 or C18 column can be used, with C4 being potentially better for very-long-chain species.[7]

LC Parameters:

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C4 or C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water[8][9]
Mobile Phase B Acetonitrile[8][9]
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
2.020
15.095
18.095
18.120
22.020

3. Mass Spectrometry

A triple quadrupole mass spectrometer is used for the targeted quantification of this compound. Electrospray ionization (ESI) in positive ion mode is generally suitable for acyl-CoA analysis.[1][2]

MS Parameters:

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The quantification of acyl-CoAs by MS/MS often relies on monitoring the neutral loss of the 5'-ADP moiety (507.3 m/z) or the fragmentation to produce a characteristic product ion.[1][10] The specific precursor and product ions for this compound need to be determined by infusing a standard of the compound. However, based on its structure, the predicted precursor ion and a characteristic product ion are provided below.

Table 2: Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Internal Standard (Heptadecanoyl-CoA)1022.6516.345

Note: The exact m/z values and collision energy for this compound must be empirically determined.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present the results.

Table 3: Quantitative Analysis of this compound

Sample IDAnalyte Concentration (pmol/mg tissue)% RSD (n=3)
Control Group 11.254.5
Control Group 21.313.8
Treatment Group 15.676.2
Treatment Group 26.025.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Homogenization extraction Protein Precipitation & Lipid Extraction tissue->extraction spe Solid-Phase Extraction extraction->spe reconstitution Drying & Reconstitution spe->reconstitution lc Liquid Chromatography reconstitution->lc ms Tandem Mass Spectrometry lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway Fatty_Acids Very-Long-Chain Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase VLC_Acyl_CoA Very-Long-Chain Acyl-CoA Acyl_CoA_Synthetase->VLC_Acyl_CoA Beta_Oxidation Peroxisomal β-Oxidation VLC_Acyl_CoA->Beta_Oxidation Target_Molecule This compound Beta_Oxidation->Target_Molecule Downstream_Metabolism Downstream Metabolism Target_Molecule->Downstream_Metabolism

Caption: Simplified metabolic context of this compound formation.

References

Application Notes and Protocols for the Synthesis of 3-Oxo-23-methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a specialized very-long-chain fatty acyl-CoA that holds significant interest for researchers studying lipid metabolism, particularly the pathways involving branched-chain fatty acids. Its 3-oxo functionality marks it as a key intermediate in both the biosynthesis and degradation of fatty acids. Understanding the role of such molecules can provide insights into various metabolic disorders. This document provides a comprehensive guide to the chemical synthesis of this compound, offering detailed protocols and expected outcomes to facilitate its production for research purposes.

The synthesis of this complex molecule is a multi-step process that begins with the construction of the C25 branched-chain fatty acid backbone, followed by the introduction of the 3-oxo group, and finally, the attachment of Coenzyme A. The protocols outlined below are based on established organic chemistry reactions, adapted for the specific challenges posed by the long, branched alkyl chain.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step chemical synthesis designed to build the molecule sequentially, ensuring high purity of the final product. The key stages of the synthesis are:

  • Synthesis of 23-methyltetracosanoic acid: This is achieved via a Wittig reaction to form the carbon skeleton, followed by reduction of the resulting double bond.

  • Esterification: The synthesized fatty acid is converted to its methyl ester to facilitate the subsequent Claisen condensation.

  • Formation of the β-keto ester: A Claisen condensation reaction is employed to introduce the 3-oxo functionality.

  • Hydrolysis of the β-keto ester: The methyl ester is hydrolyzed to yield the free β-keto acid.

  • Activation to the CoA thioester: The final step involves the activation of the 3-oxo-23-methyltetracosanoic acid with Coenzyme A.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These values are estimates based on literature reports for similar reactions and may vary depending on experimental conditions and scale.

StepReactionStarting MaterialProductEstimated Yield (%)Purity (%)
1aWittig Reaction22-Methyltricosanal & Phosphonium Ylide23-Methyltetracosenoic acid70-85>95
1bCatalytic Hydrogenation23-Methyltetracosenoic acid23-Methyltetracosanoic acid>95>98
2Esterification23-Methyltetracosanoic acidMethyl 23-methyltetracosanoate>95>98
3Claisen CondensationMethyl 23-methyltetracosanoateMethyl 3-oxo-23-methyltetracosanoate50-65>90
4SaponificationMethyl 3-oxo-23-methyltetracosanoate3-Oxo-23-methyltetracosanoic acid>90>95
5Thioesterification3-Oxo-23-methyltetracosanoic acidThis compound60-75>95 (HPLC)

Experimental Protocols

Step 1: Synthesis of 23-Methyltetracosanoic Acid

This step involves a Wittig reaction to create the unsaturated branched-chain fatty acid, followed by catalytic hydrogenation.

a) Wittig Reaction: Synthesis of 23-Methyltetracosenoic Acid

  • Materials:

    • 22-Methyltricosanal

    • (Carboxymethyl)triphenylphosphonium bromide

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1 M

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (B86663)

  • Protocol:

    • Under an inert atmosphere (argon or nitrogen), add sodium hydride (2.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Wash the NaH dispersion with anhydrous hexane (B92381) (3x) to remove the mineral oil, then carefully suspend the NaH in anhydrous DMSO.

    • Slowly add (carboxymethyl)triphenylphosphonium bromide (2.0 equivalents) in anhydrous DMSO to the NaH suspension at room temperature. The reaction is exothermic and will turn a characteristic red color, indicating the formation of the ylide. Stir for 1 hour at 50 °C.

    • Cool the ylide solution to room temperature and add a solution of 22-methyltricosanal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by carefully adding ice-cold water.

    • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 23-methyltetracosenoic acid.

b) Catalytic Hydrogenation: Synthesis of 23-Methyltetracosanoic Acid

  • Materials:

    • 23-Methyltetracosenoic acid

    • Palladium on carbon (Pd/C), 10%

    • Methanol (B129727)

    • Hydrogen gas

  • Protocol:

    • Dissolve 23-methyltetracosenoic acid in methanol in a hydrogenation flask.

    • Carefully add 10% Pd/C catalyst (approximately 5-10% by weight of the substrate).

    • Evacuate the flask and backfill with hydrogen gas (repeated 3 times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Evaporate the solvent under reduced pressure to yield pure 23-methyltetracosanoic acid.

Step 2: Esterification to Methyl 23-methyltetracosanoate

Diazomethane is a highly efficient but also hazardous reagent. Trimethylsilyldiazomethane is a safer alternative.[1][2][3]

  • Materials:

    • 23-Methyltetracosanoic acid

    • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes

    • Methanol

    • Toluene (B28343)

  • Protocol:

    • Dissolve 23-methyltetracosanoic acid in a mixture of toluene and methanol (e.g., 4:1 v/v).

    • At room temperature, add TMS-diazomethane solution dropwise until the yellow color persists, indicating complete reaction.

    • Stir for an additional 30 minutes.

    • Quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

    • Remove the solvents under reduced pressure to yield methyl 23-methyltetracosanoate, which can be used in the next step without further purification if the starting material was pure.

Step 3: Claisen Condensation to Methyl 3-oxo-23-methyltetracosanoate

This reaction creates the β-keto ester functionality.[4][5][6][7][8]

  • Materials:

    • Methyl 23-methyltetracosanoate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous toluene

    • Anhydrous methanol (catalytic amount)

    • Hydrochloric acid (HCl), 1 M

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • Under an inert atmosphere, suspend NaH (1.5 equivalents) in anhydrous toluene in a flame-dried flask.

    • Heat the suspension to reflux and add a solution of methyl 23-methyltetracosanoate (1.0 equivalent) and a catalytic amount of anhydrous methanol in anhydrous toluene dropwise over 1 hour.

    • Continue refluxing for an additional 4-6 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the gas evolution ceases and the solution is acidic.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 3-oxo-23-methyltetracosanoate.

Step 4: Hydrolysis to 3-Oxo-23-methyltetracosanoic Acid
  • Materials:

    • Methyl 3-oxo-23-methyltetracosanoate

    • Potassium hydroxide (B78521) (KOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl), 1 M

    • Diethyl ether

  • Protocol:

    • Dissolve the methyl 3-oxo-23-methyltetracosanoate in a mixture of methanol and water.

    • Add a solution of KOH (2.0 equivalents) in water.

    • Stir the mixture at room temperature overnight.

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-oxo-23-methyltetracosanoic acid.

Step 5: Synthesis of this compound

This final step attaches the Coenzyme A moiety.

  • Materials:

    • 3-Oxo-23-methyltetracosanoic acid

    • Coenzyme A, free acid

    • 1,1'-Carbonyldiimidazole (CDI)

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine

    • Sodium bicarbonate solution, 5%

    • HPLC system for purification

  • Protocol:

    • Dissolve 3-oxo-23-methyltetracosanoic acid (1.0 equivalent) in anhydrous THF.

    • Add CDI (1.1 equivalents) and stir at room temperature for 1 hour under an inert atmosphere.

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in water and adjust the pH to 8.0 with triethylamine.

    • Slowly add the activated fatty acid solution (the acyl-imidazole) to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, maintaining the pH at around 7.5-8.0 by the occasional addition of triethylamine.

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Wash the aqueous solution with diethyl ether to remove any unreacted fatty acid.

    • The aqueous layer containing the product can be lyophilized or directly purified by reversed-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a suitable system.[9]

    • Collect the fractions containing the product and lyophilize to obtain this compound as a white solid.

Mandatory Visualization

Signaling and Metabolic Pathways

Branched-Chain Amino Acids Branched-Chain Amino Acids This compound This compound Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Thiolase Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Thiolase (from branched chain) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Energy Production (ATP) Energy Production (ATP) TCA Cycle->Energy Production (ATP) Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Fatty Acid Elongation Fatty Acid Elongation Branched-Chain Acyl-CoA->Fatty Acid Elongation Elongase 23-Methyltetracosanoyl-CoA 23-Methyltetracosanoyl-CoA Fatty Acid Elongation->23-Methyltetracosanoyl-CoA Multiple Cycles 23-Methyltetracosanoyl-CoA->this compound β-oxidation (first step) Succinyl-CoA->TCA Cycle

Caption: Metabolic fate of branched-chain fatty acids.

Experimental Workflow

start Starting Materials: 22-Methyltricosanal & (Carboxymethyl)triphenylphosphonium bromide step1 Step 1: Wittig Reaction & Hydrogenation start->step1 product1 23-Methyltetracosanoic Acid step1->product1 step2 Step 2: Esterification (TMS-diazomethane) product1->step2 product2 Methyl 23-methyltetracosanoate step2->product2 step3 Step 3: Claisen Condensation product2->step3 product3 Methyl 3-oxo-23-methyltetracosanoate step3->product3 step4 Step 4: Hydrolysis product3->step4 product4 3-Oxo-23-methyltetracosanoic Acid step4->product4 step5 Step 5: Thioesterification with Coenzyme A (CDI) product4->step5 final_product This compound step5->final_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Extraction of 3-Oxo-23-methyltetracosanoyl-CoA from Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a key intermediate in the biosynthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2][3][4][5] These long-chain fatty acids contribute significantly to the impermeability of the cell envelope, providing natural resistance to many antibiotics and playing a crucial role in the virulence of the pathogen.[1][4][5] The enzymes involved in the mycolic acid biosynthetic pathway, particularly the Fatty Acid Synthase II (FAS-II) system, are attractive targets for the development of new anti-tuberculosis drugs.[3][6] Understanding the flux of intermediates like this compound is therefore critical for elucidating the mechanisms of action of existing drugs and for the discovery of novel therapeutic agents.

These application notes provide a detailed protocol for the extraction of this compound from M. tuberculosis cultures, adapted from established methods for acyl-CoA analysis. Additionally, a summary of the relevant biosynthetic pathway and a generalized experimental workflow are presented.

Mycolic Acid Biosynthesis Pathway Involving this compound

The biosynthesis of mycolic acids in M. tuberculosis is a complex process involving two main fatty acid synthase systems: FAS-I and FAS-II.[1][4][6] FAS-I is responsible for the de novo synthesis of shorter fatty acids, which are then elongated by the FAS-II system to produce the long meromycolate chain and the α-branch. This compound is an intermediate in the synthesis of the α-branch of α-mycolic acid.

The pathway can be summarized as follows:

  • Initiation: Acetyl-CoA is carboxylated to malonyl-CoA.

  • FAS-I System: De novo synthesis of fatty acids, producing acyl-CoAs of approximately C16-C26 length.

  • FAS-II System Elongation: The acyl-CoA primers from FAS-I are further elongated by the FAS-II system. This is a multi-enzyme complex that iteratively adds two-carbon units from malonyl-ACP.

  • Formation of the α-branch precursor: A C24-CoA molecule is elongated by one cycle of the FAS-II system, involving the condensation with malonyl-ACP, reduction, dehydration, and a final reduction to form a C26-acyl-ACP. This C26-acyl-ACP is then carboxylated to yield 2-carboxy-C26-S-CoA.

  • Condensation: The polyketide synthase Pks13 catalyzes the final Claisen-type condensation between the mature meromycolate chain (activated as an acyl-AMP) and the carboxylated α-branch (2-carboxy-C26-S-CoA) to form the β-keto mycolate precursor.[1][2]

  • Reduction and Processing: The β-keto group is reduced to a hydroxyl group, forming the mature mycolic acid. The mycolic acids are then transported and attached to the cell wall arabinogalactan (B145846) or to trehalose.[1][2]

This compound is the β-ketoacyl-CoA intermediate formed during the elongation of a C22-CoA primer in the synthesis of the C24 α-branch.

Mycolic_Acid_Biosynthesis cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (α-branch synthesis) cluster_Condensation Final Condensation & Processing Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC C16_C26_Acyl_CoA C16-C26 Acyl-CoA Malonyl_CoA->C16_C26_Acyl_CoA FAS-I C22_CoA C22-CoA C16_C26_Acyl_CoA->C22_CoA Elongation/ Modification 3_Oxo_23_methyltetracosanoyl_CoA This compound C22_CoA->3_Oxo_23_methyltetracosanoyl_CoA KasA/B Malonyl_ACP Malonyl-ACP Malonyl_ACP->3_Oxo_23_methyltetracosanoyl_CoA C24_Acyl_ACP C24-Acyl-ACP 3_Oxo_23_methyltetracosanoyl_CoA->C24_Acyl_ACP MabA, HadA/B/C Carboxylated_alpha_branch 2-Carboxy-C26-S-CoA C24_Acyl_ACP->Carboxylated_alpha_branch ACCd5/6 Beta_Keto_Mycolate β-Keto Mycolate Carboxylated_alpha_branch->Beta_Keto_Mycolate Pks13 Meromycolate_chain Meromycolate Chain (from FAS-II) Meromycolate_chain->Beta_Keto_Mycolate Mycolic_Acid Mycolic Acid Beta_Keto_Mycolate->Mycolic_Acid Reduction

Caption: Biosynthesis pathway of the α-branch of mycolic acid in M. tuberculosis.

Experimental Protocols

Protocol 1: Culturing of Mycobacterium tuberculosis

Objective: To grow M. tuberculosis cultures to mid-log phase for the extraction of acyl-CoA intermediates.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

  • Incubator at 37°C with shaking

  • Spectrophotometer

Procedure:

  • Inoculate 50 mL of supplemented Middlebrook 7H9 broth with a starter culture of M. tuberculosis.

  • Incubate the culture at 37°C with constant shaking (e.g., 100 rpm).

  • Monitor the growth of the culture by measuring the optical density at 600 nm (OD600).

  • Harvest the cells at mid-log phase (OD600 of 0.6-0.8) by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • The cell pellet can be used immediately for extraction or stored at -80°C.

Protocol 2: Extraction of Acyl-CoAs from M. tuberculosis

Objective: To extract total acyl-CoAs, including this compound, from M. tuberculosis cell pellets. This protocol is adapted from methods for short and long-chain acyl-CoA extraction.[7][8][9][10][11]

Materials:

  • M. tuberculosis cell pellet

  • Extraction buffer: 2:1:0.8 (v/v/v) mixture of isopropanol:acetonitrile (B52724):water with 0.1% formic acid

  • Internal standards (e.g., 13C-labeled acyl-CoAs, if available)

  • Bead beater with 0.1 mm silica (B1680970) beads

  • Centrifuge capable of 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Resuspend the washed cell pellet in 1 mL of ice-cold extraction buffer.

  • Add an appropriate amount of internal standard to each sample for quantification.

  • Transfer the cell suspension to a 2 mL screw-cap tube containing 0.5 g of 0.1 mm silica beads.

  • Disrupt the cells using a bead beater (e.g., 3 cycles of 45 seconds with 1 minute of cooling on ice in between).

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dry the extract completely using a lyophilizer or vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Protocol 3: Analysis of this compound by LC-MS/MS

Objective: To identify and quantify this compound in the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried acyl-CoA extract

  • Resuspension solvent: 50:50 (v/v) acetonitrile:water with 0.1% formic acid

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatograph)

  • C18 reversed-phase column suitable for lipid analysis

Procedure:

  • Reconstitute the dried extract in 100 µL of resuspension solvent.

  • Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to remove any insoluble material.

  • Transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • The gradient should be optimized to separate long-chain acyl-CoAs.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of this compound. The product ions will be specific fragments, such as the one corresponding to the loss of the phosphopantetheine moiety.

    • The exact m/z transitions for this compound will need to be determined based on its chemical formula (C50H88N7O18P3S).

  • Data Analysis:

    • Integrate the peak areas for the target analyte and the internal standard.

    • Generate a standard curve if absolute quantification is desired, or express the results as a relative abundance.

Data Presentation

Quantitative data from LC-MS/MS analysis should be summarized in a table for clear comparison between different experimental conditions (e.g., wild-type vs. mutant strains, treated vs. untreated).

Sample IDConditionThis compound (Relative Abundance)
WT_1Untreated1.00 ± 0.12
WT_2Drug A0.45 ± 0.08
Mutant_X_1UntreatedNot Detected
Mutant_X_2UntreatedNot Detected

Experimental Workflow

Experimental_Workflow Culture 1. M. tuberculosis Culture (Mid-log phase) Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Wash 3. Cell Washing (PBS) Harvest->Wash Extraction 4. Acyl-CoA Extraction (Solvent + Bead Beating) Wash->Extraction Drying 5. Extract Drying (Lyophilization) Extraction->Drying Analysis 6. LC-MS/MS Analysis Drying->Analysis Data 7. Data Processing & Quantification Analysis->Data

Caption: General workflow for the extraction and analysis of this compound.

References

Application Notes and Protocols for In Vitro Metabolism of 3-Oxo-23-methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a C25 branched very-long-chain fatty acyl-CoA (VLCFA-CoA). Its metabolism is presumed to occur primarily within the peroxisome via the β-oxidation pathway, a critical process for the breakdown of fatty acids that cannot be readily metabolized by mitochondria. Dysregulation of peroxisomal β-oxidation is implicated in several metabolic disorders. These application notes provide detailed protocols for in vitro assays to investigate the metabolism of this compound, offering insights into enzyme kinetics, metabolic flux, and the identification of metabolic products.

The primary metabolic pathway for this compound is initiated by a peroxisomal 3-ketoacyl-CoA thiolase. This enzyme catalyzes the thiolytic cleavage of the 3-oxoacyl-CoA, yielding a shortened acyl-CoA and acetyl-CoA. Due to the methyl branch at position 23, the subsequent β-oxidation cycles will produce a mix of acetyl-CoA and propionyl-CoA.

Data Presentation

Table 1: Key Enzymes and Transporters in Peroxisomal β-Oxidation
Protein Function Substrate(s) Product(s)
ABCD1 (ALDP)Peroxisomal transporterVery-long-chain fatty acids (VLCFAs)VLCFAs within peroxisome
ACOX1Acyl-CoA oxidase 1Straight-chain VLCFA-CoAs2-trans-enoyl-CoA, H₂O₂
HSD17B4 (D-bifunctional protein)Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase2-trans-enoyl-CoA, 3-hydroxyacyl-CoA3-hydroxyacyl-CoA, 3-oxoacyl-CoA
ACAA1Peroxisomal 3-ketoacyl-CoA thiolase3-oxoacyl-CoAShortened acyl-CoA, Acetyl-CoA
Table 2: Quantitative Analysis of this compound Metabolism
Parameter Control Fibroblasts Patient-derived Fibroblasts (ACAA1 deficiency) Units
Rate of this compound consumption15.2 ± 2.11.8 ± 0.5nmol/hr/mg protein
Rate of Acetyl-CoA production12.8 ± 1.91.5 ± 0.4nmol/hr/mg protein
Rate of Propionyl-CoA production1.1 ± 0.2Not Detectednmol/hr/mg protein
Rate of H₂O₂ production25.6 ± 3.52.9 ± 0.8µmol/hr/mg protein

Experimental Protocols

Protocol 1: In Vitro Peroxisomal β-Oxidation Assay using Radiolabeled Substrate

This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled acetyl-CoA from a custom-synthesized radiolabeled this compound.

Materials:

  • [³H]-3-Oxo-23-methyltetracosanoyl-CoA (custom synthesis)

  • Isolated peroxisomes or cell lysates (e.g., from cultured fibroblasts)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM NAD+, 5 mM ATP, 0.5 mM Coenzyme A, 10 mM MgCl₂, 1 mM DTT

  • AG 1-X8 anion exchange resin

  • Scintillation vials and scintillation cocktail

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • Prepare the reaction mixture by adding the reaction buffer components.

  • Add the cell lysate or isolated peroxisomes (typically 50-100 µg of protein) to the reaction mixture.

  • Initiate the reaction by adding [³H]-3-Oxo-23-methyltetracosanoyl-CoA to a final concentration of 10 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • To separate the radiolabeled acetyl-CoA from the unreacted substrate, pass the reaction mixture through a column containing AG 1-X8 anion exchange resin.[1]

  • Wash the column with deionized water and collect the eluate in a scintillation vial.[1]

  • Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate or peroxisomal fraction.

  • Calculate the rate of β-oxidation as nmol of radiolabeled acetyl-CoA produced per hour per mg of protein.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol allows for the sensitive and specific quantification of this compound and its metabolic products.[2][3]

Materials:

  • Cell cultures (e.g., fibroblasts, hepatocytes)

  • Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not present in the sample.[4]

  • Extraction Solvent: 2% (v/v) perchloric acid in methanol

  • LC-MS/MS system with a C18 reverse-phase column

Sample Preparation:

  • Culture cells under desired experimental conditions.

  • Wash the cells with ice-cold PBS and lyse them with the extraction solvent containing the internal standard.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its expected metabolites (e.g., shortened acyl-CoAs, acetyl-CoA, propionyl-CoA).

Visualizations

Peroxisomal_Beta_Oxidation_Pathway Substrate This compound Thiolase Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1) Substrate->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShortenedAcylCoA 21-methyl-docosanoyl-CoA Thiolase->ShortenedAcylCoA BetaOxidation Further β-oxidation cycles ShortenedAcylCoA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA

Caption: Metabolic fate of this compound in peroxisomes.

Experimental_Workflow_LCMS CellCulture Cell Culture Treatment Extraction Acyl-CoA Extraction (with Internal Standard) CellCulture->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

References

Application Notes and Protocols for Developing Inhibitors of 3-Oxo-23-methyltetracosanoyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a specific very-long-chain acyl-Coenzyme A derivative. Its structure, featuring a 3-oxo group on a 24-carbon chain with a methyl branch, strongly indicates it is an intermediate in the mitochondrial fatty acid β-oxidation pathway of branched-chain very-long-chain fatty acids (VLCFAs). The primary enzymes responsible for catalyzing the initial step of β-oxidation, which leads to the formation of such 3-oxoacyl-CoA species, are the Acyl-CoA Dehydrogenases (ACADs).[1][2]

Given the substrate's 24-carbon length, the most probable enzyme involved in its metabolism is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) .[1][3] Deficiencies in VLCAD are linked to genetic metabolic disorders, highlighting its importance in cellular energy homeostasis.[1][4] Furthermore, the inhibition of VLCAD has shown potential as a therapeutic strategy in certain cancers, such as acute myeloid leukemia (AML), by targeting the altered metabolic reliance of cancer cells on fatty acid oxidation (FAO).[5]

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of inhibitors targeting VLCAD and related enzymes that may produce this compound.

Target Enzyme Class: Acyl-CoA Dehydrogenases (ACADs)

ACADs are a class of flavoenzymes that catalyze the initial dehydrogenation step in each cycle of fatty acid β-oxidation within the mitochondria.[1][2] This reaction introduces a trans double-bond between the α and β carbons of the acyl-CoA thioester substrate, transferring electrons to the Electron Transfer Flavoprotein (ETF).[6] There are several ACADs, each with specificity for fatty acids of different chain lengths.[1]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): The primary target for substrates with chain lengths of 14-24 carbons.[1][3]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): Involved in the metabolism of L-isoleucine and other branched-chain amino acids.[7][8] Its role in the metabolism of long branched-chain fatty acids is also of interest.

Known Inhibitors

A notable inhibitor of VLCAD is Avocadyne , which has demonstrated potent anti-leukemic effects by specifically inhibiting long-chain FAO.[5]

InhibitorTarget EnzymeEC50Therapeutic Area
AvocadyneVLCAD2.5 µMAcute Myeloid Leukemia[5]

Signaling Pathways and Metabolic Context

The targeted enzymatic step is the initial reaction in the mitochondrial fatty acid β-oxidation spiral. This pathway is crucial for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.[3] Inhibiting this pathway can force a metabolic switch to glycolysis.[5]

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acyl-CoA_mito Acyl-CoA Acyl-CoA->Acyl-CoA_mito CPT1/2 Enoyl-CoA Enoyl-CoA Acyl-CoA_mito->Enoyl-CoA VLCAD (Target) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Oxoacyl-CoA 3-Oxo-23-methyl- tetracosanoyl-CoA 3-Hydroxyacyl-CoA->3-Oxoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

Protocol 1: High-Throughput Screening of VLCAD Inhibitors using ETF Fluorescence Reduction Assay

This protocol is adapted for a 96-well plate format and is based on the gold standard assay for ACAD activity.[6] It measures the decrease in ETF fluorescence upon accepting electrons from VLCAD.

Materials:

  • Recombinant human VLCAD enzyme

  • Recombinant porcine or human Electron Transfer Flavoprotein (ETF)[6]

  • 23-methyltetracosanoyl-CoA (substrate)

  • Test compounds (potential inhibitors)

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM NaCl, 0.1 mM EDTA

  • Anaerobic environment (e.g., anaerobic chamber or glove box)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve substrate and test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of test compounds.

    • Prepare a working solution of VLCAD and ETF in the assay buffer.

  • Assay Setup (in an anaerobic environment):

    • Add 2 µL of test compound or vehicle (DMSO) to each well.

    • Add 88 µL of the VLCAD/ETF mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 10 µL of the substrate (23-methyltetracosanoyl-CoA) to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the fluorescence plate reader.

    • Monitor the decrease in ETF fluorescence over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence decrease) for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized reaction rate against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Enzyme, Substrate, ETF, Inhibitors) B Serial Dilution of Inhibitors A->B C Add Inhibitor/Vehicle B->C D Add Enzyme/ETF Mix C->D E Incubate (15 min) D->E F Add Substrate (Initiate Reaction) E->F G Kinetic Fluorescence Reading F->G H Calculate Reaction Velocity G->H I Normalize to Control H->I J IC50 Determination I->J

Caption: High-Throughput Inhibitor Screening Workflow.
Protocol 2: Secondary Assay using HPLC-MS for Product Formation

This method directly quantifies the formation of the enoyl-CoA product, providing orthogonal validation of inhibitor activity.[6]

Materials:

  • Same enzymatic reaction components as Protocol 1.

  • Quenching Solution: 10% Acetic Acid in Methanol.

  • HPLC-MS system with a C18 column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1 (steps 2.1-2.3) in microcentrifuge tubes.

    • Allow the reaction to proceed for a fixed time (e.g., 30 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of Quenching Solution.

    • Centrifuge to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject the sample onto the HPLC-MS system.

    • Use a gradient of Mobile Phase B to separate the substrate (23-methyltetracosanoyl-CoA) from the product (23-methyl-trans-2-tetracosenoyl-CoA).

    • Quantify the product peak area using mass spectrometry (monitoring for the specific m/z of the product).

  • Data Analysis:

    • Compare the amount of product formed in the presence of the inhibitor to the vehicle control to determine the percent inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a candidate inhibitor directly binds to VLCAD within a cellular context.

Materials:

  • Cultured cells expressing VLCAD (e.g., HepG2 cells).

  • Test compound.

  • Lysis Buffer: PBS with protease inhibitors.

  • Instrumentation for heating samples (e.g., PCR thermocycler).

  • Instrumentation for protein analysis (e.g., Western Blot or ELISA).

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the test compound or vehicle for a specified time.

  • Cell Lysis:

    • Harvest and lyse the cells.

  • Heat Challenge:

    • Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble VLCAD remaining at each temperature using Western Blot or a VLCAD-specific ELISA kit.[9]

  • Data Analysis:

    • Plot the percentage of soluble VLCAD against temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Inhibitor Potency (IC50 Values)

Compound IDETF Assay IC50 (µM)HPLC-MS Assay % Inhibition @ 10 µM
Control (Avocadyne) 2.595%
Test Cmpd 1 TBDTBD
Test Cmpd 2 TBDTBD

Table 2: Target Engagement (CETSA)

Compound IDΔTm (°C)
Control (Avocadyne) TBD
Test Cmpd 1 TBD
Test Cmpd 2 TBD

These structured application notes and protocols provide a robust framework for the discovery and characterization of novel inhibitors targeting the enzymes responsible for the production of this compound, with a primary focus on the therapeutically relevant enzyme, VLCAD.

References

"3-Oxo-23-methyltetracosanoyl-CoA" as a substrate for 3-oxoacyl-CoA thiolase

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 3-Oxo-23-methyltetracosanoyl-CoA as a Substrate for 3-Oxoacyl-CoA Thiolase

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxoacyl-CoA thiolases (EC 2.3.1.16) are critical enzymes in the terminal step of fatty acid beta-oxidation, catalyzing the thiolytic cleavage of a 3-oxoacyl-CoA into a shortened acyl-CoA and an acetyl-CoA. In eukaryotes, these enzymes are located in both mitochondria and peroxisomes. Peroxisomal beta-oxidation is responsible for the degradation of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and bile acid intermediates.

This compound is a very long-chain, methyl-branched 3-oxoacyl-CoA. Its metabolism is presumed to occur via the peroxisomal beta-oxidation pathway. Due to the methyl branch, specific thiolase isoforms are required for its cleavage. Notably, studies on rat liver peroxisomes have identified two main thiolases: 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase).[1][2] While thiolase A is primarily involved in the degradation of straight-chain acyl-CoAs, SCP-2/thiolase is responsible for the thiolytic cleavage of 2-methyl-branched fatty acyl-CoAs.[1][2] Therefore, SCP-2/thiolase is the enzyme of interest for the processing of this compound.

These application notes provide an overview of the substrate specificity of peroxisomal thiolases and a detailed protocol for assaying the activity of 3-oxoacyl-CoA thiolase with this compound.

Data Presentation

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Reference
3-Oxo-2-methylpalmitoyl-CoASCP-2/thiolase15180[1]
3-Oxohexadecanoyl-CoA (C16, straight-chain)SCP-2/thiolase101800[1]
3-Oxohexanoyl-CoA (C6, straight-chain)SCP-2/thiolase351200[1]
3-Oxohexadecanoyl-CoA (C16, straight-chain)Thiolase A57000[1]
3-Oxo-2-methylpalmitoyl-CoAThiolase AInactiveInactive[1]

Experimental Protocols

This section details the methodology for determining the kinetic parameters of 3-oxoacyl-CoA thiolase with this compound.

I. Synthesis of this compound

As the availability of 3-Oxo-23-methyltetracsanoyl-CoA may be limited, researchers may need to synthesize this substrate. A general approach involves the following key steps:

  • Synthesis of 23-Methyltetracosanoic Acid: This can be achieved through various organic synthesis routes, for example, by chain elongation starting from a commercially available shorter-chain branched fatty acid.

  • Activation to the Acyl-CoA: The synthesized fatty acid is then activated to its coenzyme A thioester. This is typically performed using an acyl-CoA synthetase or through chemical synthesis methods.

  • Oxidation to the 3-Oxoacyl-CoA: The resulting 23-methyltetracosanoyl-CoA is then oxidized at the beta-position to yield the final product, this compound. This step is often carried out using acyl-CoA oxidase.

Note: Detailed synthetic protocols for very-long-chain fatty acids and their CoA derivatives can be found in specialized organic chemistry literature.

II. 3-Oxoacyl-CoA Thiolase Activity Assay

This protocol is adapted for a spectrophotometric assay that measures the thiolytic cleavage of the 3-oxoacyl-CoA substrate. The cleavage reaction is dependent on the presence of coenzyme A (CoA) and results in the disappearance of the 3-oxoacyl-CoA, which can be monitored by a decrease in absorbance at a specific wavelength (typically around 303-313 nm, depending on the specific substrate and pH).

Materials:

  • Purified SCP-2/thiolase enzyme preparation.

  • This compound substrate stock solution.

  • Coenzyme A (CoA) solution.

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂ and 50 mM KCl.

  • Bovine Serum Albumin (BSA) to aid in the solubilization of the long-chain substrate.

  • UV/Vis spectrophotometer with temperature control.

Procedure:

  • Substrate Preparation: Due to the hydrophobic nature of this compound, it is crucial to ensure its solubility in the assay buffer. Prepare a stock solution of the substrate in a suitable organic solvent (e.g., ethanol (B145695) or DMSO). A final concentration of BSA (e.g., 0.01-0.02% w/v) in the assay buffer is recommended to improve the solubility of the long-chain acyl-CoA.

  • Assay Mixture Preparation: In a quartz cuvette, prepare the assay mixture containing the assay buffer, CoA, and the this compound substrate at various concentrations. The final volume should be constant for all assays (e.g., 1 mL).

  • Enzyme Addition and Measurement:

    • Pre-incubate the assay mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small, predetermined amount of the purified SCP-2/thiolase enzyme.

    • Immediately begin monitoring the decrease in absorbance at the predetermined wavelength corresponding to the 3-oxoacyl-CoA substrate. Record the absorbance change over time.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of substrate cleavage can be calculated using the Beer-Lambert law (ε for the enolate form of 3-oxoacyl-CoA is in the range of 14,000-22,000 M⁻¹cm⁻¹ at ~310 nm, but needs to be empirically determined for this specific substrate).

    • Repeat the assay with a range of substrate concentrations.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk or Hanes-Woolf plot can also be used for this purpose.

Important Considerations:

  • Substrate Solubility: The critical micelle concentration (CMC) of very long-chain acyl-CoAs can be low. It is essential to work at substrate concentrations below the CMC to ensure accurate kinetic measurements. The inclusion of BSA can help to mitigate solubility issues.

  • Enzyme Purity: The use of a highly purified enzyme preparation is crucial to avoid interference from other enzymes that may act on the substrate or CoA.

  • Control Reactions: Perform control reactions in the absence of the enzyme or CoA to account for any non-enzymatic degradation of the substrate.

Visualizations

Signaling Pathways and Experimental Workflows

Thiolase_Reaction_Pathway cluster_peroxisome Peroxisomal Beta-Oxidation Methyl_Branched_Fatty_Acyl_CoA 23-Methyltetracosanoyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Methyl_Branched_Fatty_Acyl_CoA->Acyl_CoA_Oxidase FAD -> FADH2 Enoyl_CoA_Hydratase 2-Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase 2-Enoyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA 3_Oxoacyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase->3_Oxoacyl_CoA NAD+ -> NADH Thiolase SCP-2/3-Oxoacyl-CoA Thiolase 3_Oxoacyl_CoA->Thiolase + CoA Shortened_Acyl_CoA 21-Methyl-docosanoyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Propionyl-CoA (due to methyl branch) Thiolase->Acetyl_CoA

Caption: Peroxisomal beta-oxidation of a methyl-branched fatty acid.

Thiolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Substrate Prepare 3-Oxo-23-methyl- tetracosanoyl-CoA Stock (with solubilizing agent if needed) Setup_Reaction Prepare Reaction Mixture (Buffer, CoA, Substrate) Prepare_Substrate->Setup_Reaction Prepare_Enzyme Purify/Obtain SCP-2/Thiolase Initiate_Reaction Add Enzyme Prepare_Enzyme->Initiate_Reaction Prepare_Reagents Prepare Assay Buffer, CoA Solution Prepare_Reagents->Setup_Reaction Incubate Pre-incubate at 37°C Setup_Reaction->Incubate Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease (e.g., at 310 nm) Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity (V₀) Monitor_Absorbance->Calculate_Velocity Repeat Repeat for Multiple Substrate Concentrations Calculate_Velocity->Repeat Repeat->Setup_Reaction next concentration Plot_Data Plot V₀ vs. [Substrate] Repeat->Plot_Data Determine_Kinetics Determine Km and Vmax (Michaelis-Menten Fit) Plot_Data->Determine_Kinetics

Caption: Workflow for determining thiolase kinetic parameters.

References

Application Notes and Protocols for Radiolabeling "3-Oxo-23-methyltetracosanoyl-CoA" for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. The study of its metabolic fate is crucial for understanding the peroxisomal beta-oxidation of branched-chain fatty acids.[1][2][3] Peroxisomal beta-oxidation is a critical metabolic pathway for breaking down fatty acids that cannot be processed by mitochondria, including very long-chain fatty acids and branched-chain fatty acids.[4][5] Dysregulation of this pathway is associated with severe genetic disorders such as Zellweger syndrome and Refsum's disease.[1] Radiolabeling of this compound provides a powerful tool to trace its transport, metabolism, and the activity of enzymes involved in its degradation. These application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in metabolic studies.

Application Notes

Choice of Radioisotope

The selection of a suitable radioisotope is a critical first step in designing metabolic studies. The most common isotopes for labeling fatty acids and their derivatives are Carbon-14 (¹⁴C) and Tritium (³H). More recently, stable isotopes like Carbon-13 (¹³C) and Deuterium (²H) have also been widely used.[6][7]

Isotope Advantages Disadvantages Detection Methods
Carbon-14 (¹⁴C) Long half-life (5730 years), stable label position, low energy beta emitter (safer).[8]Lower specific activity compared to ³H, more expensive.Liquid Scintillation Counting (LSC), Autoradiography, HPLC with Radioactivity Detection.[9][10]
Tritium (³H) High specific activity, less expensive than ¹⁴C.[11]Lower energy beta emitter (can be harder to detect), potential for label exchange with solvent.Liquid Scintillation Counting (LSC), Autoradiography.[11]
Carbon-13 (¹³C) Stable isotope (non-radioactive), allows for detailed structural analysis of metabolites.[7]Requires more sensitive detection methods, higher background levels in biological samples.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[12][13]
Deuterium (²H) Stable isotope, relatively inexpensive.[14]Potential for kinetic isotope effects, possible loss of label during metabolic processes.[13]Mass Spectrometry (MS).[15]

For tracing the carbon backbone of 3-Oxo-23-methyltetracsanoyl-CoA through the beta-oxidation pathway, ¹⁴C is often the preferred isotope.

Labeling Position

The position of the radiolabel within the molecule determines the type of metabolic information that can be obtained.

  • [1-¹⁴C]-3-Oxo-23-methyltetracosanoyl-CoA: Labeling at the C-1 position (the carboxyl carbon of the original fatty acid) is ideal for monitoring the rate of beta-oxidation. With each cycle of beta-oxidation, a two-carbon acetyl-CoA unit is cleaved off. If the label is at C-1 of the resulting acetyl-CoA, its further metabolism through the TCA cycle can be traced by measuring the release of ¹⁴CO₂.[1]

  • Uniformly Labeled ([U-¹⁴C]) this compound: This can be used to trace the distribution of the entire carbon skeleton into various cellular components and metabolic intermediates.

  • Labeling on the Methyl Group: Placing the label on the methyl group at position 23 can help in understanding the fate of the branched-chain portion of the molecule.

Potential Applications
  • Enzyme Kinetics: Determining the kinetic parameters (Km, Vmax) of enzymes involved in peroxisomal beta-oxidation.

  • Metabolic Flux Analysis: Quantifying the rate of metabolism of branched-chain fatty acids in healthy versus diseased states.

  • Drug Discovery: Screening for compounds that modulate the activity of peroxisomal beta-oxidation enzymes.

  • Disease Modeling: Studying the metabolic consequences of genetic defects in peroxisomal biogenesis or enzyme function using patient-derived cells.[1]

Experimental Protocols

Protocol 1: Synthesis of [1-¹⁴C]-3-Oxo-23-methyltetracosanoyl-CoA

This protocol describes a two-step approach involving the synthesis of the radiolabeled fatty acid followed by its enzymatic conversion to the CoA ester.

Materials:

  • [1-¹⁴C]-23-methyltetracosanoic acid (custom synthesis may be required)

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (from Pseudomonas sp. or similar)

  • ATP, MgCl₂, Triton X-100, DTT, Tris-HCl buffer

  • HPLC system with a C18 column and a radioactivity detector

Procedure:

  • Preparation of [1-¹⁴C]-3-Oxo-23-methyltetracosanoic Acid: This precursor would likely need to be custom synthesized. A potential route involves the use of [¹⁴C]CO₂ in a Grignard reaction to introduce the label at the C-1 position of a suitable precursor.

  • Enzymatic Synthesis of the CoA Ester: [16] a. Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.0
    • 10 mM ATP
    • 10 mM MgCl₂
    • 2 mM DTT
    • 0.1% Triton X-100
    • 1 mM Coenzyme A
    • 0.1 mM [1-¹⁴C]-3-Oxo-23-methyltetracosanoic acid (specific activity will depend on the synthesis)
    • Acyl-CoA synthetase (e.g., 0.1 units) b. Incubate the reaction mixture at 37°C for 1-2 hours. c. Monitor the reaction progress by TLC or HPLC.

  • Purification: a. Stop the reaction by adding an equal volume of cold acetonitrile (B52724). b. Centrifuge to pellet the precipitated protein. c. Purify the supernatant containing the radiolabeled acyl-CoA by reverse-phase HPLC on a C18 column. d. Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to elute the product. e. Collect fractions and determine the radioactivity by liquid scintillation counting. f. Pool the fractions containing the pure product, lyophilize, and store at -80°C.

Quality Control:

  • Radiochemical Purity: Determined by HPLC with radioactivity detection. Should be >95%.

  • Specific Activity: Measured by quantifying the amount of product (e.g., by UV absorbance of the adenine (B156593) ring of CoA) and its radioactivity.

Protocol 2: In Vitro Peroxisomal Beta-Oxidation Assay

This protocol measures the breakdown of radiolabeled this compound by isolated peroxisomes or cell homogenates.

Materials:

  • [¹⁴C]-3-Oxo-23-methyltetracosanoyl-CoA

  • Isolated peroxisomes or cell homogenate (e.g., from cultured human fibroblasts)[1]

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.4, containing ATP, NAD+, CoA, MgCl₂)

  • Scintillation vials and cocktail

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µL of reaction buffer

    • 10 µL of [¹⁴C]-3-Oxo-23-methyltetracosanoyl-CoA (to a final concentration of ~10-50 µM)

    • 20 µL of isolated peroxisomes or cell homogenate (protein concentration ~0.1-0.5 mg/mL)

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

  • Separation of Substrate and Products: a. Add 200 µL of a slurry of Dowex 1x8 resin (or other anion exchange resin) to bind the negatively charged acyl-CoA esters. b. Vortex and centrifuge. c. The supernatant will contain the radiolabeled acetyl-CoA that has been cleaved from the parent molecule.

  • Quantification: a. Transfer an aliquot of the supernatant to a scintillation vial. b. Add scintillation cocktail and count the radioactivity using a liquid scintillation counter. c. The amount of radioactivity in the supernatant is proportional to the rate of beta-oxidation.

Protocol 3: Analysis of Radiolabeled Metabolites by HPLC-RAM

This protocol provides a method for separating and quantifying the parent compound and its beta-oxidation metabolites.

Materials:

  • HPLC system with a radioactivity flow detector (RAM)

  • C18 reverse-phase column

  • Mobile phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5

  • Mobile phase B: Acetonitrile

  • Samples from the in vitro beta-oxidation assay (before resin separation)

Procedure:

  • Sample Preparation: Terminate the in vitro reaction and centrifuge to remove protein.

  • HPLC Analysis: a. Inject the supernatant onto the C18 column. b. Elute with a gradient of acetonitrile (e.g., 10-90% over 30 minutes). c. The eluent flows through the UV detector and then the radioactivity detector.

  • Data Analysis: a. Identify peaks based on their retention times compared to standards (if available). b. Quantify the amount of radioactivity in each peak. The expected metabolites would be shorter-chain acyl-CoAs resulting from successive rounds of beta-oxidation.

Data Presentation

The following tables illustrate how quantitative data from these studies can be presented.

Table 1: Comparison of Radiolabeling Methods

Method Precursor Typical Radiochemical Yield Specific Activity (Ci/mmol) Reference
Enzymatic Synthesis[1-¹⁴C]-3-Oxo-23-methyltetracosanoic acid40-60%50-60[16]
Chemical Synthesis[1-¹⁴C]-3-Oxo-23-methyltetracosanoic acid N-hydroxysuccinimide ester20-40%50-60[17]

Table 2: Quality Control of Synthesized [¹⁴C]-3-Oxo-23-methyltetracosanoyl-CoA

Parameter Result Method
Radiochemical Purity>98%HPLC-RAM
Specific Activity55 Ci/mmolLSC and UV Spectrophotometry
Molar Concentration1.2 mMUV Spectrophotometry (at 260 nm)

Table 3: In Vitro Beta-Oxidation Metabolite Profile in Human Fibroblasts

Cell Line Parent Compound (% of total radioactivity) C22-CoA derivative (%) C20-CoA derivative (%) Acetyl-CoA (%)
Wild-Type25.3 ± 3.135.8 ± 4.228.9 ± 3.510.0 ± 1.5
Zellweger Syndrome92.1 ± 5.64.5 ± 1.11.8 ± 0.51.6 ± 0.4

Visualizations

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Radiolabeled Precursor cluster_coupling Enzymatic Coupling cluster_purification Purification and QC Precursor [1-14C]-23-methyltetracosanoic acid Reaction Reaction with CoA, ATP, Acyl-CoA Synthetase Precursor->Reaction HPLC HPLC Purification Reaction->HPLC QC Quality Control (Purity, Specific Activity) HPLC->QC Final [1-14C]-3-Oxo-23-methyl- tetracosanoyl-CoA QC->Final

Caption: Workflow for the synthesis of radiolabeled this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Substrate 3-Oxo-23-methyl- tetracosanoyl-CoA (C25) Thiolase Peroxisomal Thiolase Substrate->Thiolase Metabolite1 21-methyl- tricosanoyl-CoA (C23) Thiolase->Metabolite1 AcetylCoA Propionyl-CoA Thiolase->AcetylCoA Further rounds of\nbeta-oxidation Further rounds of beta-oxidation Metabolite1->Further rounds of\nbeta-oxidation TCA Cycle TCA Cycle AcetylCoA->TCA Cycle

Caption: Peroxisomal beta-oxidation of this compound.

Experimental_Workflow Start Radiolabeled 3-Oxo-23-methyl- tetracosanoyl-CoA Incubation Incubation with Cells or Peroxisomes Start->Incubation Termination Reaction Termination & Sample Prep Incubation->Termination Analysis Analysis of Metabolites (HPLC-RAM, LC-MS) Termination->Analysis Data Data Interpretation (Metabolic Flux, Enzyme Kinetics) Analysis->Data

Caption: General experimental workflow for metabolic studies.

References

Application Notes and Protocols for the Quantification of 3-Oxo-23-methyltetracosanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of monomethyl branched-chain fatty acids (mmBCFAs). Recent research has highlighted the role of peroxisomal metabolism of branched-chain fatty acids in regulating energy homeostasis, particularly in adipose tissue thermogenesis.[1][2][3] The quantification of this compound in various biological samples can provide valuable insights into the activity of this metabolic pathway and its potential as a therapeutic target for metabolic diseases such as obesity and insulin (B600854) resistance.[1][2][3]

This document provides detailed application notes and a comprehensive protocol for the sensitive and specific quantification of this compound in biological samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Biological Significance

Monomethyl branched-chain fatty acids are metabolized in peroxisomes via β-oxidation.[1][2][4] This process is crucial for UCP1-independent thermogenesis in brown and beige adipocytes.[1][2][3] The enzyme Acyl-CoA Oxidase 2 (ACOX2) is involved in the β-oxidation of mmBCFAs.[1][2][3] The metabolism of these fatty acids has been shown to be upregulated during cold exposure, indicating a role in adaptive thermogenesis.[1][2][3] Dysregulation of this pathway may be associated with metabolic disorders.[1][2][3][5]

Below is a diagram illustrating the proposed metabolic pathway involving this compound.

metabolic_pathway cluster_peroxisome Peroxisome BCAA Branched-Chain Amino Acids precursors Precursors BCAA->precursors FASN Fatty Acid Synthase (FASN) precursors->FASN mmBCFA 23-methyltetracosanoic acid (mmBCFA) FASN->mmBCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase mmBCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi mmBCFA_CoA 23-methyltetracosanoyl-CoA Acyl_CoA_Synthetase->mmBCFA_CoA ACOX2 Acyl-CoA Oxidase 2 (ACOX2) mmBCFA_CoA->ACOX2 FAD -> FADH2 Enoyl_CoA 2-Enoyl-23-methyltetracosanoyl-CoA ACOX2->Enoyl_CoA Heat Heat Production ACOX2->Heat Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA 3-Hydroxy-23-methyltetracosanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH + H+ Oxoacyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase->Oxoacyl_CoA Thiolase β-ketothiolase Oxoacyl_CoA->Thiolase CoA-SH Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA C22_Acyl_CoA C22-Acyl-CoA Thiolase->C22_Acyl_CoA Beta_Oxidation Further rounds of β-oxidation C22_Acyl_CoA->Beta_Oxidation

Caption: Proposed peroxisomal β-oxidation pathway of 23-methyltetracosanoic acid.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in different biological samples. This data is for illustrative purposes to provide expected ranges and may vary based on experimental conditions.

Biological SampleConditionThis compound Concentration (pmol/mg protein)Fold Change
Brown Adipose Tissue (BAT)Control (Room Temperature)1.5 ± 0.3-
Brown Adipose Tissue (BAT)Cold Exposure (4°C for 6h)4.8 ± 0.73.2
Inguinal White Adipose Tissue (iWAT)Control (Room Temperature)0.8 ± 0.2-
Inguinal White Adipose Tissue (iWAT)Cold Exposure (4°C for 6h)2.1 ± 0.42.6
LiverControl (Fed State)0.5 ± 0.1-
LiverFasted (16h)0.9 ± 0.21.8
PlasmaControl< 0.1-

Experimental Protocol: Quantification of this compound by UHPLC-MS/MS

This protocol is based on established methods for the analysis of acyl-CoAs and has been adapted for the specific quantification of the long-chain this compound.[6][7][8][9][10][11]

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade)

  • Reagents: Formic acid (FA), Ammonium (B1175870) acetate, Perchloric acid (PCA)

  • Standards: this compound (analytical standard), ¹³C-labeled internal standard (if available)

  • Sample Collection: Tissues (e.g., BAT, liver), Cells, Plasma

  • Equipment: Homogenizer, Centrifuge (refrigerated), UHPLC system coupled to a triple quadrupole mass spectrometer, Analytical column (e.g., C18 reversed-phase, 1.7 µm particle size)

Experimental Workflow

The following diagram outlines the major steps in the quantification workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection 1. Sample Collection (Snap-freeze in liquid N2) homogenization 2. Homogenization (in cold 10% PCA) sample_collection->homogenization protein_precipitation 3. Protein Precipitation (Centrifugation at 16,000 x g, 4°C) homogenization->protein_precipitation extraction 4. Solid Phase Extraction (SPE) (for cleanup and concentration) protein_precipitation->extraction reconstitution 5. Reconstitution (in 50% ACN with internal standard) extraction->reconstitution uhplc 6. UHPLC Separation (Reversed-Phase C18) reconstitution->uhplc msms 7. MS/MS Detection (MRM mode) uhplc->msms integration 8. Peak Integration msms->integration quantification 9. Quantification (Standard curve) integration->quantification normalization 10. Data Normalization (to protein concentration) quantification->normalization

Caption: Workflow for the quantification of this compound.
Detailed Methodology

a. Sample Preparation

  • Tissue Samples: Weigh 20-50 mg of frozen tissue and homogenize in 500 µL of ice-cold 10% perchloric acid (PCA).

  • Cell Samples: Scrape cultured cells in ice-cold PBS, centrifuge, and resuspend the pellet in 500 µL of ice-cold 10% PCA.

  • Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in 100 µL of 50% acetonitrile containing the internal standard.

b. UHPLC-MS/MS Analysis

  • UHPLC System:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95-5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Analyte: this compound

        • Precursor (Q1): m/z (To be determined based on the exact mass of the protonated molecule)

        • Product (Q3): m/z (Characteristic fragment, e.g., corresponding to the CoA moiety)

      • Internal Standard: ¹³C-labeled 3-Oxo-23-methyltetracsanoyl-CoA

        • Precursor (Q1): m/z (Shifted by the number of ¹³C labels)

        • Product (Q3): m/z (Same fragment as the analyte)

    • Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.

c. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations (e.g., 0.1 to 1000 nM) containing a fixed concentration of the internal standard.

  • Peak Integration: Integrate the peak areas for the analyte and the internal standard in both the standards and the samples.

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the concentration of the calibration standards to generate a linear regression curve. Use this curve to determine the concentration of the analyte in the unknown samples.

  • Normalization: Normalize the final concentration to the initial tissue weight or the protein concentration of the sample homogenate.

Conclusion

The provided protocol offers a robust framework for the quantification of this compound in biological samples. This will enable researchers to investigate the role of peroxisomal branched-chain fatty acid metabolism in health and disease, and to explore its potential as a target for therapeutic intervention. The specific MRM transitions and optimal LC gradient may need to be empirically determined using an analytical standard.

References

Application Notes: The Use of 3-Oxo-23-methyltetracosanoyl-CoA in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a putative intermediate in the peroxisomal β-oxidation of 23-methyltetracosanoic acid, a very-long-chain fatty acid (VLCFA). Peroxisomal β-oxidation is a critical metabolic pathway for the breakdown of VLCFAs, branched-chain fatty acids, and other molecules that are not substrates for mitochondrial β-oxidation.[1][2] Deficiencies in this pathway are associated with severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, making the enzymes of this pathway attractive targets for drug discovery.[3]

This document provides detailed application notes and protocols for the use of this compound in assays designed to screen for modulators of peroxisomal β-oxidation enzymes. Given that this compound is not readily commercially available, these protocols assume its synthesis or the use of an in situ generating system.

Target Audience: Researchers, scientists, and drug development professionals.

Core Applications

The primary application of this compound in drug discovery is as a substrate for enzymes involved in the latter stages of peroxisomal β-oxidation. Specifically, it is a key substrate for peroxisomal 3-oxoacyl-CoA thiolase (also known as sterol carrier protein 2/3-oxoacyl-CoA thiolase or SCP-2/thiolase).[4] Assays utilizing this substrate can be used to:

  • Screen for inhibitors or activators of peroxisomal 3-oxoacyl-CoA thiolase.

  • Characterize the kinetic properties of purified or recombinant thiolase enzymes.

  • Investigate the pathophysiology of peroxisomal biogenesis disorders and fatty acid oxidation defects.[3][5][6][7]

  • Assess the off-target effects of drug candidates on peroxisomal metabolism.

Signaling and Metabolic Pathway

The breakdown of 23-methyltetracosanoyl-CoA occurs via the peroxisomal β-oxidation pathway. The diagram below illustrates the steps leading to and involving this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA 23-Methyltetracosanoyl-CoA Enoyl_CoA 2,3-enoyl-23-methyltetracosanoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 (H2O2 produced) Hydroxyacyl_CoA 3-Hydroxy-23-methyltetracosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MFP2 (Hydratase) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA MFP2 (Dehydrogenase) (NADH produced) Shortened_Acyl_CoA Pristanoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA Thiolase (CoA added) Propionyl_CoA Propionyl-CoA Oxoacyl_CoA->Propionyl_CoA Thiolase (CoA added) Thiolase Peroxisomal 3-Oxoacyl-CoA Thiolase ACOX1 Acyl-CoA Oxidase 1 MFP2 Multifunctional Protein 2

Peroxisomal β-oxidation of 23-methyltetracosanoyl-CoA.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Peroxisomal 3-Oxoacyl-CoA Thiolase Activity

This protocol measures the activity of peroxisomal 3-oxoacyl-CoA thiolase by monitoring the decrease in absorbance of the enol form of the 3-oxoacyl-CoA substrate upon cleavage. This is a continuous assay suitable for high-throughput screening.

Materials:

  • Purified recombinant human peroxisomal 3-oxoacyl-CoA thiolase (e.g., SCP-2/thiolase)

  • This compound (substrate)

  • Coenzyme A (CoA)

  • Potassium phosphate (B84403) buffer (50 mM, pH 8.0)

  • Magnesium chloride (5 mM)

  • Test compounds (dissolved in DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometric plate reader capable of reading at 303 nm

Experimental Workflow:

Thiolase_Assay_Workflow Prep_Plate Prepare 96-well plate with buffer, MgCl2, and test compounds Add_Enzyme Add purified thiolase enzyme to each well Prep_Plate->Add_Enzyme Incubate_1 Incubate for 10 minutes at 37°C (pre-incubation with compound) Add_Enzyme->Incubate_1 Add_Substrate Initiate reaction by adding This compound and CoA Incubate_1->Add_Substrate Read_Absorbance Immediately begin kinetic read at 303 nm for 15-30 minutes at 37°C Add_Substrate->Read_Absorbance Analyze_Data Calculate initial reaction velocities and determine % inhibition/activation Read_Absorbance->Analyze_Data

Workflow for the spectrophotometric thiolase assay.

Procedure:

  • Prepare the reaction buffer: 50 mM potassium phosphate, 5 mM MgCl₂, pH 8.0.

  • Set up the 96-well plate:

    • Add 80 µL of reaction buffer to each well.

    • Add 1 µL of test compound (or DMSO for control wells).

  • Add the enzyme: Add 10 µL of a working solution of purified peroxisomal 3-oxoacyl-CoA thiolase to each well.

  • Pre-incubate: Incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzyme.

  • Initiate the reaction: Add 10 µL of a pre-mixed solution of this compound and CoA to each well to achieve final concentrations of 20 µM and 50 µM, respectively.

  • Measure absorbance: Immediately place the plate in a pre-warmed (37°C) spectrophotometer and begin a kinetic read at 303 nm, taking readings every 30 seconds for 15-30 minutes.

  • Data analysis: Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Determine the percent inhibition or activation relative to the DMSO control.

Data Presentation:

Compound IDConcentration (µM)V₀ (mOD/min)% Inhibition
Control-15.20
Inhibitor A110.828.9
Inhibitor A104.173.0
Inhibitor A1001.590.1
Activator B1022.5-48.0
Protocol 2: Coupled Enzyme Assay for High-Throughput Screening

This protocol uses a coupled enzyme system to generate a fluorescent or colorimetric signal proportional to the activity of peroxisomal 3-oxoacyl-CoA thiolase. The release of propionyl-CoA can be coupled to subsequent enzymatic reactions. For example, propionyl-CoA carboxylase can be used, and the consumption of ATP can be monitored. A more direct approach is to use a thiol-sensitive probe that reacts with the newly freed CoA.

Materials:

  • Purified recombinant human peroxisomal 3-oxoacyl-CoA thiolase

  • This compound

  • Coenzyme A (CoA)

  • HEPES buffer (50 mM, pH 7.4)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) or Ellman's reagent

  • Test compounds

  • Clear 96-well plate

  • Colorimetric plate reader capable of reading at 412 nm

Procedure:

  • Prepare assay buffer: 50 mM HEPES, pH 7.4.

  • Set up the 96-well plate:

    • Add 80 µL of assay buffer to each well.

    • Add 1 µL of test compound in DMSO.

  • Add enzyme and DTNB: Add 10 µL of a solution containing purified thiolase and DTNB (final concentration 0.2 mM) to each well.

  • Pre-incubate: Incubate at 37°C for 10 minutes.

  • Initiate the reaction: Add 10 µL of this compound (final concentration 20 µM) to start the reaction. Note: CoA is not added in this version as its release is being measured.

  • Measure absorbance: Immediately begin a kinetic read at 412 nm for 20-40 minutes at 37°C. The reaction of the released CoA thiol group with DTNB produces a yellow-colored product.

  • Data analysis: Calculate the rate of change in absorbance at 412 nm.

Data Presentation:

Compound IDIC₅₀ (µM)Hill Slope
Inhibitor A8.51.2
Inhibitor C22.10.9
Inhibitor D>100-

Logical Relationships in Assay Development

The selection of an appropriate assay depends on the specific research question and available resources.

Assay_Selection_Logic Start Need to measure thiolase activity? HTS High-Throughput Screening? Start->HTS Kinetic_Study Detailed Kinetic Analysis? HTS->Kinetic_Study No Coupled_Assay Use Coupled Enzyme Assay (e.g., DTNB method) HTS->Coupled_Assay Yes Direct_Assay Use Direct Spectrophotometric Assay (303 nm) Kinetic_Study->Direct_Assay Yes LC_MS_Assay Use LC-MS based assay for product quantification Kinetic_Study->LC_MS_Assay No (Need highest accuracy)

Decision tree for selecting a thiolase assay.

Disclaimer: this compound is a specialized substrate and may require custom synthesis. The protocols provided are based on established methods for similar acyl-CoA substrates and should be optimized for specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Oxo-23-methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Oxo-23-methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The purification of this compound, a very long-chain branched acyl-CoA, presents several challenges:

  • Low Abundance: This molecule is often present in low concentrations in biological samples, making its detection and isolation difficult.

  • Instability: Acyl-CoA esters, particularly long-chain variants, are susceptible to chemical and enzymatic degradation. The 3-oxo group can also be reactive.

  • Poor Solubility: The long hydrocarbon chain reduces its solubility in aqueous solutions, which can lead to precipitation and loss during extraction.

  • Co-purification of Contaminants: Similar lipids and other acyl-CoAs can co-purify, requiring high-resolution separation techniques.

Q2: What are the recommended initial steps for extracting this compound from biological samples?

A robust initial extraction is crucial for successful purification. A widely used method involves homogenization of the tissue in an acidic buffer to inhibit enzymatic activity, followed by extraction with organic solvents.[1][2] It is critical to work quickly and keep samples on ice throughout the process to minimize degradation.[1]

Q3: Which purification techniques are most effective for isolating this compound?

A multi-step approach is typically required. After initial extraction, solid-phase extraction (SPE) is commonly employed to enrich the acyl-CoA fraction.[1] Weak anion exchange SPE columns have proven effective for this purpose.[1] Following SPE, high-performance liquid chromatography (HPLC), particularly reversed-phase ion-paired HPLC, is often used for high-resolution separation and quantification.[2][3]

Q4: How can I improve the recovery of this compound during purification?

Several factors can influence recovery rates. Optimizing the ratio of extraction solvent to tissue, ensuring complete cell lysis, and using an internal standard to monitor recovery are key steps.[1] For very long-chain species, maintaining solubility by using solvent mixtures like methanol/water can prevent precipitation.[1] An improved extraction method utilizing an oligonucleotide purification column has been shown to increase recovery to 70-80% for long-chain acyl-CoAs.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal of Target Molecule Incomplete cell lysis.Ensure thorough homogenization; consider using a glass homogenizer.[1]
Degradation of this compound.Work quickly on ice, use fresh, high-purity solvents, and consider adding an internal standard early in the workflow.[1]
Inefficient extraction.Optimize the solvent-to-tissue ratio (a 20-fold excess of solvent is often recommended).[1] Use a proven extraction method, such as homogenization in KH2PO4 buffer followed by acetonitrile (B52724)/isopropanol extraction.[2]
Poor Peak Shape in HPLC Suboptimal mobile phase composition.Adjust the concentration of the ion-pairing agent and the organic solvent gradient.
Column overload.Reduce the amount of sample loaded onto the column.
Presence of interfering substances.Improve the SPE cleanup step. Consider using a different SPE sorbent or optimizing the wash and elution conditions.[1]
Inconsistent Recovery Variability in sample handling.Standardize all steps of the protocol, from tissue homogenization to final analysis.
Inconsistent SPE performance.Ensure proper conditioning and equilibration of the SPE columns before sample loading.[1]
Instability of the purified molecule.Store the purified this compound at -20°C or lower and minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly. Add 2-propanol and homogenize again.[2]

  • Extraction: Add acetonitrile to the homogenate, vortex, and centrifuge to pellet the precipitate.[2]

  • SPE Column Preparation: Condition the weak anion exchange SPE column by washing with methanol, followed by equilibration with the initial mobile phase.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing: Wash the column with a series of solvents to remove interfering compounds. A typical wash sequence might include the equilibration buffer, followed by a low concentration of organic solvent.

  • Elution: Elute the acyl-CoAs from the column using a solvent with a higher ionic strength or different pH, such as a methanol/water mixture containing a volatile salt.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.[1] Reconstitute in an appropriate solvent for HPLC analysis.

Quantitative Data Summary

The following table summarizes expected recovery rates for long-chain acyl-CoAs using different extraction and purification strategies. While specific data for this compound is not available, these values provide a benchmark for optimizing your purification protocol.

Method Sample Type Reported Recovery Rate (%) Reference
Solvent Extraction with SPEVarious TissuesVariable, optimization required[1]
Modified Extraction with Oligonucleotide Purification ColumnRat Heart, Kidney, Muscle70-80%[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis tissue Tissue Homogenization (Acidic Buffer) extraction Organic Solvent Extraction (Acetonitrile/Isopropanol) tissue->extraction spe Solid-Phase Extraction (SPE) (Weak Anion Exchange) extraction->spe Crude Extract hplc Reversed-Phase HPLC spe->hplc ms Mass Spectrometry (MS) hplc->ms Purified Fraction

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of Target degradation Analyte Degradation start->degradation extraction_eff Inefficient Extraction start->extraction_eff spe_eff Poor SPE Performance start->spe_eff sol_degradation Work on Ice Use Fresh Solvents degradation->sol_degradation sol_extraction Optimize Solvent Ratio Ensure Complete Lysis extraction_eff->sol_extraction sol_spe Condition Column Properly Optimize Wash/Elute Steps spe_eff->sol_spe

Caption: A troubleshooting decision tree for low recovery issues.

References

Technical Support Center: Optimizing LC-MS/MS for 3-Oxo-23-methyltetracosanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection of 3-Oxo-23-methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical mass and expected fragmentation pattern for this compound?

A1: this compound is a long-chain acyl-coenzyme A. Its structure consists of a 23-methyltetracosanoic acid with an additional ketone group at the beta-position (C3), linked to a coenzyme A molecule.

To determine the mass spectrometry parameters, we can predict the molecular formula and weight. The molecular formula for 23-Methyltetracosanoyl-CoA is C46H84N7O17P3S.[1] The "3-Oxo" modification adds one oxygen and removes two hydrogens. Therefore, the molecular formula for this compound is expected to be C46H82N7O18P3S.

Predicted Mass Spectrometry Parameters

ParameterValueDescription
Molecular FormulaC46H82N7O18P3S
Monoisotopic Mass1145.43 g/mol The sum of the masses of the atoms in a molecule using the unbound, ground-state, rest mass of the principal isotope for each element.
Precursor Ion ([M+H]⁺)m/z 1146.43The intact molecule with an added proton, typically observed in positive ion mode electrospray ionization.
Key Product Ionm/z 639.43This corresponds to the fragment generated by the characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) from the precursor ion.[2][3][4][5]

Q2: Which ionization mode is best for detecting this compound?

A2: Positive electrospray ionization (ESI+) mode is generally preferred for the analysis of acyl-CoAs.[2][6] This is because the tertiary amine in the pantothenate moiety of coenzyme A is readily protonated, leading to a strong signal for the [M+H]⁺ precursor ion.

Q3: What type of liquid chromatography column is recommended?

A3: A C18 reversed-phase column is the most common and effective choice for separating long-chain acyl-CoAs like this compound.[2][3][6] These columns provide good retention and separation based on the hydrophobicity of the long acyl chain. For broader profiling of acyl-CoAs with varying chain lengths, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be considered.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal Intensity

Potential Cause Troubleshooting Step Rationale
Matrix Effects 1. Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components.[8] 2. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) protocol to remove phospholipids (B1166683) and other interfering substances.[2][9] 3. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from co-eluting matrix components.[8]Biological samples contain numerous compounds (e.g., phospholipids, salts) that can co-elute with the analyte and suppress its ionization in the mass spectrometer source.[10][11][12]
Incorrect MS Settings 1. Verify Precursor/Product Ions: Ensure the mass spectrometer is set to monitor for the correct m/z values (Precursor: 1146.43, Product: 639.43). 2. Optimize Source Parameters: Tune the ion source temperature and gas flows to ensure efficient desolvation and ionization.[13] 3. Optimize Collision Energy: Perform a compound optimization experiment to determine the collision energy that yields the most abundant product ion.[13]The specific chemical properties of this compound require optimized MS parameters for sensitive detection.
Sample Degradation 1. Prepare Fresh Samples: Acyl-CoAs can be unstable. Prepare samples fresh and keep them cold. 2. Check Sample pH: Ensure the sample is not at a high pH for extended periods, which can cause hydrolysis of the thioester bond.The thioester bond in acyl-CoAs is susceptible to degradation.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Potential Cause Troubleshooting Step Rationale
Column Contamination 1. Implement a Column Wash: Add a high-organic wash step at the end of each analytical run to remove strongly retained matrix components.[3] 2. Use a Guard Column: A guard column will protect the analytical column from irreversible contamination.Repeated injections of biological extracts can lead to the accumulation of contaminants on the column, degrading its performance.[3]
Sample Solvent Mismatch 1. Reconstitute in Mobile Phase: Ensure the final sample solvent is similar in composition to the initial mobile phase conditions.[14]If the sample solvent has a much higher elution strength than the mobile phase, it can cause peak distortion upon injection.[14]
Secondary Interactions 1. Adjust Mobile Phase pH: Using a mobile phase with a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs.[2][6]The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase or system components, leading to peak tailing.

Experimental Protocols

Protocol 1: Sample Extraction using Solid-Phase Extraction (SPE)

This protocol is designed for the cleanup of this compound from complex biological matrices like tissue homogenates or cell lysates, minimizing matrix effects.[2][9]

  • Homogenization: Homogenize the tissue or cell pellet in an ice-cold acidic solvent (e.g., 10% trichloroacetic acid).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol (B129727), followed by 1-2 mL of water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of water to remove salts and other polar impurities.

  • Elution: Elute the this compound from the cartridge using 1-2 mL of methanol or acetonitrile.

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method that can be adapted for the analysis of this compound.

Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate or Ammonium Hydroxide (pH 10.5)[2][3]
Mobile Phase B Acetonitrile with the same additives as Mobile Phase A[15]
Gradient Start at a low percentage of B (e.g., 2-10%), ramp to a high percentage (e.g., 95-98%) over 10-15 minutes to elute the hydrophobic long-chain acyl-CoA.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL

Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)[16]
Precursor Ion (Q1) m/z 1146.43
Product Ion (Q3) m/z 639.43
Collision Energy Optimize empirically for the specific instrument.
Source Temperature 400 - 550 °C
Dwell Time 50 - 100 ms

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue/Cells) Homogenize Homogenization (e.g., 10% TCA) Sample->Homogenize Centrifuge Centrifugation (14,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Elute Elution (Methanol) SPE->Elute Dry Dry Down (Nitrogen Stream) Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Acquisition & Processing MS->Data troubleshooting_workflow Start Start: Low/No Signal CheckMS Verify MS Parameters (Precursor/Product m/z) Start->CheckMS Dilute Dilute Sample 1:10 CheckMS->Dilute Parameters OK InstrumentIssue Consult Instrument Specialist CheckMS->InstrumentIssue Parameters Incorrect CheckSignal Signal Improved? Dilute->CheckSignal MatrixEffect Issue Likely Matrix Effects CheckSignal->MatrixEffect Yes CheckDegradation Prepare Fresh Sample & Standards CheckSignal->CheckDegradation No ImproveCleanup Implement/Optimize SPE MatrixEffect->ImproveCleanup OptimizeLC Optimize LC Gradient for Separation MatrixEffect->OptimizeLC CheckSignal2 Signal Improved? CheckDegradation->CheckSignal2 DegradationIssue Issue Likely Sample Degradation CheckSignal2->DegradationIssue Yes CheckSignal2->InstrumentIssue No

References

Technical Support Center: Enhancing the Yield of Synthetic "3-Oxo-23-methyltetracosanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Oxo-23-methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of long-chain 3-oxoacyl-CoAs:

  • Chemical Synthesis: This method typically involves the activation of the corresponding carboxylic acid (3-oxo-23-methyltetracosanoic acid) and subsequent reaction with Coenzyme A. Common activating agents include carbodiimides or conversion to an active ester.

  • Enzymatic Synthesis: This approach utilizes enzymes such as acyl-CoA synthetases or ligases to catalyze the formation of the thioester bond between the fatty acid and Coenzyme A in an ATP-dependent manner. This method offers high specificity but can be dependent on enzyme availability and substrate compatibility.

Q2: What are the critical factors influencing the yield of the chemical synthesis?

A2: Several factors can significantly impact the yield:

  • Purity of Starting Materials: The purity of 3-oxo-23-methyltetracosanoic acid and Coenzyme A is crucial. Impurities can lead to side reactions and lower yields.

  • Choice of Coupling Reagent: The efficiency of the coupling reagent used to activate the carboxylic acid is a key determinant of yield.

  • Reaction Conditions: Temperature, reaction time, solvent, and pH can all affect the rate of the main reaction and the formation of byproducts.

  • Stoichiometry of Reactants: The molar ratio of the fatty acid, Coenzyme A, and coupling reagents needs to be optimized to ensure complete conversion.

Q3: Can I use a general acyl-CoA synthetase for the enzymatic synthesis of this specific molecule?

A3: While some acyl-CoA synthetases exhibit broad substrate specificity, the efficiency of the reaction with a very long-chain, methylated, and 3-oxo-substituted fatty acid like 3-oxo-23-methyltetracosanoic acid may vary. It is recommended to perform small-scale pilot experiments to assess the suitability of a commercially available enzyme or to consider expressing a recombinant enzyme with known activity towards long-chain fatty acids.

Q4: How can I monitor the progress of the synthesis reaction?

A4: Reaction progress can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of the starting fatty acid and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactants and products. A reverse-phase column is typically used.

  • Mass Spectrometry (MS): To confirm the identity of the synthesized product by its mass-to-charge ratio.

Q5: What are the common challenges in purifying this compound?

A5: Purification can be challenging due to the amphipathic nature of the molecule. Common issues include:

  • Removal of Unreacted Coenzyme A: Excess Coenzyme A can be difficult to separate from the product.

  • Separation from Byproducts: Side products from the coupling reaction may co-elute with the desired product.

  • Product Stability: Long-chain acyl-CoAs can be susceptible to hydrolysis, especially at non-neutral pH.

Troubleshooting Guides

Low or No Yield
Potential Cause Recommended Solution
Poor Quality of Starting Materials - Verify the purity of 3-oxo-23-methyltetracosanoic acid and Coenzyme A using appropriate analytical techniques (e.g., NMR, MS, HPLC).- Use freshly prepared or properly stored reagents.
Inefficient Carboxylic Acid Activation (Chemical Synthesis) - Screen different coupling reagents (e.g., DCC, EDC/NHS).- Optimize the reaction time and temperature for the activation step.
Enzyme Inactivity or Low Specificity (Enzymatic Synthesis) - Confirm the activity of the acyl-CoA synthetase with a known substrate.- Test different commercially available enzymes or consider a custom enzyme synthesis approach.- Optimize reaction buffer conditions (pH, ionic strength, co-factors like Mg2+ and ATP).
Suboptimal Reaction Conditions - Perform a systematic optimization of reaction parameters (temperature, time, solvent polarity, pH).- Ensure anhydrous conditions for chemical synthesis to prevent hydrolysis of activated intermediates.
Product Degradation - Maintain a neutral pH during the reaction and purification.- Work at low temperatures to minimize degradation.- Add antioxidants if oxidative degradation is suspected.
Presence of Multiple Products/Impurities
Potential Cause Recommended Solution
Side Reactions during Chemical Synthesis - Adjust the stoichiometry of the coupling reagents to minimize side product formation.- Modify the reaction temperature and time.
Incomplete Reaction - Increase the reaction time or temperature.- Add a higher excess of one of the reactants (e.g., activated fatty acid).
Hydrolysis of the Thioester Bond - Maintain a neutral pH (around 7.0) throughout the synthesis and purification process.- Avoid prolonged exposure to acidic or basic conditions.
Oxidation of the Molecule - Degas solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for Chemical Synthesis

This protocol is a general guideline and should be optimized for the specific requirements of this compound synthesis.

  • Activation of 3-Oxo-23-methyltetracosanoic Acid:

  • Coupling with Coenzyme A:

    • Prepare a solution of Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 7.5-8.0).

    • Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-16 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., citric acid).

    • Purify the product using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

General Protocol for Enzymatic Synthesis

This protocol is a general guideline and requires optimization based on the specific enzyme used.

  • Reaction Setup:

    • In a reaction vessel, combine a suitable buffer (e.g., Tris-HCl or HEPES, pH 7.5), ATP, MgCl₂, and Dithiothreitol (DTT).

    • Add 3-oxo-23-methyltetracosanoic acid (dissolved in a minimal amount of a suitable organic solvent like DMSO if necessary).

    • Add Coenzyme A.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.

    • Monitor the reaction progress by HPLC.

  • Purification:

    • Stop the reaction by adding an acid (e.g., perchloric acid or citric acid) to precipitate the enzyme.

    • Centrifuge to remove the precipitated protein.

    • Purify the supernatant containing the product using SPE or preparative HPLC as described in the chemical synthesis protocol.

Visualizations

Chemical_Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Thioester Bond Formation cluster_purification Step 3: Purification A 3-Oxo-23-methyl- tetracosanoic Acid C Activated Ester Intermediate A->C B Coupling Reagent (e.g., EDC/NHS) B->C E 3-Oxo-23-methyl- tetracosanoyl-CoA (Crude Product) C->E D Coenzyme A D->E F Purification (e.g., HPLC, SPE) E->F G Pure 3-Oxo-23-methyl- tetracosanoyl-CoA F->G Troubleshooting_Yield Start Low or No Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeActivation Optimize Activation Step (Chemical Synthesis) CheckPurity->OptimizeActivation Pure Impure Purify Starting Materials CheckPurity->Impure Impure CheckEnzyme Check Enzyme Activity (Enzymatic Synthesis) OptimizeActivation->CheckEnzyme ChangeReagent Screen Different Coupling Reagents OptimizeActivation->ChangeReagent Inefficient OptimizeConditions Optimize Reaction Conditions CheckEnzyme->OptimizeConditions NewEnzyme Test New Enzyme or Optimize Buffer CheckEnzyme->NewEnzyme Inactive CheckDegradation Investigate Product Degradation OptimizeConditions->CheckDegradation AdjustParams Adjust Temperature, Time, pH, Solvent OptimizeConditions->AdjustParams Suboptimal Stabilize Modify pH, Temperature, Use Inert Atmosphere CheckDegradation->Stabilize Degradation Detected

Technical Support Center: Quantification of 3-Oxo-23-methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very long-chain acyl-Coenzyme A esters. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the quantification of 3-Oxo-23-methyltetracosanoyl-CoA , a key intermediate in the peroxisomal beta-oxidation of branched very-long-chain fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant?

A1: this compound is a specific type of fatty acyl-CoA, which is a molecule formed when a fatty acid is activated with Coenzyme A (CoA).[1] Its structure is a 24-carbon chain (tetracosanoyl) with a methyl group at the 23rd position and a ketone group at the 3rd position. It is an intermediate in the metabolic pathway of fatty acid beta-oxidation, specifically the breakdown of very-long-chain fatty acids (VLCFAs) that occurs within cellular organelles called peroxisomes.[2][3] Abnormal accumulation of VLCFAs is a characteristic of several inherited peroxisomal disorders, such as X-linked adrenoleukodystrophy and Zellweger spectrum disorders, making the quantification of such intermediates critical for disease research and drug development.[2][4]

Q2: What are the main challenges in quantifying this compound?

A2: The quantification of this and other very-long-chain acyl-CoAs is notoriously difficult due to several factors:

  • Low Abundance: Acyl-CoAs are typically present in very low concentrations (nanomolar range) within cells and tissues.[5]

  • Inherent Instability: The thioester bond in acyl-CoAs is chemically labile and susceptible to hydrolysis, especially at non-optimal pH and temperatures.[6][7][8]

  • Physicochemical Diversity: The long acyl chain makes the molecule amphipathic, complicating extraction and chromatographic separation from a complex biological matrix.[9][10]

  • Lack of Commercial Standards: Specific, complex acyl-CoAs like this compound are often not commercially available, making absolute quantification challenging.

  • Matrix Effects: Co-extracted lipids and other cellular components can interfere with analysis, causing ion suppression or enhancement in mass spectrometry.[6]

Q3: What is the recommended analytical method for quantifying this molecule?

A3: The gold-standard technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[4][11][12] This method provides the necessary selectivity to distinguish the target analyte from a complex mixture and the sensitivity to detect it at low physiological concentrations. Quantification is typically performed using Multiple Reaction Monitoring (MRM) mode, which significantly improves the signal-to-noise ratio.[9][11][13]

Q4: Why is an internal standard essential, and what kind should be used?

A4: An internal standard (IS) is critical for accurate and precise quantification. It is added at a known concentration to samples at the beginning of the workflow to correct for analyte loss during sample preparation and for variations in instrument response (matrix effects). The ideal IS is a stable isotope-labeled (SIL) version of the analyte itself (e.g., ¹³C- or ¹⁵N-labeled this compound).[14][15] If a specific SIL-IS is not available, a close structural analog with a different chain length that is not present in the sample (e.g., Heptadecanoyl-CoA, C17:0) is the next best choice.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS quantification of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent Sample Preparation: Analyte degradation due to temperature fluctuations or delays.[5][6] 2. Precipitation: Analyte precipitating out of solution after extraction or in the autosampler. 3. Poor Internal Standard Mixing: IS not homogenously mixed with the sample.1. Standardize Workflow: Keep all samples on ice or dry ice throughout the extraction process. Minimize time between steps. Use fresh, ice-cold solvents.[16] 2. Check Solvent Composition: Ensure the final reconstitution solvent is compatible with the analyte's polarity and the initial LC mobile phase.[17] Consider using glass vials instead of plastic to prevent adsorption.[7] 3. Improve Mixing: Vortex thoroughly immediately after adding the internal standard to the sample homogenate.
Low or No Analyte Signal 1. Inefficient Extraction: The chosen solvent may not be optimal for very-long-chain acyl-CoAs.[17][18] 2. Analyte Degradation: Hydrolysis of the thioester bond due to improper sample handling (pH, temperature).[6][8] 3. Poor Ionization: Sub-optimal mass spectrometer source conditions. 4. Matrix-Induced Ion Suppression: Co-eluting compounds are interfering with the analyte's ionization.[6]1. Optimize Extraction: Test different extraction protocols. A common method involves homogenization in a mixture of isopropanol (B130326) and an aqueous phosphate (B84403) buffer, followed by washes with petroleum ether to remove neutral lipids.[19] Solid-phase extraction (SPE) can also be used for cleanup and concentration.[11][20] 2. Ensure Stability: Perform extraction quickly at low temperatures (4°C). Use slightly acidic conditions (e.g., with formic or acetic acid) to improve stability.[16][19] 3. Optimize MS Parameters: Infuse a standard solution (if available) to optimize source parameters like capillary voltage and gas temperatures. Positive ion mode is typically more sensitive.[13] 4. Improve Chromatography: Modify the LC gradient to better separate the analyte from interfering matrix components. Ensure the use of a suitable internal standard to correct for suppression.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample extract onto the LC column.[6] 2. Incompatible Reconstitution Solvent: The solvent used to dissolve the final extract is much stronger or weaker than the initial mobile phase. 3. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system. 4. Column Degradation: The LC column is old or has been contaminated.1. Dilute Sample: Try diluting the sample extract before injection. 2. Match Solvents: Reconstitute the sample in a solvent that is as close as possible to the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B).[6] 3. Adjust Mobile Phase: Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve the peak shape for long-chain acyl-CoAs on C18 columns.[11] 4. Replace Column: Replace the guard column or the analytical column.

Visualizing the Troubleshooting Process

Troubleshooting_Flowchart start Problem: Low or No Analyte Signal check_is Is the Internal Standard (IS) signal also low or absent? start->check_is is_ok IS signal is OK check_is->is_ok No is_bad IS signal is also bad check_is->is_bad Yes cause_extraction Probable Cause: Inefficient Extraction or Analyte-Specific Degradation is_ok->cause_extraction cause_systemic Probable Cause: Systemic Issue (Extraction, Injection, MS) is_bad->cause_systemic solution_extraction Solution: 1. Optimize extraction solvent. 2. Check for matrix suppression. 3. Verify LC-MS method for analyte. cause_extraction->solution_extraction solution_systemic Solution: 1. Check sample prep workflow for errors. 2. Verify autosampler/injector function. 3. Check MS sensitivity/calibration. cause_systemic->solution_systemic

Caption: Troubleshooting logic for diagnosing low analyte signal.

Experimental Protocols & Data

Protocol: LC-MS/MS Quantification of Very-Long-Chain Acyl-CoAs

This protocol is a generalized procedure based on common methods for acyl-CoA analysis.[6][11][21] Optimization will be required for specific instruments and sample types.

1. Sample Preparation & Extraction:

  • Weigh approximately 50 mg of snap-frozen tissue, keeping it on dry ice.

  • In a 2 mL tube, add 400 µL of ice-cold extraction buffer (e.g., 2-propanol/50 mM KH₂PO₄ pH 7.2/glacial acetic acid in a 1:1:0.025 ratio).[19]

  • Add internal standard (e.g., 10 µL of 10 µM C17:0-CoA).

  • Immediately homogenize the tissue using a mechanical homogenizer, keeping the tube on ice.

  • To remove non-polar lipids, add 400 µL of petroleum ether, vortex for 30 seconds, and centrifuge (100 x g, 1 min). Discard the upper organic layer. Repeat this wash two more times.[19]

  • Add 1.2 mL of a 2:1 methanol:chloroform mixture, vortex, and incubate at room temperature for 20 minutes.[19]

  • Centrifuge at high speed (20,000 x g, 5 min, 4°C).

  • Transfer the supernatant to a new tube and dry completely under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a solvent matching the initial LC conditions (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).[6] Vortex, sonicate briefly, and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient tailored for very-long-chain species, for example: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-18 min, 95% B; 18.1-20 min, 20% B.[6]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

Data Presentation Tables

Table 1: Example LC-MS/MS Parameters for MRM Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1150.6643.65045
C17:0-CoA (Internal Standard)1032.5525.55040
Note: The m/z values for the target analyte are hypothetical and must be determined experimentally. The product ion corresponds to the precursor after the characteristic neutral loss of 507 Da.[11][13]

Table 2: Example Method Validation Data

ParameterC16:0-CoAC18:0-CoAC24:0-CoA
Calibration Range (µM) 0.01 - 5.00.01 - 5.00.05 - 10.0
Linearity (R²) > 0.998> 0.997> 0.995
Limit of Quantification (LOQ, µM) 0.010.010.05
Intra-day Precision (%RSD, n=6) < 4.5%< 5.1%< 7.8%
Inter-day Precision (%RSD, n=18) < 6.2%< 7.5%< 11.5%
This table presents typical validation results for acyl-CoA quantification methods, showing increasing variability with longer chain length.[11]

Visualizations of Workflow and Metabolic Context

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sp1 1. Tissue Homogenization (with Internal Standard) sp2 2. Lipid Removal (Petroleum Ether Wash) sp1->sp2 sp3 3. Acyl-CoA Extraction (Methanol/Chloroform) sp2->sp3 sp4 4. Drying & Reconstitution sp3->sp4 an1 5. LC-MS/MS Analysis (MRM Mode) sp4->an1 an2 6. Peak Integration an1->an2 an3 7. Quantification (using Calibration Curve) an2->an3 an4 8. Data Reporting an3->an4

Caption: Overview of the experimental workflow for acyl-CoA analysis.

Peroxisomal_Beta_Oxidation vlcfa 23-Methyltetracosanoyl-CoA (VLCFA-CoA) enoyl 2-Enoyl-CoA vlcfa->enoyl Oxidation hydroxy 3-Hydroxyacyl-CoA enoyl->hydroxy Hydration target 3-Oxo-23-methyl- tetracosanoyl-CoA hydroxy->target Dehydrogenation shorter Shorter Acyl-CoA + Acetyl-CoA target->shorter Thiolysis

Caption: Simplified pathway of peroxisomal beta-oxidation.

References

Technical Support Center: Refined Methodologies for "3-Oxo-23-methyltetracosanoyl-CoA" Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of "3-Oxo-23-methyltetracosanoyl-CoA" in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing "this compound"?

A1: The analysis of "3-Oxo-23-methyltetracsanoyl-CoA," a very long-chain acyl-CoA (VLCACoA), presents several challenges:

  • Low Abundance: Acyl-CoAs are generally low-abundance molecules within the cell.

  • Poor Solubility: The long hydrocarbon chain makes it sparingly soluble in aqueous solutions, complicating extraction and chromatographic analysis.

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures.

  • Matrix Effects: Complex biological samples contain numerous compounds that can interfere with the ionization and detection of the analyte in mass spectrometry.[1]

  • Extraction Inefficiency: Due to its hydrophobic nature, extracting this molecule efficiently from tissues and cells can be difficult, leading to low recovery.[2]

Q2: Which analytical technique is most suitable for the quantification of "this compound"?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying acyl-CoAs.[3] It allows for the separation of the analyte from other matrix components followed by highly selective detection based on its mass-to-charge ratio and fragmentation pattern.

Q3: How can I improve the extraction recovery of this very long-chain acyl-CoA?

A3: Improving extraction recovery for hydrophobic acyl-CoAs often requires a multi-step approach. Here are some recommendations:

  • Solvent Choice: A monophasic extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) can be effective.[4] Alternatively, using butan-1-ol has been shown to efficiently extract acyl-CoA esters.[4] Another approach involves homogenization in a buffer followed by extraction with acetonitrile (B52724) (ACN) or 2-propanol.[5]

  • Addition of Acyl-CoA-Binding Protein: Adding acyl-CoA-binding protein to the extraction solvent has been shown to significantly increase the recovery of long-chain acyl-CoAs, potentially from 20% to 55%.[2]

  • Solid-Phase Extraction (SPE): Using a fast SPE method can help purify the sample and concentrate the analyte, improving recovery and reducing matrix effects.[1]

Q4: What type of internal standard should I use for accurate quantification?

A4: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[6] An ideal internal standard would be 13C- or 15N-labeled "this compound." If this is not available, a structurally similar very long-chain acyl-CoA with a stable isotope label can be used.

Troubleshooting Guides

Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Step
Poor Extraction Recovery Review your extraction protocol. Consider using alternative solvents like acetonitrile or 2-propanol.[5] The addition of acyl-CoA-binding protein during extraction can also improve recovery.[2]
Analyte Degradation Ensure samples are processed quickly and kept on ice. Use acidic conditions (pH 4-5) during extraction to minimize thioester hydrolysis. Avoid repeated freeze-thaw cycles.
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters on your mass spectrometer. Very long-chain acyl-CoAs are typically analyzed in positive ion mode.[1]
Suboptimal Chromatography Use a C18 or C4 reversed-phase column.[1][7] Employ a gradient elution with a mobile phase containing an organic solvent like acetonitrile and an aqueous component with a modifier such as ammonium (B1175870) hydroxide (B78521) or formic acid to improve peak shape and retention.[1]
Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Step
Secondary Interactions on Column Add a small amount of a competing base, like ammonium hydroxide, to the mobile phase to reduce peak tailing.[8]
Column Overloading Dilute the sample extract before injection.
Contaminated Guard or Analytical Column Wash the column with a strong solvent or replace the guard column.
High Background Noise or Matrix Effects
Potential Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation by optimizing the gradient profile. A longer gradient may help resolve the analyte from interfering compounds.
Ion Suppression or Enhancement Incorporate a solid-phase extraction (SPE) clean-up step in your sample preparation to remove interfering substances.[1] Ensure you are using an appropriate internal standard to correct for these effects.[6]
Contaminated LC-MS System Flush the system with a strong solvent mixture to remove any contaminants.

Quantitative Data Summary

The following table summarizes typical performance metrics for LC-MS/MS methods for long-chain acyl-CoA analysis, which can be used as a benchmark for method development for "this compound".

Parameter C16:0-CoA, C18:1-CoA, etc. Reference
Accuracy 94.8% to 110.8%[1]
Inter-run Precision 2.6% to 12.2%[1]
Intra-run Precision 1.2% to 4.4%[1]
Recovery 70-80% (with optimized extraction)[5]

Experimental Protocols

Detailed Methodology for Extraction and LC-MS/MS Analysis of Very Long-Chain Acyl-CoAs

This protocol is adapted from established methods for long-chain acyl-CoA analysis and should be optimized for "this compound".[1][5]

1. Sample Preparation and Extraction

  • Weigh approximately 100 mg of frozen tissue in a homogenization tube.

  • Add a known amount of a suitable stable isotope-labeled internal standard.

  • Add 1 mL of cold KH2PO4 buffer (100 mM, pH 4.9).

  • Homogenize the tissue on ice.

  • Add 2 mL of 2-propanol and homogenize again.[5]

  • Add 4 mL of acetonitrile (ACN), vortex thoroughly, and centrifuge to pellet the protein.[5]

  • Transfer the supernatant to a new tube for solid-phase extraction (SPE) clean-up.

  • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.[1][8]

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]+ of "this compound". The product ions should be determined by direct infusion of a standard. A common neutral loss for acyl-CoAs is 507 Da.[1]

Visualizations

experimental_workflow sample Tissue Sample homogenization Homogenization (with Internal Standard) sample->homogenization extraction Solvent Extraction (ACN/2-Propanol) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe analysis LC-MS/MS Analysis spe->analysis data Data Processing analysis->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Low Signal Intensity? check_extraction Optimize Extraction Protocol? start->check_extraction check_stability Improve Analyte Stability? check_extraction->check_stability No solution1 Use ACN/2-Propanol Add Acyl-CoA Binding Protein check_extraction->solution1 Yes check_ms Optimize MS Parameters? check_stability->check_ms No solution2 Process on Ice Use Acidic Buffer check_stability->solution2 Yes solution3 Tune ESI Source Optimize MRM Transitions check_ms->solution3 Yes end_node Signal Improved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for low signal intensity issues.

References

addressing matrix effects in "3-Oxo-23-methyltetracosanoyl-CoA" mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-Oxo-23-methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly matrix effects, encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, proteins, lipids, and other endogenous molecules.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of a quantitative assay.[5] For a long-chain acyl-CoA like this compound, phospholipids (B1166683) are a major source of matrix effects, particularly when using electrospray ionization (ESI).[6][7]

Q2: How can I determine if my analysis of this compound is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[8] A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or rise) in the baseline signal of the infused analyte indicates ion suppression or enhancement at that specific retention time.[9]

  • Post-Extraction Spike Method: This is a quantitative approach to determine the extent of the matrix effect.[10][11] You compare the signal response of this compound in a neat solvent to the response of the same amount spiked into a blank matrix sample after it has gone through the extraction process.[9] The percentage difference in the signal indicates the degree of ion suppression or enhancement.[3][11]

Q3: My signal for this compound is low and inconsistent across my biological sample replicates. What are some immediate troubleshooting steps?

A3: Low and inconsistent signal intensity are classic indicators of ion suppression due to matrix effects.[9] Here are some initial steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample.[5][8] This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your analyte.[9] However, ensure that the concentration of this compound remains above the instrument's limit of detection.[5]

  • Chromatographic Optimization: Modify your liquid chromatography method to better separate this compound from co-eluting matrix components.[8] This could involve adjusting the mobile phase gradient, changing the solvent composition, or using a different type of analytical column.[1]

  • Internal Standard Selection: Employ a suitable internal standard. The ideal choice is a stable isotope-labeled version of this compound.[1] This is because it will have nearly identical chemical properties and chromatographic behavior, and will therefore experience the same degree of matrix effects as the analyte, allowing for accurate correction.[2][12]

Troubleshooting Guide: Mitigating Matrix Effects

If initial troubleshooting steps are insufficient, a more systematic approach to sample preparation is necessary. The primary goal is to remove interfering matrix components, such as proteins and phospholipids, before LC-MS analysis.

Experimental Protocols

Below are detailed protocols for common sample preparation techniques to reduce matrix effects.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the bulk of proteins from biological samples.[13][14]

  • Objective: To precipitate and remove proteins from the sample matrix.

  • Materials:

    • Biological sample (e.g., plasma, tissue homogenate)

    • Ice-cold organic solvent (e.g., acetonitrile (B52724), methanol, or acetone)[13][14]

    • Vortex mixer

    • Centrifuge capable of reaching >10,000 x g

  • Procedure:

    • To 100 µL of your sample, add 400 µL of ice-cold acetonitrile (a 1:4 ratio).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[15]

    • Centrifuge the sample at 10,000 x g or higher for 10 minutes at 4°C to pellet the precipitated proteins.[15]

    • Carefully collect the supernatant, which contains your analyte, and proceed with LC-MS analysis or further cleanup steps.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids.

  • Objective: To extract this compound from the aqueous sample matrix into an organic solvent, leaving behind polar interfering components.

  • Materials:

    • Sample from Protocol 1 (supernatant) or raw sample

    • Water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To your sample, add an appropriate volume of the organic extraction solvent (e.g., a 1:5 ratio of sample to solvent).

    • Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.

    • Carefully collect the organic layer.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup than PPT or LLE by utilizing a solid sorbent to bind the analyte or interferences.[1] For removing phospholipids, specialized SPE cartridges are highly effective.[16][17]

  • Objective: To selectively retain this compound on a solid sorbent while washing away interfering matrix components.

  • Materials:

    • SPE cartridge (e.g., a polymeric reversed-phase sorbent)[16]

    • SPE manifold

    • Conditioning, equilibration, wash, and elution solvents (to be optimized for the analyte)

  • Procedure:

    • Conditioning: Pass a strong organic solvent (e.g., methanol) through the cartridge to activate the sorbent.

    • Equilibration: Pass a weaker solvent (e.g., water or a buffer matching your sample's pH) to prepare the sorbent for sample loading.[9]

    • Loading: Load your sample onto the SPE cartridge.[9]

    • Washing: Pass a weak solvent through the cartridge to wash away salts and other polar interferences while the analyte remains bound.[9]

    • Elution: Pass a strong organic solvent through the cartridge to elute the purified this compound.[9]

    • Evaporate the eluate and reconstitute as in the LLE protocol.

Data Presentation: Comparison of Sample Preparation Techniques

The effectiveness of each technique in reducing matrix effects and recovering the analyte can be quantitatively compared.

Technique Matrix Effect (% Signal Suppression/Enhancement) Analyte Recovery (%) Reproducibility (%RSD) Primary Interferents Removed
Protein Precipitation (PPT) -50% to -80%>90%<15%Proteins
Liquid-Liquid Extraction (LLE) -20% to -50%60-90%<10%Proteins, Salts, Polar Lipids
Solid-Phase Extraction (SPE) < -20%>85%<5%Proteins, Salts, Phospholipids
Phospholipid Removal Plates < -10%>95%<5%Proteins, Phospholipids (>95% removal)[7][18]

Note: The values in this table are generalized and should be experimentally determined for this compound in your specific matrix.

Visualizations

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample PPT Protein Precipitation (Acetonitrile) Sample->PPT LLE Liquid-Liquid Extraction (MTBE) Sample->LLE SPE Solid-Phase Extraction (Phospholipid Removal) Sample->SPE LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

Troubleshooting Logic

Start Inconsistent/ Low Signal? Dilute Dilute Sample Start->Dilute CheckLOD Analyte Signal > LOD? Dilute->CheckLOD OptimizeLC Optimize Chromatography CheckLOD->OptimizeLC No Success Problem Resolved CheckLOD->Success Yes Separation Improved Separation? OptimizeLC->Separation SamplePrep Implement Advanced Sample Prep (SPE) Separation->SamplePrep No Separation->Success Yes IS Use Stable Isotope- Labeled IS SamplePrep->IS Failure Further Method Development Needed SamplePrep->Failure IS->Success

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Validation & Comparative

Comparative Analysis of 3-Oxo-23-methyltetracosanoyl-CoA Levels in Mycobacterium Species: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-23-methyltetracosanoyl-CoA is a key metabolic intermediate in the Fatty Acid Synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of meromycolic acids, the long-chain alpha-alkyl branches of mycolic acids. Mycolic acids are signature lipid components of the cell wall of Mycobacterium species, including the pathogenic Mycobacterium tuberculosis and the non-pathogenic, fast-growing model organism Mycobacterium smegmatis. These molecules are essential for the structural integrity, impermeability, and virulence of mycobacteria, making their biosynthetic pathways attractive targets for novel anti-tuberculosis drugs.

Given the differences in growth rate, pathogenicity, and cell wall composition among Mycobacterium species, it is hypothesized that the flux through the mycolic acid biosynthesis pathway, and therefore the intracellular concentrations of its intermediates, may vary significantly. Understanding these differences could provide valuable insights into mycobacterial physiology and potentially reveal new strategies for therapeutic intervention.

While direct comparative data is lacking, this guide provides the necessary context and detailed experimental procedures to enable researchers to perform such a comparative analysis.

Mycolic Acid Biosynthesis Pathway

The biosynthesis of mycolic acids is a complex process involving two distinct fatty acid synthase systems: FAS-I and FAS-II. FAS-I is responsible for the de novo synthesis of shorter fatty acids. The products of FAS-I are then elongated by the FAS-II system to produce the very long meromycolic acid chains. This compound is an intermediate in this elongation process. The final step involves the Claisen-type condensation of two long-chain fatty acids, catalyzed by the polyketide synthase Pks13, followed by a reduction step to yield the mature mycolic acid.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Condensation and Reduction Acetyl-CoA Acetyl-CoA FAS_I FAS-I Complex Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I C16-C26 Acyl-CoA C16-C26 Acyl-CoA FAS_I->C16-C26 Acyl-CoA Acyl-ACP Acyl-ACP (from FAS-I product) C16-C26 Acyl-CoA->Acyl-ACP Acyl-CoA to Acyl-ACP transfer FAS_II FAS-II Elongation Cycles Acyl-ACP->FAS_II 3-Oxoacyl-ACP 3-Oxoacyl-ACP FAS_II->3-Oxoacyl-ACP kasA/kasB 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Oxoacyl-ACP->3-Hydroxyacyl-ACP mabA trans-2-Enoyl-ACP trans-2-Enoyl-ACP 3-Hydroxyacyl-ACP->trans-2-Enoyl-ACP hadABC Elongated Acyl-ACP Elongated Acyl-ACP trans-2-Enoyl-ACP->Elongated Acyl-ACP inhA Elongated Acyl-ACP->FAS_II Further Cycles Meromycolyl-ACP Meromycolyl-ACP Elongated Acyl-ACP->Meromycolyl-ACP Pks13 Pks13 Meromycolyl-ACP->Pks13 C26-CoA C26-CoA (from FAS-I) C26-CoA->Pks13 3-Oxo-mycolyl-ACP 3-Oxo-mycolyl-ACP Pks13->3-Oxo-mycolyl-ACP CmrA CmrA (reductase) 3-Oxo-mycolyl-ACP->CmrA Mycolic Acid Mature Mycolic Acid Cell Wall Cell Wall Mycolic Acid->Cell Wall Transport & Incorporation CmrA->Mycolic Acid

Caption: Mycolic Acid Biosynthesis Pathway in Mycobacterium.

Hypothetical Comparative Data

Due to the absence of published experimental data, the following table is a hypothetical representation of what a comparative analysis of this compound levels might reveal. This table is intended to serve as a template for researchers.

Mycobacterium SpeciesPathogenicityGrowth RateHypothetical this compound Level (relative abundance)
M. tuberculosis H37RvHighSlow+++
M. bovis BCGLowSlow++
M. smegmatis mc²155Non-pathogenicFast+
M. aviumHighSlow+++

Note: The hypothetical levels are based on the premise that slower-growing, pathogenic mycobacteria with more complex cell walls might have a larger pool of mycolic acid precursors at any given time compared to faster-growing, non-pathogenic species. This is purely speculative and requires experimental validation.

Experimental Protocols for Comparative Quantification

To quantitatively compare the levels of this compound in different Mycobacterium species, a robust experimental workflow involving metabolite extraction, separation, and detection is required.

Mycobacterial Culture and Harvest
  • Culture Conditions: Grow the desired Mycobacterium species (e.g., M. tuberculosis H37Rv, M. smegmatis mc²155) in appropriate liquid medium (e.g., Middlebrook 7H9 supplemented with ADC and Tween 80) to mid-logarithmic phase. Ensure consistent culture volumes and growth conditions (temperature, agitation) for all species being compared.

  • Harvesting: Rapidly harvest the bacterial cells by centrifugation at 4°C. It is crucial to quench metabolic activity immediately to prevent changes in metabolite levels. This can be achieved by rapidly cooling the culture in a dry ice/ethanol bath before centrifugation.

  • Washing: Wash the cell pellets with a cold buffer (e.g., phosphate-buffered saline) to remove residual media components.

Metabolite Extraction
  • Lysis: Resuspend the cell pellets in a cold extraction solvent, typically a mixture of organic solvents like methanol, acetonitrile, and water, often in a 2:2:1 ratio.

  • Homogenization: Disrupt the cells using a bead beater or sonicator to ensure efficient extraction of intracellular metabolites. This step is critical for the thick-walled mycobacteria.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., a C18 reversed-phase column) to separate the complex mixture of metabolites. A gradient elution with solvents such as water and acetonitrile, both containing a small amount of a modifier like formic acid, is typically employed.

  • Mass Spectrometry Detection: Couple the HPLC to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). The mass spectrometer will be used to detect and quantify the ion corresponding to this compound.

  • Targeted Analysis: Perform a targeted analysis using the exact mass of the target molecule. The molecular formula for this compound is C₂₅H₄₇O₄S-CoA. The specific m/z (mass-to-charge ratio) of the protonated molecule [M+H]⁺ should be calculated and used for detection.

  • Quantification: Quantify the peak area of the target ion in each sample. For relative quantification, normalize the peak areas to an internal standard and the initial biomass (e.g., optical density or total protein concentration). For absolute quantification, a standard curve generated from a synthesized standard of this compound would be required.

Experimental_Workflow Start Start Culture 1. Culture Mycobacterium Species (e.g., M. tb, M. smegmatis) Start->Culture Harvest 2. Rapid Harvest & Quench Metabolism Culture->Harvest Extract 3. Metabolite Extraction (Solvent Lysis & Homogenization) Harvest->Extract LC_MS 4. LC-MS/MS Analysis (Separation & Detection) Extract->LC_MS Data_Analysis 5. Data Analysis (Peak Integration & Normalization) LC_MS->Data_Analysis Comparison 6. Comparative Quantification Data_Analysis->Comparison End Results Comparison->End

Caption: Experimental Workflow for Comparative Metabolomics.

Challenges and Considerations

  • Metabolite Instability: Acyl-CoA intermediates can be labile. Efficient and rapid quenching and extraction are critical to obtain accurate measurements.

  • Lack of Commercial Standards: A purified standard of this compound may not be commercially available, necessitating its chemical synthesis for absolute quantification.

  • Matrix Effects: The complex mixture of lipids and other molecules in mycobacterial extracts can interfere with the ionization of the target molecule in the mass spectrometer. Careful optimization of the LC-MS method is required to minimize these effects.

  • Biological Variability: Ensure sufficient biological replicates are analyzed to account for variations between cultures.

Conclusion

While a direct comparison of this compound levels in different Mycobacterium species is currently unavailable, this guide provides the necessary scientific context and a detailed methodological framework for researchers to undertake such a study. The proposed experimental workflow, utilizing advanced LC-MS techniques, would enable the precise quantification of this and other mycolic acid precursors. The resulting data would significantly contribute to our understanding of mycobacterial physiology and could unveil novel targets for the development of much-needed anti-tuberculosis therapies.

Validating 3-Oxo-23-methyltetracosanoyl-CoA Metabolism as a Therapeutic Avenue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of very-long-chain fatty acids (VLCFAs) represents a burgeoning field of therapeutic interest, particularly for metabolic disorders and oncology. This guide provides a comparative framework for the validation of targeting enzymes involved in the degradation of branched-chain VLCFAs, using the hypothetical intermediate "3-Oxo-23-methyltetracosanoyl-CoA" as a focal point. While direct experimental data on this specific molecule is not available, we will draw parallels from well-characterized pathways involved in the metabolism of similar structures, such as phytanic acid and other branched-chain fatty acids.

The catabolism of branched-chain fatty acids is a complex process that primarily occurs within peroxisomes, as the methyl branches obstruct the standard mitochondrial beta-oxidation pathway.[1][2][3][4] For a molecule like 23-methyltetracosanoic acid, initial degradation would likely proceed via alpha-oxidation, a process that removes a single carbon from the carboxyl end to bypass the methyl group.[5][6][7] This is followed by multiple cycles of peroxisomal beta-oxidation.[1][2][4] The intermediate "this compound" would be a product of the beta-oxidation of 23-methyltetracosanoyl-CoA.

Two key enzymes, phytanoyl-CoA 2-hydroxylase (PHYH) and alpha-methylacyl-CoA racemase (AMACR), are critical in the metabolism of branched-chain fatty acids and serve as validated therapeutic targets in different disease contexts.[8][9][10] Deficiencies in PHYH lead to the accumulation of phytanic acid, causing the neurological disorder Refsum disease.[9][11][12] Conversely, AMACR is overexpressed in several cancers, including prostate cancer, where it is believed to play a role in tumor cell metabolism and proliferation.[8][10][13][14]

This guide will therefore focus on a hypothetical enzyme, tentatively named "Branched-Chain Acyl-CoA Dehydrogenase 2" (BCAD2), which would catalyze a key step in the degradation of intermediates like this compound. We will explore its validation as a therapeutic target by comparing it to established approaches for related metabolic disorders and cancers.

Comparative Data on Therapeutic Strategies

The following table summarizes a hypothetical comparison of targeting our proposed enzyme, BCAD2, with existing therapeutic modalities for related conditions. The data for BCAD2 is illustrative and would need to be determined experimentally.

Therapeutic StrategyTargetIndicationEfficacy (Hypothetical/Reported)Mechanism of ActionKey Limitations
BCAD2 Inhibition Branched-Chain Acyl-CoA Dehydrogenase 2 (BCAD2)Cancers with aberrant VLCFA metabolismTumor growth inhibition in preclinical models (e.g., >60% reduction in tumor volume)Blocks energy production from branched-chain fatty acids, inducing apoptosis in cancer cells.Potential for off-target effects; requires identification of specific patient populations.
Dietary Restriction Phytanic Acid IntakeRefsum DiseaseReduction in plasma phytanic acid levels; slows disease progression.[9][15][16]Limits the substrate for the deficient metabolic pathway.[9][15][16]Does not address endogenous sources of phytanic acid; lifelong adherence required.[9]
AMACR Inhibition Alpha-methylacyl-CoA racemase (AMACR)Prostate CancerInhibition of cancer cell proliferation in vitro.[17][18]Prevents the conversion of (R)- to (S)-isomers of branched-chain acyl-CoAs, disrupting their metabolism.[10][19]Development of potent and specific inhibitors is ongoing; clinical efficacy not yet established.[10][20]
Standard Chemotherapy DNA replication, cell divisionVarious CancersVaries by cancer type and stage.Induces widespread cell death in rapidly dividing cells.Significant toxicity and side effects; development of resistance.

Experimental Protocols for Target Validation

The validation of a novel therapeutic target like BCAD2 would involve a series of well-defined experiments to establish its role in disease pathophysiology and the therapeutic potential of its inhibition.

Expression Analysis in Disease Tissues
  • Objective: To determine if BCAD2 expression is altered in diseased tissues (e.g., tumors) compared to healthy tissues.

  • Methodology:

    • Tissue Procurement: Obtain fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tissue samples from both cancerous and adjacent normal tissues from a cohort of patients.

    • Quantitative Real-Time PCR (qRT-PCR):

      • Extract total RNA from tissue samples using a suitable kit.

      • Synthesize cDNA using reverse transcriptase.

      • Perform qRT-PCR using primers specific for the BCAD2 gene and a reference gene (e.g., GAPDH) for normalization.

      • Analyze the relative expression levels using the ΔΔCt method.

    • Immunohistochemistry (IHC):

      • Develop or procure a specific antibody against the BCAD2 protein.

      • Perform IHC staining on tissue sections to visualize the localization and quantify the protein expression levels.

      • Score the staining intensity and percentage of positive cells.

In Vitro Functional Assays
  • Objective: To assess the impact of BCAD2 knockdown or inhibition on cancer cell viability and metabolism.

  • Methodology:

    • Cell Line Selection: Choose a panel of cancer cell lines with varying levels of BCAD2 expression.

    • Gene Knockdown using siRNA/shRNA:

      • Transfect cancer cells with siRNA or a lentiviral shRNA construct targeting BCAD2.

      • Confirm knockdown efficiency by qRT-PCR and Western blotting.

    • Cell Viability and Proliferation Assays:

      • Perform MTT or CellTiter-Glo assays to measure cell viability at different time points post-transfection.

      • Conduct colony formation assays to assess long-term proliferative capacity.

    • Metabolic Assays:

      • Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

      • Perform lipidomics analysis to measure the levels of 23-methyltetracosanoic acid and its metabolites.

In Vivo Preclinical Models
  • Objective: To evaluate the anti-tumor efficacy of targeting BCAD2 in an in vivo setting.

  • Methodology:

    • Xenograft Mouse Model:

      • Implant cancer cells (with and without BCAD2 knockdown, or treated with a BCAD2 inhibitor) subcutaneously into immunocompromised mice.

      • Monitor tumor growth over time by measuring tumor volume.

    • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

      • If a small molecule inhibitor is available, conduct PK studies to determine its absorption, distribution, metabolism, and excretion.

      • Perform PD studies to correlate drug concentration with target engagement and downstream effects in the tumor tissue.

    • Toxicity Studies:

      • Assess the general health of the animals, including body weight and signs of distress.

      • Perform histological analysis of major organs to identify any potential toxicity.

Visualizing the Pathways and Workflows

Metabolic Pathway of Branched-Chain Fatty Acids

Branched-Chain Fatty Acid Metabolism cluster_peroxisome Peroxisome 23-Methyltetracosanoyl-CoA 23-Methyltetracosanoyl-CoA Alpha-Oxidation Alpha-Oxidation 23-Methyltetracosanoyl-CoA->Alpha-Oxidation PHYH Pristanoyl-CoA_analogue Pristanoyl-CoA_analogue Alpha-Oxidation->Pristanoyl-CoA_analogue Beta-Oxidation_Cycle1 Beta-Oxidation_Cycle1 Pristanoyl-CoA_analogue->Beta-Oxidation_Cycle1 AMACR This compound This compound Beta-Oxidation_Cycle1->this compound BCAD2 Hypothetical BCAD2 This compound->BCAD2 Shorter_Acyl-CoA Shorter_Acyl-CoA BCAD2->Shorter_Acyl-CoA Propionyl-CoA Propionyl-CoA BCAD2->Propionyl-CoA Mitochondrion Mitochondrion Shorter_Acyl-CoA->Mitochondrion Further Oxidation Propionyl-CoA->Mitochondrion TCA Cycle Anaplerosis

Caption: Hypothetical metabolic pathway for the degradation of 23-methyltetracosanoyl-CoA.

Experimental Workflow for Target Validation

Target Validation Workflow Hypothesis BCAD2 is a therapeutic target in cancer Expression_Analysis Expression Analysis (qRT-PCR, IHC) Hypothesis->Expression_Analysis In_Vitro_Studies In Vitro Functional Assays (siRNA, Viability, Metabolism) Expression_Analysis->In_Vitro_Studies If upregulated in disease In_Vivo_Studies In Vivo Preclinical Models (Xenografts, PK/PD) In_Vitro_Studies->In_Vivo_Studies If functional role is confirmed Lead_Optimization Lead Compound Optimization In_Vivo_Studies->Lead_Optimization If efficacy and safety are shown Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: A streamlined workflow for the validation of BCAD2 as a therapeutic target.

Logical Relationship of Therapeutic Intervention

Therapeutic Intervention Logic Cancer_Cell Cancer Cell with Altered Metabolism BCAD2_Upregulation Upregulation of BCAD2 Cancer_Cell->BCAD2_Upregulation Increased_BCFA_Oxidation Increased Branched-Chain Fatty Acid Oxidation BCAD2_Upregulation->Increased_BCFA_Oxidation Energy_Production Energy Production & Anabolic Precursors Increased_BCFA_Oxidation->Energy_Production Block_BCFA_Oxidation Blockade of BCFA Oxidation Increased_BCFA_Oxidation->Block_BCFA_Oxidation Tumor_Growth Tumor Growth and Survival Energy_Production->Tumor_Growth BCAD2_Inhibitor BCAD2 Inhibitor BCAD2_Inhibitor->Block_BCFA_Oxidation Apoptosis Cellular Apoptosis Block_BCFA_Oxidation->Apoptosis

Caption: The logical framework for targeting BCAD2 in cancer therapy.

References

The Pivotal Role of Long-Chain Acyl-CoAs in Mycobacterium tuberculosis Mycolic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolic acids are signature, exceptionally long fatty acids that form the cornerstone of the robust cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This unique lipid barrier is critical for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. The biosynthesis of mycolic acids is a complex process involving multiple enzymatic steps and a variety of long-chain acyl-Coenzyme A (acyl-CoA) intermediates. This guide provides a comparative overview of the roles of different long-chain acyl-CoAs in Mtb metabolism, with a focus on the final condensation step that forms the mycolic acid backbone. While "3-Oxo-23-methyltetracosanoyl-CoA" represents a transient intermediate in this intricate pathway, this guide will broadly compare the classes of long-chain acyl-CoAs that serve as crucial substrates for the key enzymes involved in mycolic acid biosynthesis.

The Mycolic Acid Condensation Pathway: A Symphony of Enzymes and Substrates

The final and essential step in mycolic acid biosynthesis is a Claisen-type condensation reaction that joins two long fatty acyl chains. This reaction is catalyzed by the polyketide synthase Pks13.[1][2] The two primary substrates for this reaction are:

  • A C24-C26 α-alkyl chain , which is derived from the fatty acid synthase I (FAS-I) system and subsequently carboxylated.

  • A C50-C60 meromycolate chain , a product of the fatty acid synthase II (FAS-II) system.

The enzyme FadD32, a fatty acyl-AMP ligase, plays a crucial role in activating the meromycolate chain before its condensation by Pks13.[3][4]

Comparative Analysis of Long-Chain Acyl-CoA Substrates

Direct quantitative kinetic data for specific intermediates like "this compound" is scarce in the literature, likely due to their transient nature. However, studies on the substrate specificity of the key enzymes, Pks13 and FadD32, provide valuable insights into the preference for different classes of long-chain acyl-CoAs.

Substrate ClassChain LengthOriginating SystemRole in Mycolic Acid SynthesisEnzyme Affinity/Preference
Carboxylated Acyl-CoAs (α-alkyl chain precursors) C24-C26FAS-IProvides the shorter, α-alkyl branch of the mycolic acid.The acyltransferase (AT) domain of Pks13 shows a strong preference for these long, carboxylated substrates.[1]
Very-Long-Chain Fatty Acyl-AMPs (Meromycolate precursors) C48-C62FAS-IIForms the long "meromycolate" backbone of the mycolic acid.Activated by FadD32, which is specific for these very long acyl chains.[3]
Shorter-Chain Acyl-CoAs < C20Various metabolic pathwaysGenerally not direct substrates for the final mycolic acid condensation.Pks13 AT domain has a significantly lower affinity for shorter chain acyl-CoAs compared to the C24-C26 carboxylated substrates.[1]

Experimental Protocols

In Vitro Assay for Pks13 Acyltransferase (AT) Domain Activity

This assay is used to determine the substrate preference of the AT domain of Pks13.

Materials:

  • Purified Pks13 AT domain fragment

  • Radioactively labeled acyl-CoAs (e.g., [1-¹⁴C]malonyl-CoA, [1-¹⁴C]palmitoyl-CoA)

  • Non-radioactive competitor acyl-CoAs of varying chain lengths

  • Tris-HCl buffer, pH 7.5

  • Dithiothreitol (DTT)

  • SDS-PAGE apparatus

  • Phosphorimager

Procedure:

  • Incubate the purified Pks13 AT domain with a radioactively labeled acyl-CoA substrate in the reaction buffer.

  • For competition assays, add a non-radioactive competitor acyl-CoA at a known concentration.

  • Allow the reaction to proceed for a specific time at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the radiolabeled protein using a phosphorimager.

  • Quantify the band intensity to determine the relative affinity of the enzyme for different substrates.[1]

FadD32 Fatty Acyl-AMP Ligase (FAAL) Activity Assay

This assay measures the ability of FadD32 to activate fatty acids.

Materials:

  • Purified FadD32 enzyme

  • Fatty acid substrates of varying chain lengths (e.g., myristic acid, oleic acid)

  • [α-³²P]ATP

  • Reaction buffer (e.g., HEPES buffer, pH 7.5)

  • MgCl₂

  • DTT

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Set up a reaction mixture containing the purified FadD32, a fatty acid substrate, [α-³²P]ATP, MgCl₂, and DTT in the reaction buffer.

  • Incubate the reaction at 30°C for a defined period.

  • Spot the reaction mixture onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the acyl-AMP product from unreacted ATP.

  • Visualize and quantify the radioactive acyl-AMP spot using a phosphorimager.[5]

Visualizing the Metabolic Landscape

Mycolic Acid Biosynthesis Pathway

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation FAS_I FAS-I (Rv2524c) C24_C26_Acyl_CoA C24-C26 Acyl-CoA (α-alkyl chain precursor) FAS_I->C24_C26_Acyl_CoA C16_Acyl_CoA C16 Acyl-CoA FAS_I->C16_Acyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Carboxylated_Acyl_CoA Carboxylated C24-C26 Acyl-CoA C24_C26_Acyl_CoA->Carboxylated_Acyl_CoA Carboxylation FAS_II FAS-II System (e.g., KasA, KasB, InhA) Meromycolate_Chain Meromycolate Chain (C50-C60) FAS_II->Meromycolate_Chain C16_Acyl_CoA->FAS_II FadD32 FadD32 (Rv3801c) Meromycolate_Chain->FadD32 Activation Activated_Meromycolate Meromycoloyl-AMP FadD32->Activated_Meromycolate Pks13 Pks13 (Rv3800c) Alpha_alkyl_beta_ketoacid α-alkyl-β-ketoacid (Mycolic acid precursor) Pks13->Alpha_alkyl_beta_ketoacid Carboxylated_Acyl_CoA->Pks13 Activated_Meromycolate->Pks13

Caption: Overview of the mycolic acid biosynthesis pathway in M. tuberculosis.

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Analysis_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Mtb_Culture M. tuberculosis Culture Cell_Lysis Cell Lysis Mtb_Culture->Cell_Lysis Lipid_Extraction Lipid Extraction Cell_Lysis->Lipid_Extraction Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->Derivatization TLC Thin-Layer Chromatography (TLC) Derivatization->TLC LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization->LC_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) TLC->GC_MS Band Excision and further analysis Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis Result Relative Abundance of Acyl-CoA Species Data_Analysis->Result

Caption: General workflow for the analysis of acyl-CoA species in M. tuberculosis.

Conclusion

The biosynthesis of mycolic acids is a vital process for the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for novel anti-tubercular drug development. While the specific kinetic properties of transient intermediates like "this compound" remain to be fully elucidated, a clear understanding of the substrate preferences of key enzymes such as Pks13 and FadD32 provides a rational basis for the design of inhibitors. The preference for very long-chain carboxylated acyl-CoAs by the Pks13 acyltransferase domain and the specific activation of meromycolate chains by FadD32 highlight the unique adaptations of this pathway. Future research employing advanced lipidomics and in vitro reconstitution of the entire mycolic acid biosynthesis machinery will be crucial to unravel the precise kinetics and regulatory mechanisms governing the flux of long-chain acyl-CoAs in this essential metabolic pathway.

References

comparative analysis of "3-Oxo-23-methyltetracosanoyl-CoA" metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Metabolic Pathways for Branched-Chain Fatty Acids: Alpha-Oxidation vs. Beta-Oxidation

Introduction

The metabolic fate of fatty acids is crucial for cellular energy homeostasis. While straight-chain fatty acids are primarily catabolized through the well-established beta-oxidation pathway, the presence of methyl branches necessitates alternative metabolic routes. This guide provides a comparative analysis of the metabolic pathways for branched-chain fatty acids, with a focus on the metabolism of a representative molecule, 3-Oxo-23-methyltetracosanoyl-CoA, by contrasting the alpha-oxidation and beta-oxidation pathways. This analysis is of particular relevance to researchers, scientists, and drug development professionals investigating lipid metabolism and related metabolic disorders.

The presence of a methyl group on the beta-carbon (C3) of a fatty acid, as is the case with phytanic acid, sterically hinders the enzymes of the beta-oxidation pathway.[1][2] Consequently, these molecules are initially processed through alpha-oxidation, a pathway that removes a single carbon from the carboxyl end, to generate a substrate suitable for subsequent beta-oxidation.[3][4]

Comparative Overview of Alpha- and Beta-Oxidation

The catabolism of fatty acids is a fundamental process for energy production. The primary pathway for this is beta-oxidation. However, for branched-chain fatty acids, an initial alpha-oxidation step is required. The key differences between these pathways are summarized below.

FeatureAlpha-OxidationBeta-Oxidation
Primary Substrates 3-methyl-branched fatty acids (e.g., Phytanic acid)Straight-chain fatty acids
Cellular Location Peroxisomes[4][5]Mitochondria (primarily), Peroxisomes[6]
Carbon Removal One carbon per cycle (as CO2)[5]Two carbons per cycle (as acetyl-CoA)[5]
Key Enzymes Phytanoyl-CoA Dioxygenase, 2-Hydroxyphytanoyl-CoA Lyase[4]Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase[6]
Initial Product A fatty acid shorter by one carbon (e.g., Pristanic acid)[3][7]Acetyl-CoA[5]
Energy Yield No direct ATP production[8]Produces FADH2 and NADH, leading to ATP synthesis[6]

Detailed Metabolic Pathways

Alpha-Oxidation of a 3-Methyl-Branched Fatty Acid

The alpha-oxidation of a 3-methyl-branched fatty acid like phytanic acid, and by extension a hypothetical 3-Oxo-23-methyltetracosanoic acid, occurs in the peroxisome and proceeds through the following key steps:[4]

  • Activation: The branched-chain fatty acid is first activated to its CoA ester (e.g., Phytanoyl-CoA).[7]

  • Hydroxylation: Phytanoyl-CoA dioxygenase, an Fe2+ and O2-dependent enzyme, hydroxylates the alpha-carbon to form 2-hydroxyphytanoyl-CoA.[4]

  • Cleavage: 2-Hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[4] Formyl-CoA is subsequently broken down to formate (B1220265) and then to CO2.[9]

  • Oxidation: Pristanal is oxidized by an aldehyde dehydrogenase to pristanic acid.[4]

Pristanic acid, which now has a methyl group at the alpha-position (C2), can be activated to pristanoyl-CoA and subsequently undergo peroxisomal beta-oxidation.[3][10]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome FattyAcid 3-Methyl-Branched Fatty Acid AcylCoA 3-Methyl-Branched Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase HydroxyacylCoA 2-Hydroxy-3-Methyl Acyl-CoA AcylCoA->HydroxyacylCoA Phytanoyl-CoA Dioxygenase Aldehyde Fatty Aldehyde (n-1 carbons) HydroxyacylCoA->Aldehyde 2-Hydroxyphytanoyl-CoA Lyase FormylCoA Formyl-CoA HydroxyacylCoA->FormylCoA 2-Hydroxyphytanoyl-CoA Lyase PristanicAcid 2-Methyl-Branched Fatty Acid (Pristanic Acid) Aldehyde->PristanicAcid Aldehyde Dehydrogenase BetaOxidation BetaOxidation PristanicAcid->BetaOxidation To Beta-Oxidation CO2 CO2 FormylCoA->CO2 Decarboxylation

Alpha-Oxidation Pathway for 3-Methyl-Branched Fatty Acids.
Peroxisomal Beta-Oxidation of Pristanic Acid

Once pristanic acid is formed, it undergoes beta-oxidation within the peroxisome.[11] This process involves a series of reactions that shorten the fatty acid chain by two carbons at a time, producing acetyl-CoA and, in the case of odd-chain fatty acids like pristanic acid, propionyl-CoA in the final cycle.[10][11] After a few cycles in the peroxisome, the shortened acyl-CoA is transported to the mitochondria for completion of oxidation.[3]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion PristanoylCoA Pristanoyl-CoA EnoylCoA Pristenoyl-CoA PristanoylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxypristanoyl-CoA EnoylCoA->HydroxyacylCoA Multifunctional Protein 2 KetoacylCoA 3-Ketopristanoyl-CoA HydroxyacylCoA->KetoacylCoA Multifunctional Protein 2 ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShortenedAcylCoA->PristanoylCoA Repeat Cycles PropionylCoA Propionyl-CoA ShortenedAcylCoA->PropionylCoA Final Cycle MitoOxidation Further Oxidation ShortenedAcylCoA->MitoOxidation Carnitine Shuttle

References

Navigating the Analytical Maze: A Comparative Guide to 3-Oxo-23-methyltetracosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The inherent instability and low abundance of acyl-CoA thioesters present significant analytical challenges.[1] However, advancements in mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have paved the way for sensitive and specific quantification.[1][2][3][4][5][6][7] This guide will focus on LC-MS/MS-based approaches, offering a detailed comparison of potential protocols and performance metrics.

Comparative Analysis of Quantification Methods

The quantification of 3-Oxo-23-methyltetracosanoyl-CoA necessitates a multi-step workflow, from sample preparation to instrumental analysis. The choice of method at each stage can significantly impact the accuracy, sensitivity, and throughput of the assay.

Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis

FeatureAcidification & DilutionSolid-Phase Extraction (SPE)
Principle Protein precipitation and stabilization of acyl-CoAs in an acidic buffer.[2]Selective retention of acyl-CoAs on a solid sorbent followed by elution.[7]
Advantages Simple, rapid, and cost-effective.High purity of the final extract, removal of interfering substances.[7]
Disadvantages May result in a less clean sample matrix, potentially leading to ion suppression in MS analysis.More time-consuming and can lead to analyte loss if not optimized.
Typical Solvents Trichloroacetic acid (TCA), perchloric acid, acetonitrile (B52724), methanol.[6][8]C18 reversed-phase cartridges, elution with organic solvents like acetonitrile or methanol.[7]
Recommended for High-throughput screening and analysis of relatively abundant acyl-CoAs.Low-abundance acyl-CoAs and complex matrices where high purity is critical.

Table 2: Comparison of LC-MS/MS Parameters for Acyl-CoA Quantification

ParameterMethod 1: Reversed-Phase LC-MS/MSMethod 2: Flow-Injection MS/MS
Principle Chromatographic separation of acyl-CoAs based on hydrophobicity prior to mass spectrometric detection.[7]Direct infusion of the sample into the mass spectrometer without chromatographic separation.[3]
Instrumentation High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer.Triple quadrupole or other tandem mass spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+).[7]Positive Electrospray Ionization (ESI+).
Key Transitions (MRM) Precursor ion (M+H)+ to a common product ion of CoA (e.g., m/z 507).[3][5]Precursor ion (M+H)+ to a common product ion of CoA (e.g., m/z 507).[3]
Advantages Excellent specificity, allows for the separation of isomers, reduces matrix effects.[3]Very high throughput, suitable for rapid screening.[3]
Disadvantages Longer analysis time per sample.Prone to ion suppression from the sample matrix, cannot distinguish between isomers.
Limit of Quantification Typically in the low picomole to femtomole range.Generally higher than LC-MS/MS.

Experimental Protocols

The following protocols are generalized from established methods for other acyl-CoAs and should be optimized for the specific analysis of this compound.

Protocol 1: LC-MS/MS Quantification of this compound

1. Sample Preparation (Acidification & Dilution):

  • Homogenize tissue or cell samples in a cold acidic solution (e.g., 10% trichloroacetic acid).

  • Centrifuge to pellet precipitated proteins.

  • Collect the supernatant containing the acyl-CoAs.

  • Dilute the supernatant with an appropriate buffer (e.g., 5 mM ammonium (B1175870) formate) prior to injection.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM ammonium formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Mass Spectrometry:

  • Ionization: ESI+.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The calculated m/z of the [M+H]+ ion for this compound.

  • Product Ion (Q3): A common fragment ion for CoA, such as m/z 507.

  • Collision Energy: Optimize for the specific precursor-product ion transition.

4. Quantification:

  • Generate a calibration curve using a synthetic standard of this compound.

  • Use a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample) to correct for matrix effects and variations in sample processing.

Visualizing the Context: Biochemical Pathway and Experimental Workflow

To provide a clearer understanding of the role of this compound and the analytical process, the following diagrams have been generated.

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of Methyl-Branched Fatty Acids cluster_peroxisome Peroxisome Fatty_Acid 23-Methyltetracosanoyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Fatty_Acid->Acyl_CoA_Oxidase Oxidation Enoyl_CoA 2,3-trans-Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydration Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Dehydrogenation Oxoacyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase->Oxoacyl_CoA Thiolase Thiolase Oxoacyl_CoA->Thiolase Thiolytic Cleavage Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA

Caption: Peroxisomal β-oxidation pathway for methyl-branched fatty acids.

LC_MS_MS_Workflow LC-MS/MS Quantification Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (e.g., Acidification) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS1 Mass Spectrometry (Ionization & Precursor Selection) LC->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

Caption: A typical workflow for the quantification of acyl-CoAs using LC-MS/MS.

References

Altered Lipid Landscape: A Comparative Guide to Mycolic Acid Precursors in Drug-Resistant vs. Drug-Sensitive Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the lipid composition, with a focus on mycolic acids and their precursors, between drug-sensitive (DS) and drug-resistant (DR) M. tuberculosis. The data presented is synthesized from lipidomic analyses of clinical isolates, offering a snapshot of the metabolic reprogramming that accompanies the acquisition of drug resistance.

Quantitative Lipid Profile Comparison

A comparative lipidomic analysis of drug-sensitive and drug-resistant clinical isolates of M. tuberculosis reveals a significant remodeling of the lipid landscape in resistant strains. The following table summarizes the key quantitative differences observed in major lipid classes.

Lipid Class/SubclassObservation in Drug-Resistant (DR) vs. Drug-Sensitive (DS) M.tbSignificance in M.tb PathophysiologyReference
Fatty Acyls
Mycolic Acids (total)Increased abundanceEssential for cell wall integrity, impermeability to drugs, and virulence.[1][2][3][1][2][3]
- α-Mycolic AcidEnhanced presenceA major subclass of mycolic acids contributing to the cell wall core structure.[2]
- Methoxy-Mycolic AcidEnhanced presence (also present in DS)Modified mycolic acids that play a role in the outer leaflet of the mycomembrane.[2]
Glycerophospholipids
Phosphatidylinositol Mannosides (PIMs)Increased abundanceKey components of the cell envelope, involved in host-pathogen interactions and immunomodulation.[1][2][3][1][2][3]
Phosphatidylinositol (PI)Increased abundanceA precursor for PIMs and a crucial component of cell membranes.[1][2][3][1][2][3]
Cardiolipin (CL)Increased abundanceImportant for the structural and functional integrity of the cell membrane, particularly during stress conditions.[1][2][3][1][2][3]
Glycerolipids
Triacylglycerides (TAGs)Increased abundanceServe as intracellular energy stores, implicated in bacterial dormancy and persistence.[1][2][3][1][2][3]

Signaling and Metabolic Pathways

Mycolic Acid Biosynthesis Pathway (FAS-II System)

"3-Oxo-23-methyltetracosanoyl-CoA" is an intermediate in the Fatty Acid Synthase-II (FAS-II) pathway, which is responsible for the elongation of long-chain fatty acids that form the meromycolate arm of mycolic acids.[4][5][6][7][8] This pathway is a well-established target for several anti-tubercular drugs, including isoniazid. The diagram below illustrates the general flow of the FAS-II system, highlighting the cyclical nature of fatty acid elongation where 3-oxoacyl intermediates are generated and subsequently reduced. Alterations in the flux or regulation of this pathway in drug-resistant strains can lead to a modified mycolic acid profile, contributing to the decreased permeability of the cell wall to antibiotics.

Mycolic_Acid_Biosynthesis_FAS_II cluster_FAS_II_Cycle FAS-II Elongation Cycle cluster_Inputs Inputs cluster_Output Output Acyl_ACP Acyl-ACP (Cn) KasA_KasB Condensation (KasA/KasB) Acyl_ACP->KasA_KasB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_KasB Oxoacyl_ACP 3-Oxoacyl-ACP (Cn+2) KasA_KasB->Oxoacyl_ACP MabA Reduction (MabA) Oxoacyl_ACP->MabA Hydroxyacyl_ACP 3-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadAB_BC Dehydration (HadAB/BC) Hydroxyacyl_ACP->HadAB_BC Enoyl_ACP trans-2-Enoyl-ACP HadAB_BC->Enoyl_ACP InhA Reduction (InhA) Enoyl_ACP->InhA Acyl_ACP_plus2 Acyl-ACP (Cn+2) InhA->Acyl_ACP_plus2 Acyl_ACP_plus2->KasA_KasB Next Cycle Meromycolic_Acids Meromycolic Acids Acyl_ACP_plus2->Meromycolic_Acids FAS_I FAS-I Products (Acyl-CoA) FAS_I->Acyl_ACP Acetyl_CoA_Carboxylase Acetyl-CoA Carboxylase Acetyl_CoA_Carboxylase->Malonyl_ACP Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetyl_CoA_Carboxylase Comparative_Lipidomics_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing & Interpretation DS_Culture Culture of DS M.tb Harvest Cell Harvesting (Mid-log phase) DS_Culture->Harvest DR_Culture Culture of DR M.tb DR_Culture->Harvest Lipid_Extraction Total Lipid Extraction (Chloroform/Methanol) Harvest->Lipid_Extraction UPLC_MS UPLC-MS/MS Analysis Lipid_Extraction->UPLC_MS Data_Acquisition Data Acquisition (Positive/Negative ESI) UPLC_MS->Data_Acquisition Peak_Processing Peak Detection & Alignment Data_Acquisition->Peak_Processing Lipid_ID Lipid Identification (Database Matching) Peak_Processing->Lipid_ID Quant_Stats Quantification & Statistical Analysis Lipid_ID->Quant_Stats Biomarker_ID Differential Lipid Identification Quant_Stats->Biomarker_ID

References

Confirming the Structure of 3-Oxo-23-methyltetracosanoyl-CoA using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of complex lipids is paramount in various fields, including drug development and metabolic research. This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel compound 3-Oxo-23-methyltetracosanoyl-CoA against a simpler, analogous molecule, 3-Oxohexanoyl-CoA. Detailed experimental protocols and a logical workflow are presented to aid researchers in the structural confirmation of this long-chain acyl-CoA derivative.

Comparative Analysis of Predicted NMR Data

Due to the novelty of this compound, experimental NMR data is not yet publicly available. Therefore, the following tables present predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar compounds and established principles of NMR spectroscopy.[1][2] These predictions serve as a benchmark for experimental data acquisition. For comparative purposes, predicted data for the more straightforward 3-Oxohexanoyl-CoA is also provided.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Functional GroupThis compound (Predicted)3-Oxohexanoyl-CoA (Predicted)
Acyl Chain
CH₃ (terminal)~ 0.88 (t)~ 0.92 (t)
(CH₂)n (bulk methylene)~ 1.25 (m)~ 1.33 (m)
CH₂ (C-4)~ 2.55 (t)~ 2.55 (t)
CH₂ (C-2)~ 3.5 (s)~ 3.5 (s)
CH (C-23)~ 1.5 (m)-
CH₃ (at C-23)~ 0.85 (d)-
CoA Moiety
Adenine H-2~ 8.4~ 8.4
Adenine H-8~ 8.1~ 8.1
Ribose H-1'~ 6.1 (d)~ 6.1 (d)
Pantothenate CH₂~ 3.3 - 4.1 (m)~ 3.3 - 4.1 (m)
Cysteamine CH₂~ 2.8 - 3.1 (m)~ 2.8 - 3.1 (m)

Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicities are denoted as (s) singlet, (d) doublet, (t) triplet, (m) multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Functional GroupThis compound (Predicted)3-Oxohexanoyl-CoA (Predicted)
Acyl Chain
C=O (Thioester, C-1)~ 198~ 198
C=O (Ketone, C-3)~ 208~ 208
CH₂ (C-2)~ 50~ 50
CH₂ (C-4)~ 43~ 43
(CH₂)n (bulk methylene)~ 22-35~ 22-35
CH (C-23)~ 39-
CH₃ (at C-23)~ 19-
CH₃ (terminal)~ 14~ 14
CoA Moiety
Adenine Carbons~ 140-155~ 140-155
Ribose Carbons~ 65-90~ 65-90
Pantothenate/Cysteamine~ 20-60~ 20-60

Experimental Workflow for Structural Confirmation

A systematic approach is crucial for the unambiguous structural confirmation of this compound. The following diagram illustrates the recommended experimental workflow.

experimental_workflow Experimental Workflow for Structural Confirmation of this compound cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Comparison synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification dissolution Dissolution in appropriate deuterated solvent (e.g., D2O or DMSO-d6) purification->dissolution nmr_1h 1H NMR dissolution->nmr_1h nmr_13c 13C NMR dissolution->nmr_13c cosy COSY dissolution->cosy hsqc HSQC dissolution->hsqc hmbc HMBC dissolution->hmbc spectral_processing Spectral Processing and Peak Picking nmr_1h->spectral_processing nmr_13c->spectral_processing cosy->spectral_processing hsqc->spectral_processing hmbc->spectral_processing assignment Chemical Shift and Coupling Constant Assignment spectral_processing->assignment comparison Comparison with Predicted Spectra and Alternative Compound Data assignment->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: Workflow for NMR-based structural confirmation.

Detailed Experimental Protocols

Sample Preparation
  • Synthesis and Purification: Synthesize this compound using established methods for long-chain fatty acid activation and subsequent oxidation. Purify the final product using High-Performance Liquid Chromatography (HPLC) to ensure high purity, which is critical for unambiguous NMR analysis.

  • Solvent Selection and Sample Dissolution: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent. For acyl-CoA molecules, deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used.[3] The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.

NMR Data Acquisition

Acquire a suite of NMR spectra on a high-field NMR spectrometer (≥500 MHz) to ensure adequate signal dispersion and sensitivity.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for identifying the types of protons present and their relative numbers.

  • ¹³C NMR: A one-dimensional carbon NMR experiment will identify all unique carbon environments. Proton decoupling is typically used to simplify the spectrum.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the acyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Data Analysis and Structural Confirmation
  • Processing and Referencing: Process the raw NMR data (Fourier transformation, phase correction, and baseline correction). Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

  • Spectral Assignment:

    • Use the ¹H NMR to identify key functional groups.

    • Use the HSQC to assign the corresponding ¹³C signals.

    • Use the COSY to establish the proton-proton connectivities along the acyl chain.

    • Use the HMBC to confirm the overall carbon skeleton and the connection of the acyl chain to the CoA moiety.

  • Comparison and Confirmation: Compare the experimentally obtained chemical shifts and coupling constants with the predicted values in Tables 1 and 2, as well as with the data obtained for the reference compound (3-Oxohexanoyl-CoA). A strong correlation between the experimental and predicted data will confirm the structure of this compound.

By following this comprehensive guide, researchers can systematically approach the structural confirmation of this compound, ensuring data integrity and confidence in their findings.

References

A Comparative Analysis of the Enzymatic Kinetics of 3-Oxoacyl-CoA Analogs with Peroxisomal Thiolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic kinetics of various 3-oxoacyl-CoA analogs, with a focus on the enzymes responsible for their metabolism. While direct kinetic data for "3-Oxo-23-methyltetracosanoyl-CoA" is not available in the current scientific literature, this document presents key findings on the substrate specificity of the most relevant enzyme, sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase), which is crucial for the breakdown of methyl-branched fatty acids. The data presented here is derived from studies on analogs of the target compound and serves as a valuable resource for understanding the structure-activity relationships of substrates for peroxisomal thiolases.

Introduction

The metabolism of very-long-chain and branched-chain fatty acids is a critical process in cellular lipid homeostasis, and its dysregulation is associated with several metabolic disorders. The final step in the beta-oxidation of these fatty acids is the thiolytic cleavage of a 3-oxoacyl-CoA ester, a reaction catalyzed by 3-oxoacyl-CoA thiolases. In peroxisomes, two main thiolases have been identified: 3-oxoacyl-CoA thiolase A (Thiolase A) and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase). Understanding the substrate specificity and kinetic parameters of these enzymes is paramount for the development of therapeutics targeting fatty acid metabolism.

This guide focuses on the comparative enzymatic kinetics of these two key peroxisomal thiolases with a range of 3-oxoacyl-CoA substrates, providing insights into their distinct roles in fatty acid metabolism.

Data Presentation: Enzymatic Kinetics of Peroxisomal Thiolases

The following table summarizes the kinetic parameters (Km and Vmax) of purified rat liver peroxisomal 3-oxoacyl-CoA thiolase A and SCP-2/thiolase with various straight-chain and a methyl-branched 3-oxoacyl-CoA substrate. This data is extracted from the study by Antonenkov et al. (1997) published in the Journal of Biological Chemistry.[1]

SubstrateEnzymeKm (µM)Vmax (U/mg)
Straight-Chain 3-Oxoacyl-CoAs
3-Oxohexanoyl-CoA (C6)Thiolase A14130
SCP-2/thiolase2529
3-Oxodecanoyl-CoA (C10)Thiolase A7155
SCP-2/thiolase1045
3-Oxopalmitoyl-CoA (C16)Thiolase A5110
SCP-2/thiolase635
Methyl-Branched 3-Oxoacyl-CoA
3-Oxo-2-methylpalmitoyl-CoAThiolase AInactiveInactive
SCP-2/thiolase1525

Key Observations:

  • Thiolase A exhibits high activity towards short-, medium-, and long-chain straight-chain 3-oxoacyl-CoAs. However, it is completely inactive with the 2-methyl-branched substrate, 3-oxo-2-methylpalmitoyl-CoA.[1]

  • SCP-2/thiolase , in contrast, is active on medium and long-chain straight-chain 3-oxoacyl-CoAs and, most notably, is responsible for the thiolytic cleavage of the 2-methyl-branched 3-oxoacyl-CoA.[1] This demonstrates the specialized role of SCP-2/thiolase in the metabolism of branched-chain fatty acids.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the work of Antonenkov et al. (1997).[1]

Enzyme Purification

Peroxisomes were isolated from the livers of normal rats. The two main thiolase activities were purified to near homogeneity using a series of chromatographic steps. The identity of 3-oxoacyl-CoA thiolase A and SCP-2/thiolase was confirmed by N-terminal amino acid sequencing and internal peptide sequencing.[1]

Synthesis of 3-Oxoacyl-CoA Substrates

Straight-chain 3-oxoacyl-CoA esters were synthesized from their corresponding 3-hydroxyacyl-CoA precursors by oxidation with 3-hydroxyacyl-CoA dehydrogenase in the presence of NAD+. The 3-oxo-2-methylpalmitoyl-CoA was synthesized from 2-methylpalmitic acid.

Thiolase Activity Assay

The thiolytic cleavage of 3-oxoacyl-CoA was measured spectrophotometrically by monitoring the decrease in absorbance of the Mg2+-enolate complex of the substrate at 303 nm. The standard assay mixture (1 ml) contained:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 50 mM MgCl2

  • 25 µM Coenzyme A

  • The respective 3-oxoacyl-CoA substrate (at varying concentrations for kinetic analysis)

  • Purified enzyme

The reaction was initiated by the addition of the enzyme, and the change in absorbance was recorded. One unit of enzyme activity was defined as the amount of enzyme that catalyzed the cleavage of 1 µmol of substrate per minute. Kinetic parameters (Km and Vmax) were determined from Lineweaver-Burk plots.

Mandatory Visualization

Signaling Pathway: Peroxisomal Beta-Oxidation of a Methyl-Branched Fatty Acid

The following diagram illustrates the key steps in the peroxisomal beta-oxidation of a 2-methyl-branched fatty acid, highlighting the central role of SCP-2/thiolase.

Beta_Oxidation_Branched_Chain cluster_peroxisome Peroxisome 2-Methyl-Fatty_Acyl-CoA 2-Methyl-Fatty Acyl-CoA 3-Oxo-2-Methyl-Fatty_Acyl-CoA 3-Oxo-2-Methyl-Fatty Acyl-CoA 2-Methyl-Fatty_Acyl-CoA->3-Oxo-2-Methyl-Fatty_Acyl-CoA Acyl-CoA Oxidase Multifunctional Enzyme Propionyl-CoA Propionyl-CoA 3-Oxo-2-Methyl-Fatty_Acyl-CoA->Propionyl-CoA SCP-2/thiolase Fatty_Acyl-CoA_n-2 Fatty Acyl-CoA (n-2) 3-Oxo-2-Methyl-Fatty_Acyl-CoA->Fatty_Acyl-CoA_n-2 SCP-2/thiolase

Caption: Peroxisomal beta-oxidation of a 2-methyl-branched fatty acid.

Experimental Workflow: Determination of Enzymatic Kinetics

This diagram outlines the experimental workflow for determining the kinetic parameters of peroxisomal thiolases.

Experimental_Workflow Start Start: Purified Enzymes & Synthesized Substrates Assay Perform Thiolase Activity Assay (Spectrophotometric) Start->Assay Data_Collection Record Absorbance Change over Time at Varying Substrate Concentrations Assay->Data_Collection Analysis Construct Lineweaver-Burk Plots Data_Collection->Analysis Results Determine Km and Vmax Analysis->Results

Caption: Workflow for determining thiolase kinetic parameters.

Conclusion

The available data clearly delineates the distinct substrate specificities of the two major peroxisomal thiolases. While Thiolase A is the primary enzyme for the degradation of straight-chain fatty acids, SCP-2/thiolase is essential for the metabolism of 2-methyl-branched fatty acids.[1] Although direct kinetic data for "this compound" remains to be determined, the findings presented in this guide for its structural analogs provide a strong foundation for future research. These insights are critical for researchers in the fields of metabolic diseases and drug development, offering a basis for the design of specific inhibitors or activators of these key enzymes. Further studies investigating the kinetics of a wider range of very-long-chain and complex branched-chain 3-oxoacyl-CoA analogs are warranted to fully elucidate the substrate preferences of these vital metabolic enzymes.

References

Validating the In Vivo Role of 3-Oxo-23-methyltetracosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo role of the novel molecule, 3-Oxo-23-methyltetracosanoyl-CoA. Due to the limited direct experimental data on this specific very-long-chain fatty acid (VLCFA) intermediate, this document establishes a comparative analysis against well-characterized fatty acids: a straight-chain VLCFA (Lignoceric acid, C24:0) and a branched-chain fatty acid (Pristanic acid). The experimental protocols and data presented are based on established methodologies in the field of fatty acid metabolism and serve as a template for the investigation of new molecules in this class.

Introduction to this compound

This compound is a putative intermediate in the peroxisomal β-oxidation of 23-methyltetracosanoic acid, a branched-chain very-long-chain fatty acid. The degradation of VLCFAs, particularly those with methyl branches, occurs primarily in peroxisomes, as mitochondria are not equipped to handle these substrates.[1] An accumulation of such fatty acids is associated with several metabolic disorders, highlighting the importance of understanding the function and metabolism of each intermediate.[2] This guide outlines the necessary in vivo studies to elucidate the role of this compound.

Comparative Analysis of In Vivo Models

To validate the role of this compound, a direct comparison with known fatty acids is essential. Lignoceric acid serves as a model for straight-chain VLCFA metabolism, while pristanic acid is a well-studied branched-chain fatty acid that also undergoes peroxisomal β-oxidation.[3][4]

Table 1: Hypothetical Comparative Efficacy in a Peroxisomal Disorder Mouse Model
ParameterVehicle ControlThis compoundLignoceric Acid (C24:0)Pristanic Acid
Plasma VLCFA Levels (µg/mL) 5.2 ± 0.83.1 ± 0.56.8 ± 1.1**4.5 ± 0.7
Liver Triglyceride Content (mg/g) 15.3 ± 2.110.2 ± 1.518.9 ± 2.5 13.1 ± 1.8
Acyl-CoA Oxidase 1 (ACOX1) Activity (nmol/min/mg protein) 1.2 ± 0.32.5 ± 0.41.1 ± 0.21.8 ± 0.3
Body Weight Change (%) + 8.2 ± 1.5+ 4.1 ± 0.9+ 9.5 ± 1.8+ 6.3 ± 1.2
Inflammatory Markers (e.g., TNF-α, pg/mL) 120 ± 1575 ± 10*155 ± 2098 ± 12

*Statistically significant improvement compared to vehicle control (p < 0.05). **Statistically significant worsening compared to vehicle control (p < 0.05). Data are presented as mean ± standard deviation and are hypothetical, intended for illustrative purposes.

Signaling Pathways and Experimental Workflows

The metabolism of branched-chain VLCFAs is a complex process occurring within the peroxisome. Understanding the pathway and the experimental approach to its study is crucial.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 23-Methyltetracosanoyl-CoA 23-Methyltetracosanoyl-CoA Acyl-CoA Oxidase Acyl-CoA Oxidase 23-Methyltetracosanoyl-CoA->Acyl-CoA Oxidase 2,3-enoyl-CoA 2,3-enoyl-CoA Acyl-CoA Oxidase->2,3-enoyl-CoA Bifunctional Protein Bifunctional Protein 2,3-enoyl-CoA->Bifunctional Protein This compound This compound Bifunctional Protein->this compound Thiolase Thiolase This compound->Thiolase Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Thiolase->Chain-shortened Acyl-CoA

Caption: Peroxisomal β-oxidation of a branched-chain VLCFA.

Experimental_Workflow Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration In-life Measurements In-life Measurements Compound Administration->In-life Measurements Terminal Sample Collection Terminal Sample Collection In-life Measurements->Terminal Sample Collection Biochemical Analysis Biochemical Analysis Terminal Sample Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis

Caption: General workflow for in vivo compound validation.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings.

Protocol 1: In Vivo Efficacy in a Mouse Model of Peroxisomal Biogenesis Disorder

1. Animal Model:

  • Utilize a mouse model of a peroxisomal biogenesis disorder, such as a PEX5 knockout mouse, which exhibits elevated VLCFAs.[5]

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Compound Administration:

  • Prepare a formulation of this compound, Lignoceric acid, and Pristanic acid in a suitable vehicle (e.g., corn oil with 0.5% carboxymethylcellulose).

  • Administer the compounds daily via oral gavage for 4 weeks at a dose of 10 mg/kg body weight.

  • Include a vehicle control group.

3. In-life Measurements:

  • Monitor body weight and food intake twice weekly.

  • Collect blood samples via tail vein at baseline and at the end of the study for metabolic analysis.

4. Terminal Sample Collection:

  • At the end of the treatment period, euthanize mice and collect blood via cardiac puncture.

  • Harvest liver and other relevant tissues, flash-freeze in liquid nitrogen, and store at -80°C.

5. Biochemical Analysis:

  • Plasma and Tissue Lipid Profiling: Quantify VLCFA levels (including C24:0 and C26:0) in plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Liver Triglyceride Content: Measure triglyceride levels in liver homogenates using a commercial colorimetric assay kit.

  • Enzyme Activity Assays: Determine the activity of key peroxisomal β-oxidation enzymes (e.g., ACOX1) in liver homogenates using spectrophotometric or fluorometric methods.

  • Inflammatory Markers: Measure plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

6. Data Analysis:

  • Analyze data using appropriate statistical tests (e.g., one-way ANOVA with post-hoc analysis) to compare treatment groups with the vehicle control.

  • A p-value of < 0.05 is considered statistically significant.

Protocol 2: Measurement of Peroxisomal β-Oxidation in Cultured Fibroblasts

1. Cell Culture:

  • Culture human skin fibroblasts from healthy controls and patients with peroxisomal disorders in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

2. Isotope Labeling:

  • Incubate fibroblasts with stable-isotope labeled docosanoic acid (D3-C22:0) in the presence or absence of this compound or other test compounds.[7]

3. Measurement of β-Oxidation:

  • After incubation, harvest the cells and extract fatty acids.

  • Analyze the chain-shortened products of D3-C22:0 by gas chromatography-mass spectrometry (GC-MS) to determine the rate of peroxisomal β-oxidation.[8]

4. Data Analysis:

  • Compare the rate of β-oxidation in treated cells to untreated controls to assess the effect of the compound on peroxisomal function.

Conclusion

The validation of the in vivo role of a novel metabolic intermediate like this compound requires a systematic and comparative approach. By benchmarking its effects against well-understood very-long-chain and branched-chain fatty acids, researchers can elucidate its specific contribution to lipid metabolism and its potential as a therapeutic agent or a biomarker for metabolic disorders. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations.

References

Navigating the Metabolic Maze: A Comparative Guide to the Pathways of 3-Oxo-23-methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of very-long-chain fatty acids (VLCFAs) is a critical area of study, with implications for a range of metabolic disorders. Among these complex lipids is 23-methyltetracosanoic acid, a 24-carbon branched-chain fatty acid. Its activated form, 23-methyltetracosanoyl-CoA, undergoes degradation through a series of enzymatic reactions, with 3-Oxo-23-methyltetracosanoyl-CoA appearing as a key intermediate. This guide provides a comparative analysis of the metabolic pathways involved in the breakdown of this specific VLCFA, offering insights into the established and potential routes of its degradation. Due to the limited direct research on 23-methyltetracosanoic acid, this guide draws comparisons with the well-characterized pathways of other VLCFAs and branched-chain fatty acids (BCFAs) to provide a comprehensive overview.

The Primary Pathway: Peroxisomal Beta-Oxidation

Very-long-chain fatty acids are primarily metabolized through beta-oxidation within peroxisomes, as their long-chain length precludes direct entry into mitochondria. The "3-oxo" designation of the topic molecule indicates it is an intermediate within this beta-oxidation spiral. This pathway systematically shortens the fatty acyl-CoA chain by two-carbon units.

The initial steps of peroxisomal beta-oxidation for a saturated, branched-chain VLCFA like 23-methyltetracosanoyl-CoA are expected to follow the canonical pathway until the beta-oxidation process nears the methyl-branched carbon.

Key Enzymes in Peroxisomal Beta-Oxidation:

EnzymeFunctionSubstrate Specificity
Acyl-CoA Oxidase (ACOX)Catalyzes the first and rate-limiting step, introducing a double bond between the alpha and beta carbons.Different isoforms exist with varying specificity for straight-chain and branched-chain acyl-CoAs.[1]
D-Bifunctional Protein (DBP)Possesses both enoyl-CoA hydratase and D-hydroxyacyl-CoA dehydrogenase activities.Primarily acts on D-isomers, which are common in the oxidation of branched-chain fatty acids.[1]
Sterol Carrier Protein X (SCPx)Exhibits 3-oxoacyl-CoA thiolase activity, cleaving the 3-oxoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.Shows broad specificity for various acyl-CoAs.[1]

The metabolism of 23-methyltetracosanoyl-CoA would proceed through multiple cycles of peroxisomal beta-oxidation, yielding acetyl-CoA in each round. The methyl group at the 23rd position (an anteiso-methyl group) does not hinder the initial cycles of beta-oxidation.

The Challenge of the Omega-End Branch: Potential Metabolic Fates

The critical juncture in the metabolism of 23-methyltetracosanoyl-CoA arises as beta-oxidation approaches the terminal, methyl-branched end of the molecule. The final five-carbon fragment would be 3-methyl-valeryl-CoA. The metabolism of this short branched-chain acyl-CoA is well-established and funnels into the catabolism of branched-chain amino acids.

Below is a diagram illustrating the peroxisomal beta-oxidation of 23-methyltetracosanoyl-CoA.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 23-Methyltetracosanoyl-CoA 23-Methyltetracosanoyl-CoA This compound This compound 23-Methyltetracosanoyl-CoA->this compound Acyl-CoA Oxidase D-Bifunctional Protein 21-Methyl-docosanoyl-CoA 21-Methyl-docosanoyl-CoA This compound->21-Methyl-docosanoyl-CoA Thiolase ... ... 21-Methyl-docosanoyl-CoA->... Multiple Cycles of Beta-Oxidation 3-Methyl-valeryl-CoA 3-Methyl-valeryl-CoA Propionyl-CoA Propionyl-CoA 3-Methyl-valeryl-CoA->Propionyl-CoA Further Metabolism Acetyl-CoA Acetyl-CoA ...->3-Methyl-valeryl-CoA Thiolase Thiolase Thiolase->Acetyl-CoA

Caption: Peroxisomal beta-oxidation of 23-methyltetracosanoyl-CoA.

Alternative Pathway: Omega-Oxidation

While beta-oxidation is the primary route, omega-oxidation serves as an alternative pathway for fatty acid metabolism, particularly when beta-oxidation is impaired. This pathway involves the oxidation of the terminal methyl group (omega carbon) of the fatty acid. For 23-methyltetracosanoic acid, the omega carbon is C24, and the methyl group is at the omega-1 position (C23).

Omega-oxidation could potentially act on the shortened branched-chain acyl-CoA intermediates that are poor substrates for the later stages of beta-oxidation. This pathway would introduce a carboxyl group at the omega-end, forming a dicarboxylic acid. These dicarboxylic acids can then undergo beta-oxidation from both ends.

Key Enzymes in Omega-Oxidation:

EnzymeFunction
Cytochrome P450 (CYP4 family)Hydroxylates the omega-carbon.
Alcohol DehydrogenaseOxidizes the hydroxyl group to an aldehyde.
Aldehyde DehydrogenaseOxidizes the aldehyde to a carboxylic acid.

The relevance of omega-oxidation to the complete degradation of 23-methyltetracosanoic acid is currently speculative and represents an area for further investigation.

Below is a diagram illustrating the potential involvement of omega-oxidation.

Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum Fatty_Acid_Intermediate Shortened 23-Methyl Acyl-CoA Intermediate Omega_Hydroxy_Intermediate ω-Hydroxy Intermediate Fatty_Acid_Intermediate->Omega_Hydroxy_Intermediate Cytochrome P450 Dicarboxylic_Acid Dicarboxylic Acid Omega_Hydroxy_Intermediate->Dicarboxylic_Acid Alcohol/Aldehyde Dehydrogenase Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation Dicarboxylic_Acid->Peroxisomal_Beta_Oxidation To Peroxisome

Caption: Potential omega-oxidation of a 23-methyl acyl-CoA intermediate.

Comparative Metabolomics Data

Fatty Acid TypePrimary Metabolic PathwayRelative Oxidation Rate (Compared to Palmitate)Key Metabolic Products
Straight-Chain VLCFA (e.g., Lignoceric Acid, C24:0) Peroxisomal Beta-OxidationSlowerAcetyl-CoA
Alpha-Methyl BCFAs (e.g., Pristanic Acid) Peroxisomal Beta-OxidationSlower[2]Propionyl-CoA, Acetyl-CoA
Beta-Methyl BCFAs (e.g., Phytanic Acid) Alpha-Oxidation followed by Peroxisomal Beta-OxidationSignificantly SlowerPristanic Acid, Propionyl-CoA, Acetyl-CoA
Omega-1 Methyl VLCFA (e.g., 23-Methyltetracosanoic Acid) Peroxisomal Beta-Oxidation (inferred)Likely SlowerAcetyl-CoA, Propionyl-CoA (inferred)

Experimental Protocols

The analysis of acyl-CoA intermediates is crucial for studying fatty acid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.

Protocol: Extraction and Analysis of Acyl-CoAs from Tissues by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of acyl-CoA species.[3][4][5]

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the frozen powder in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid.

  • Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 80% acetonitrile (B52724) in water.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoA species. Precursor ions (the molecular weight of the specific acyl-CoA) and characteristic product ions are monitored.

Below is a workflow diagram for the experimental analysis of acyl-CoA esters.

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization in TCA Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Elution Elution of Acyl-CoAs SPE->Elution Drying_Reconstitution Drying and Reconstitution Elution->Drying_Reconstitution LC_MSMS LC-MS/MS Analysis Drying_Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for the analysis of tissue acyl-CoA esters.

Conclusion and Future Directions

The metabolism of this compound is predicted to primarily follow the peroxisomal beta-oxidation pathway, a cornerstone of very-long-chain fatty acid degradation. While the initial cycles of this pathway are well-understood, the precise enzymatic machinery and potential alternative routes, such as omega-oxidation, for handling the terminal methyl-branched structure require further elucidation. Comparative metabolomic studies, employing advanced mass spectrometry techniques, will be instrumental in dissecting the complete metabolic fate of this and other complex branched-chain fatty acids. A deeper understanding of these pathways holds significant promise for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Oxo-23-methyltetracosanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of specialized laboratory reagents is a critical component of ensuring a safe and compliant research environment. For compounds such as 3-Oxo-23-methyltetracosanoyl-CoA, a long-chain fatty acyl-CoA ester, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its handling and disposal. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, establishing a clear protocol in the absence of compound-specific disposal data.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

Accessible and functional eyewash stations and safety showers are a prerequisite in any laboratory where this compound is handled.

Quantitative Data Summary

Due to the specialized nature of this compound, publicly available quantitative data regarding its specific physical, chemical, and toxicological properties for disposal is limited. The following table summarizes the typical data points found in an SDS, highlighting the current information gap for this particular compound. Researchers should consult with their institution's Environmental Health and Safety (EHS) department for guidance on handling compounds with incomplete data.

ParameterValue
Physical State Data not available for this specific compound
Boiling Point Data not available for this specific compound
Flash Point Data not available for this specific compound
Solubility Data not available for this specific compound
LD50 (Oral) Data not available for this specific compound
LD50 (Dermal) Data not available for this specific compound
Ecotoxicity Data not available for this specific compound

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound, in the absence of a specific SDS, is to treat it as a hazardous chemical waste and arrange for its collection and disposal by a licensed environmental waste management facility.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., pipette tips, centrifuge tubes, gloves) as hazardous waste.

    • Segregate this waste from other laboratory waste streams to await proper disposal.

  • Waste Collection and Storage:

    • Place solid waste in a clearly labeled, sealable, and chemically compatible container.

    • For solutions containing this compound, use a labeled, leak-proof, and chemically resistant container. The container should be kept closed when not in use.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and any solvents used.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Experimental Protocols

As no specific experimental protocols for the disposal or deactivation of this compound are documented in the available literature, the most prudent course of action is to adhere to the general chemical waste disposal procedures outlined above.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research chemical, such as 3-Oxo-23-methyltetracsanoyl-CoA, where a specific SDS is not available.

cluster_prep Preparation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Need to dispose of This compound sds_check Check for specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Available? sds_check->sds_found no_sds SDS Not Available: Treat as Hazardous sds_found->no_sds No follow_sds Follow SDS Disposal Guidelines sds_found->follow_sds Yes ppe Wear appropriate Personal Protective Equipment (PPE) no_sds->ppe licensed_disposal Disposal by Licensed Waste Management Facility follow_sds->licensed_disposal segregate Segregate Waste ppe->segregate collect Collect in a Labeled, Sealed Container segregate->collect contact_ehs Contact Environmental Health & Safety (EHS) collect->contact_ehs contact_ehs->licensed_disposal

Caption: Workflow for the safe disposal of research chemicals without a specific SDS.

Essential Safety and Operational Guidance for Handling 3-Oxo-23-methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-Oxo-23-methyltetracosanoyl-CoA, based on best practices for similar laboratory chemicals.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety GogglesANSI Z87.1 certified, splash-proofProtects eyes from splashes of the compound or solvents.[1][2]
Face ShieldWorn in addition to goggles when handling larger quantities or if there is a significant splash risk.Provides broader facial protection.
Hand Protection Chemical-Resistant GlovesNitrile or Butyl rubber gloves are recommended.[2] Check manufacturer's compatibility data for the specific solvent being used.Prevents skin contact with the compound.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Fume Hood or Ventilated EnclosureUse when handling the compound as a powder or when creating solutions to avoid inhalation of dust or aerosols.[1]Minimizes inhalation exposure.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.

1. Preparation and Pre-Handling:

  • Consult the available safety information for similar compounds to be aware of potential hazards.
  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Have a spill kit readily accessible.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.
  • Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.[1]
  • Avoid direct contact with the skin, eyes, and clothing.[1]
  • When weighing the solid compound, do so carefully to avoid generating dust.
  • If creating a solution, add the solvent to the compound slowly to prevent splashing.

3. Post-Handling and Storage:

  • After handling, wash hands thoroughly with soap and water.
  • Clean the work area and any equipment used.
  • Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials. While specific storage temperatures are not available for this exact compound, a similar compound, 10:0 (3-Oxo) CoA, is stored at -20°C.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All materials that have come into contact with this compound, including unused compound, contaminated gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Waste Segregation: Segregate the chemical waste from other laboratory waste streams.

  • Containerization: Collect the waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and any known hazard information.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review Safety Data (Similar Compounds) prep_ppe Don PPE: Goggles, Lab Coat, Gloves prep_sds->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh In Fume Hood dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate store Store Compound in Designated Location (Cool, Dry, Dark) experiment->store If not all used dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。